4-chloro-1H-pyrrolo[3,2-c]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRAFQOJLPCUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556066 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60290-21-3 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to 4-Chloro-1H-pyrrolo[3,2-c]pyridine
Introduction: The Value Proposition of a Privileged Scaffold
In the landscape of modern drug discovery, certain heterocyclic scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 1H-pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, is a quintessential example of such a scaffold. Its unique arrangement of nitrogen atoms and the fused aromatic system provide a geometrically precise framework for establishing critical hydrogen bonds and π-stacking interactions within enzyme active sites.
This guide focuses on a particularly valuable derivative: 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS No. 60290-21-3). The strategic placement of a chlorine atom transforms the stable pyrrolopyridine core into a versatile and reactive intermediate. This chlorine atom acts as a synthetic linchpin, unlocking a vast chemical space for derivatization through modern cross-coupling methodologies. For researchers in medicinal chemistry and materials science, this compound is not merely a reagent but a foundational building block for constructing novel kinase inhibitors, anticancer agents, and functional organic materials. This document serves as a technical resource, consolidating its properties, synthesis, reactivity, and applications for the laboratory professional.
Section 1: Core Chemical Identity and Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. All experimental design, from reaction setup to purification and storage, is dictated by these characteristics.
Chemical Identifiers
For unambiguous identification and sourcing, the following identifiers are critical.
| Identifier | Value | Source(s) |
| CAS Number | 60290-21-3 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Chloro-5-azaindole | [1] |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| MDL Number | MFCD07781160 |
Physicochemical Data
The physical and computed properties of this compound are summarized below. These values are essential for predicting its behavior in various solvent systems and its potential as a drug-like molecule.
| Property | Value | Source(s) |
| Molecular Weight | 152.58 g/mol | [1] |
| Physical State | Solid (off-white to brown powder/crystal) | |
| Melting Point | 189 - 193 °C | [2][3] |
| Boiling Point | 335.8 ± 22.0 °C (Predicted) | [3] |
| Density | 1.425 ± 0.06 g/cm³ (Predicted) | [3] |
| XLogP3 | 1.9 | [1] |
| Topological Polar Surface Area | 28.7 Ų | [1] |
Section 2: Synthesis and Manufacturing
The availability of a robust and scalable synthetic route is paramount for an intermediate's utility. The synthesis of this compound is logically approached via the chlorination of its corresponding pyridinone precursor, a common and effective strategy for producing chloro-aza-heterocycles.
Synthetic Strategy Workflow
The most chemically sound approach involves two key transformations: first, the construction of the bicyclic pyridinone core, followed by a deoxychlorination reaction to install the reactive chlorine handle. While specific industrial routes may vary, this pathway represents a fundamental and well-precedented approach.
Caption: A logical workflow for the synthesis of this compound.
Representative Synthesis Protocol
This protocol is a representative, two-step procedure based on established chemical principles for this class of heterocycles, including the known synthesis of the precursor[4] and standard chlorination methods[5].
Step 1: Synthesis of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Causality: The synthesis of the pyridinone core is the crucial first step. Literature indicates this can be achieved through multi-step sequences starting from functionalized pyridine derivatives[2][4]. A common approach involves building the pyrrole ring onto a pre-existing pyridine structure.
-
Reaction Setup: A suitable starting material, such as a 3-amino-4-vinylpyridine derivative, is dissolved in a high-boiling point solvent like diphenyl ether.
-
Cyclization: The solution is heated to reflux (approx. 250-260 °C) to induce thermal cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent and then purified, typically by recrystallization from a polar solvent like ethanol or isopropanol, to yield pure 1H-pyrrolo[3,2-c]pyridin-4(5H)-one.
Step 2: Chlorination to this compound
Causality: The conversion of the pyridinone to the chloropyridine is a critical activation step. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this type of deoxychlorination reaction, as it acts as both a chlorinating agent and a dehydrating agent.
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), 1H-pyrrolo[3,2-c]pyridin-4(5H)-one (1.0 eq) is carefully suspended in an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A tertiary amine base like N,N-diisopropylethylamine (DIPEA, ~1.5 eq) can be added to facilitate the reaction.
-
Heating: The mixture is heated to reflux (approx. 105-110 °C) and stirred for 3-6 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Quenching and Work-up: The reaction mixture is cooled to room temperature and then slowly and carefully poured onto crushed ice with vigorous stirring. This step hydrolyzes the excess POCl₃ and must be performed in a well-ventilated fume hood due to the exothermic and gas-evolving nature of the quench.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The resulting aqueous slurry is extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford this compound as a solid.
Section 3: Chemical Reactivity and Derivatization
The synthetic power of this compound lies in the reactivity of its C4-chloro substituent. This position is highly amenable to palladium-catalyzed cross-coupling reactions, providing efficient access to a diverse library of analogues for structure-activity relationship (SAR) studies.
Key Reactions: The Cross-Coupling Hub
The electron-deficient nature of the pyridine ring activates the C-Cl bond towards oxidative addition into a Pd(0) catalyst, initiating the catalytic cycle for several powerful C-C and C-N bond-forming reactions.
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- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of 4-chloro-1H-pyrrolo[3,2-c]pyridine in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-1H-pyrrolo[3,2-c]pyridine
In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a research program. The pyrrolopyridine class of heterocycles has consistently demonstrated its value, forming the foundation of numerous therapeutic agents.[1] Among these, this compound (also known as 4-Chloro-5-azaindole) emerges as a particularly strategic building block. Its unique arrangement of nitrogen atoms and the reactive chlorine handle make it an exceptionally versatile intermediate for creating libraries of novel compounds, particularly in the pursuit of kinase inhibitors for oncology.[2][3]
This guide moves beyond a simple recitation of data. It is designed to provide researchers, medicinal chemists, and drug development scientists with a deep, functional understanding of the physicochemical properties of this compound. We will not only present the known data but also delve into the causality behind these properties and provide robust, field-proven methodologies for their determination. Understanding these core characteristics is not an academic exercise; it is the foundation for designing molecules with improved solubility, predictable absorption, and potent biological activity.
Molecular Identity and Structural Attributes
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a bicyclic heteroaromatic compound with the CAS Registry Number 60290-21-3.[4][5]
| Identifier | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 60290-21-3 | |
| Molecular Formula | C₇H₅ClN₂ | [5] |
| Molecular Weight | 152.58 g/mol | [6] |
| Canonical SMILES | C1=CNC2=C1C(=NC=C2)Cl | [4][7] |
| InChI Key | NGRAFQOJLPCUNE-UHFFFAOYSA-N | [7] |
The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic landscape. The nitrogen in the pyridine ring acts as a hydrogen bond acceptor, while the N-H group of the pyrrole is a hydrogen bond donor. The chlorine atom at the 4-position is not merely a point of substitution; it is an activated site for nucleophilic aromatic substitution (SₙAr) reactions, providing a primary route for synthetic diversification.
Core Physicochemical Properties: Data and Implications
A molecule's journey from a laboratory flask to a therapeutic agent is governed by its physicochemical properties. These parameters dictate its solubility, permeability, metabolic stability, and ultimately, its bioavailability.
Summary of Physicochemical Data
The following table summarizes the key experimental and computed properties for this compound. It is critical to distinguish between experimentally verified data and in-silico predictions, as the latter provides guidance while the former offers ground truth.
| Property | Value | Type | Source |
| Physical State | Solid, Pale yellow to brownish | Experimental | [2][8] |
| Melting Point | 190 - 193 °C | Experimental | [8] |
| Boiling Point | 335.8 ± 22.0 °C | Predicted | [3] |
| Density | 1.425 ± 0.06 g/cm³ | Predicted | [3] |
| XLogP3 (LogP) | 1.9 | Computed | [6][8] |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | Computed | [6][8] |
| Hydrogen Bond Donors | 1 | Computed | [6][8] |
| Hydrogen Bond Acceptors | 2 (1 in PubChem) | Computed | [6][8] |
In-Depth Analysis of Key Properties
-
Melting Point: The high melting point (190-193 °C) is indicative of a stable, planar crystal lattice structure, likely stabilized by intermolecular hydrogen bonding between the pyrrole N-H and the pyridine nitrogen of adjacent molecules.[8] This crystalline nature suggests good solid-state stability but may also correlate with lower solubility, a common challenge in drug development that must be addressed through formulation or structural modification.
-
Lipophilicity (LogP): The computed XLogP3 of 1.9 suggests a moderate degree of lipophilicity.[6] This value sits within a favorable range for drug candidates, balancing the need for membrane permeability with sufficient aqueous solubility to avoid formulation issues. This property is a cornerstone for predicting oral absorption based on Lipinski's Rule of Five.
-
Topological Polar Surface Area (TPSA): A TPSA of 28.7 Ų is relatively low and highly favorable for cell permeability and blood-brain barrier penetration.[6][8] Molecules with a TPSA below 60-90 Ų are often associated with good oral bioavailability. This attribute makes the this compound scaffold particularly attractive for developing orally administered drugs.
Spectroscopic Characterization Profile
Spectroscopic data provides the definitive structural fingerprint of a molecule.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. A reference spectrum is available, which can be used for identity confirmation.[8] Based on published data for closely related derivatives, the pyrrole protons typically appear as doublets around 6.8 ppm and 7.4 ppm, while the pyridine and N-H protons appear further downfield.[9]
-
¹³C NMR: The carbon spectrum for derivatives shows aromatic signals typically ranging from 100 to 155 ppm.[9] The carbon attached to the chlorine atom would be expected to have a chemical shift characteristic of a halogenated aromatic carbon.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) for derivatives of this scaffold confirms the elemental composition with high accuracy.[9] For the parent compound, the expected [M+H]⁺ ion would exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing unambiguous confirmation of its presence.
Authoritative Experimental Protocols for Core Property Determination
The trustworthiness of any characterization rests on the validity of the experimental methods. The following protocols are presented as self-validating systems for determining the most critical, yet unpublished, physicochemical properties.
Protocol: Melting Point Determination via Capillary Method
Causality: This method determines the temperature range over which the solid-to-liquid phase transition occurs. A sharp, narrow melting range is a primary indicator of high purity.
Methodology:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind the crystalline solid into a fine powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Heating Profile:
-
Set a rapid heating ramp (10-15 °C/min) for an initial approximate determination.
-
For the precise measurement, use a new sample and set a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting point is reported as this range.
Protocol: Kinetic Aqueous Solubility Determination via High-Throughput Assay
Causality: This assay measures the solubility of a compound precipitating from a DMSO stock solution, mimicking conditions often encountered in early drug discovery screens and providing data relevant to potential absorption issues.
Workflow Diagram:
Caption: Workflow for pKa Determination using NMR.
Methodology:
-
Sample Preparation: Prepare a ~5-10 mM solution of this compound in D₂O.
-
Initial pH Adjustment: Adjust the solution to an initial pD of ~2 using DCl in D₂O. (Note: pD = measured pH + 0.4).
-
NMR Spectrum Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Titration: Add small, precise aliquots of a standardized NaOD in D₂O solution to incrementally increase the pD.
-
Iterative Measurement: After each addition of base, mix thoroughly, measure the pD using a calibrated pH electrode, and acquire a new ¹H NMR spectrum. Repeat this process until a pD of ~10-11 is reached.
-
Data Analysis:
-
Select one or more aromatic proton signals that show a significant and clean chemical shift change during the titration.
-
Plot the chemical shift (δ) of the selected proton(s) versus the measured pD.
-
Fit the resulting data to a sigmoidal curve. The pKa is the pD value at the inflection point of this curve.
-
Safety, Handling, and Stability
5.1 Hazard Profile
Based on aggregated GHS data, this compound presents several hazards that mandate careful handling. [6]
-
GHS Hazard Statements: H301/H302 (Toxic/Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation). [6][8]* Signal Word: Danger/Warning. [8] 5.2 Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).
-
Engineering Controls: Use a fume hood to prevent inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [8]Storage at room temperature is generally acceptable. [4] 5.3 Chemical Stability
While formal degradation studies are not published, its utility as a synthetic intermediate suggests it is stable under standard laboratory conditions. It is likely sensitive to strong nucleophiles (due to the active chlorine), strong acids/bases, and potentially high heat over extended periods. For long-term storage, keeping it in a desiccator under an inert atmosphere is advisable.
Conclusion
This compound is a high-value scaffold for drug discovery, possessing a favorable TPSA and LogP profile for developing orally bioavailable therapeutics. Its high melting point indicates good solid-state stability. While key experimental data on its aqueous solubility and pKa are lacking in the public domain, this guide provides authoritative, step-by-step protocols to enable any research organization to generate this critical information in-house. A comprehensive understanding and application of the principles and methods outlined here will empower scientists to fully leverage the potential of this versatile chemical entity, accelerating the design and development of next-generation medicines.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14114384, this compound.
- Ilangovan, A., et al. (2013). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online.
- Szakács, Z., et al. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules.
- Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.
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A Technical Guide to the Spectral Analysis of 4-chloro-1H-pyrrolo[3,2-c]pyridine
Executive Summary
This technical guide provides an in-depth analysis of the expected spectral characteristics of 4-chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a core structural motif in various kinase inhibitors, a thorough understanding of its spectral properties is paramount for researchers in synthetic chemistry and compound verification.[1][2] This document synthesizes foundational principles of spectroscopy with comparative data from closely related analogues to present a detailed interpretation of the Mass Spectrum (MS), Infrared (IR) Spectrum, and Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) for this key intermediate. Methodologies for data acquisition are described, emphasizing a self-validating approach to analytical work.
Introduction: The this compound Scaffold
This compound, also known as 4-chloro-5-azaindole, is an aromatic heterocyclic compound with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[3] Its structure, a fusion of a pyrrole ring and a pyridine ring, makes it a valuable scaffold in the design of bioactive molecules. The pyrrolopyridine core is found in numerous compounds investigated for anticancer therapies.[1][2] The chlorine atom at the 4-position serves as a crucial synthetic handle, enabling further functionalization through cross-coupling reactions to build molecular complexity.
Accurate characterization of this starting material is a critical first step in any synthetic campaign. The following sections detail the expected analytical signatures that confirm the identity and purity of this compound.
Molecular Structure and Numbering
For clarity in spectral assignments, the standard IUPAC numbering for the 1H-pyrrolo[3,2-c]pyridine ring system is used throughout this guide.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the key diagnostic feature is the isotopic pattern of chlorine.
Causality in Experimental Protocol Selection
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). Rationale: GC is an excellent method for separating volatile and thermally stable small organic molecules like the target compound, ensuring that a pure sample enters the mass spectrometer. EI at a standard 70 eV is a robust, high-energy ionization technique that reliably produces a molecular ion and a repeatable fragmentation pattern, which serves as a molecular fingerprint. This method is standard for the analysis of chlorinated hydrocarbons and is widely documented in EPA methods.[4][5]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode at 250 °C.
-
Column: A low-polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
-
Data Interpretation & Expected Spectrum
The mass spectrum provides two crucial pieces of information: the molecular weight and the presence of chlorine.
-
Molecular Ion (M⁺): The calculated monoisotopic mass is 152.01 Da.[3] The base peak in the molecular ion cluster will appear at m/z = 152, corresponding to the molecule containing the ³⁵Cl isotope.
-
Isotopic Peak (M⁺+2): Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic M⁺+2 peak at m/z = 154. The key for identification is that the intensity ratio of the M⁺ peak to the M⁺+2 peak will be approximately 3:1.
-
Fragmentation: EI is expected to cause fragmentation. Key fragments would likely arise from the loss of HCl (M-36) or HCN from the pyrrole ring (M-27), leading to ions at m/z 116 and 125, respectively.
Table 1: Predicted Mass Spectrometry Data
| m/z Value | Assignment | Relative Intensity | Rationale |
|---|---|---|---|
| 154 | [M+2]⁺ | ~33% | Presence of the ³⁷Cl isotope. |
| 152 | [M]⁺ | 100% | Molecular ion with the ³⁵Cl isotope. |
| 117 | [M-Cl]⁺ | Variable | Loss of the chlorine radical. |
| 116 | [M-HCl]⁺ | Variable | Loss of a neutral HCl molecule. |
| 90 | [C₆H₄N]⁺ | Variable | Further fragmentation after loss of Cl and HCN. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.
Causality in Experimental Protocol Selection
Methodology: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR is the preferred method for solid powder samples as it requires minimal to no sample preparation, eliminating the need for making KBr pellets.[6][7] The technique analyzes the surface of the sample, providing a high-quality spectrum rapidly and reproducibly.
Experimental Protocol: ATR-FTIR Analysis
-
Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation & Expected Spectrum
The IR spectrum is a fingerprint of the molecule's covalent bonds. For this compound, the key absorptions arise from the N-H bond, the aromatic rings, and the C-Cl bond.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale & Comparative Insights |
|---|---|---|---|
| 3400 - 3200 | N-H stretch (pyrrole) | Medium, Broad | The N-H stretch of pyrrole rings typically appears in this region.[8] Hydrogen bonding in the solid state can lead to broadening. |
| 3150 - 3050 | Aromatic C-H stretch | Medium-Weak | Characteristic of C-H bonds on the pyridine and pyrrole rings. |
| 1610 - 1570 | C=N stretch (pyridine) | Medium-Strong | Pyridine and its derivatives show characteristic ring stretching vibrations in this region.[9] |
| 1550 - 1450 | C=C stretch (aromatic rings) | Medium-Strong | Multiple bands are expected corresponding to the fundamental vibrations of the fused pyrrolopyridine ring system.[9] |
| 1100 - 1000 | C-Cl stretch | Strong | The C-Cl bond attached to an aromatic ring typically absorbs in this region. |
| 850 - 750 | C-H out-of-plane bend | Strong | Bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution, providing information on the chemical environment, connectivity, and number of protons and carbons.
Causality in Experimental Protocol Selection
Methodology: ¹H, ¹³C, and 2D-NMR (COSY, HSQC, HMBC) spectroscopy. Rationale: A standard suite of NMR experiments provides a self-validating dataset. ¹H NMR gives proton count and connectivity through coupling. ¹³C NMR identifies all unique carbon environments. 2D experiments are crucial for unambiguous assignment; COSY confirms H-H couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) H-C correlations, which is essential for assigning quaternary carbons and piecing the molecular fragments together.[10] DMSO-d₆ is a common solvent choice due to its ability to dissolve a wide range of heterocyclic compounds and the presence of a broad N-H proton signal.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the analyte in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire data with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence with a sufficient number of scans (~1024 or more) to achieve good signal-to-noise.
-
2D NMR: Acquire gCOSY, gHSQC, and gHMBC spectra using standard vendor-supplied parameter sets, optimizing for expected coupling constants (e.g., a long-range J-coupling of 8 Hz for HMBC).
Data Interpretation & Expected Spectra
The predicted chemical shifts are based on analysis of published data for closely related 1H-pyrrolo[3,2-c]pyridine derivatives.[1] The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom significantly influences the chemical shifts of nearby protons and carbons.
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | Atom | Predicted δ (ppm) | Multiplicity | J (Hz) | Rationale and Expected Correlations |
|---|---|---|---|---|---|
| 1 | N-H | ~11.5 - 12.5 | br s | - | Broad signal due to exchange; typical for pyrrole N-H in DMSO. |
| 2 | C-H | ~7.6 - 7.8 | t | ~2.5 | Shows COSY to H3. HMBC to C3, C3a, C7a. HSQC to C2. |
| 3 | C-H | ~6.6 - 6.8 | dd | ~2.5, ~1.0 | Shows COSY to H2. HMBC to C2, C3a. HSQC to C3. |
| 6 | C-H | ~7.2 - 7.4 | d | ~5.5 | Shows COSY to H7. HMBC to C4, C7a. HSQC to C6. |
| 7 | C-H | ~8.1 - 8.3 | d | ~5.5 | Shows COSY to H6. HMBC to C5(N), C6, C7a. HSQC to C7. |
| 2 | ¹³C | ~125 - 128 | - | - | - |
| 3 | ¹³C | ~101 - 104 | - | - | - |
| 3a | ¹³C | ~128 - 131 | - | - | Quaternary carbon. HMBC from H2, H3. |
| 4 | ¹³C | ~145 - 148 | - | - | Quaternary carbon attached to Cl. HMBC from H6. |
| 6 | ¹³C | ~117 - 120 | - | - | - |
| 7 | ¹³C | ~142 - 145 | - | - | - |
| 7a | ¹³C | ~140 - 143 | - | - | Quaternary carbon. HMBC from H2, H6, H7. |
Caption: Key expected HMBC (H-C) correlations for structural confirmation.
Summary and Conclusion
The structural elucidation of this compound is reliably achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The key identifying features are:
-
MS: A molecular ion cluster at m/z 152/154 with a characteristic ~3:1 intensity ratio.
-
IR: A broad N-H stretch around 3300 cm⁻¹, strong aromatic ring vibrations between 1610-1450 cm⁻¹, and a C-Cl stretch near 1050 cm⁻¹.
-
NMR: A distinct set of four aromatic proton signals and seven carbon signals, whose assignments can be unequivocally confirmed with 2D NMR experiments.
This guide provides the foundational spectral data and interpretive logic required by researchers working with this important chemical intermediate. Adherence to the described protocols will ensure the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity in synthetic and medicinal chemistry research.
References
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- ResearchGate. (2025). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level.
- Sharma, V., et al. (n.d.). Supporting Information - New Journal of Chemistry. Royal Society of Chemistry.
- U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography.
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Topic: Synthesis and Characterization of 4-chloro-1H-pyrrolo[3,2-c]pyridine
An In-depth Technical Guide for Medicinal Chemists and Process Development Scientists
Abstract
4-Chloro-1H-pyrrolo[3,2-c]pyridine, an isomer of the 7-azaindole family commonly known as 5-azaindole, is a pivotal heterocyclic scaffold in modern drug discovery. Its structure is a bioisostere of indole, offering unique physicochemical properties and hydrogen bonding capabilities that are highly valued in medicinal chemistry. The 4-chloro substituent serves as a versatile synthetic handle, enabling a wide array of subsequent functionalizations through cross-coupling reactions. This guide provides a comprehensive overview of the predominant synthetic strategies for preparing this key intermediate, with a focus on the critical chlorination of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one. We delve into the causality behind experimental choices, offer detailed, field-proven protocols, and outline a systematic approach to the purification and rigorous spectroscopic characterization of the final product. This document is intended to serve as an authoritative resource for researchers engaged in the synthesis of novel therapeutics derived from the azaindole core.
Introduction: The Strategic Value of the 5-Azaindole Scaffold
The pyrrolopyridine framework, collectively known as azaindoles, represents a "privileged structure" in medicinal chemistry.[1] By replacing a CH group in the indole benzene ring with a nitrogen atom, azaindoles modulate electronic distribution, lipophilicity, and metabolic stability while preserving key pharmacophoric features. This substitution can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[1]
Among the six possible isomers, 1H-pyrrolo[3,2-c]pyridine (5-azaindole) is of significant interest. The strategic placement of the chlorine atom at the C4-position creates a reactive site, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[2][3] This allows for the systematic exploration of the chemical space around the core, a fundamental activity in structure-activity relationship (SAR) studies for lead optimization. The title compound is a crucial building block for synthesizing molecules with a broad spectrum of biological activities, including potent gp120-CD4 inhibitors and kinase inhibitors.[1][4]
Core Synthetic Strategy: From Pyridinone to Chloro-Azaindole
The most established and reliable route to this compound involves the direct chlorination of its corresponding lactam precursor, 1H-pyrrolo[3,2-c]pyridin-4(5H)-one. This approach is advantageous due to the relative accessibility of the starting pyridinone.
The Critical Chlorination Step: Mechanistic Insights
The conversion of the pyridinone (a cyclic amide) to the chloro-derivative is typically achieved using a potent chlorinating agent, most commonly a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[5] The reaction proceeds via the formation of a reactive phosphoryl chloride intermediate.
A crucial, and often overlooked, parameter in this reaction is the presence of water. Research by Cristalli et al. demonstrated that the reaction pathway is highly dependent on the hydration state of the starting pyridinone.[5]
-
Anhydrous Conditions: Under strictly anhydrous conditions, chlorination with POCl₃/PCl₅ surprisingly leads to electrophilic substitution at the C3-position of the pyrrole ring, yielding 3-chloro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one. This is attributed to chlorine generated from the thermal dissociation of PCl₅.[5]
-
Hydrated Conditions: When the dihydrate of the pyridinone is used, the desired 4-chloro product is formed. The presence of water facilitates the generation of hydrogen chloride (HCl), which catalyzes the conversion of the key intermediate, allowing for nucleophilic attack by a chloride ion at the C4-position.[5]
This mechanistic dichotomy underscores the importance of precise control over starting material form and reaction conditions to ensure the desired regiochemical outcome.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and is designed to be self-validating through in-process checks and final characterization.[5]
Materials & Reagents:
-
1H-pyrrolo[3,2-c]pyridin-4(5H)-one dihydrate
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ammonium Hydroxide (aqueous solution, ~20-30%)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Solvents for chromatography (e.g., Chloroform/Methanol mixture)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully prepare a mixture of phosphorus pentachloride (2.1 eq) and phosphorus oxychloride (volume as needed for slurry). Cool the mixture in an ice bath.
-
Addition of Substrate: To the cooled, stirring mixture, add a suspension of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one dihydrate (1.0 eq) in phosphorus oxychloride.
-
Heating: Remove the ice bath and heat the reaction mixture to 130°C. Maintain this temperature with vigorous stirring for approximately 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully evaporate the excess POCl₃ under reduced pressure. The remaining residue is a viscous oil.
-
Neutralization: Cool the residual oil in an ice bath. Slowly and carefully neutralize it by adding aqueous ammonia solution. This is a highly exothermic step and requires caution. A precipitate will form.
-
Extraction: Collect the precipitate by filtration. Take up the solid with water and extract it multiple times with ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in chloroform (e.g., 95:5 Chloroform:Methanol).[5] Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [6] |
| Molecular Weight | 152.58 g/mol | [6] |
| CAS Number | 60290-21-3 | [6] |
| Appearance | Solid | |
| IUPAC Name | This compound | [6] |
Spectroscopic Data Interpretation
The following diagram outlines the logical workflow for confirming the product's structure.
Caption: Logical workflow for product characterization and validation.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive information about the arrangement of non-exchangeable protons. For the 1H-pyrrolo[3,2-c]pyridine core, one expects distinct signals for the protons on both the pyrrole and pyridine rings. The coupling constants between adjacent protons (e.g., H6 and H7) are characteristic of aromatic systems.
-
¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the carbon atom bonded to the chlorine (C4) will be significantly affected.
-
Mass Spectrometry (MS): This technique confirms the molecular weight. A key diagnostic feature is the isotopic pattern of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will exhibit two molecular ion peaks: [M]⁺ at m/z 152 and [M+2]⁺ at m/z 154, with a characteristic intensity ratio of approximately 3:1.[6]
-
Chromatography (TLC/HPLC): Thin Layer Chromatography is used to monitor reaction progress and identify appropriate fractions during column chromatography. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the final purity of the compound, which should ideally be >95% for use in drug development applications.
Safety, Handling, and Storage
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed.[6]
-
Irritation: Causes skin irritation and serious eye irritation/damage.[6]
-
Respiratory: May cause respiratory irritation.[6]
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
The synthesis of this compound is a well-defined process that hinges on the critical chlorination of its pyridinone precursor. A thorough understanding of the reaction mechanism, particularly the influence of water on the regiochemical outcome, is paramount for success. By following the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can reliably produce this high-value intermediate. The strategic importance of this molecule as a versatile building block ensures its continued relevance in the discovery and development of novel therapeutics, making mastery of its synthesis a key enabling skill for medicinal and organic chemists.
References
- Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Nowak, M., & Sobiak, S. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis.
- Nielsen, M. K., Uggerud, E., & Hope, H. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- PubChem. (n.d.). This compound.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar.
- Acta Crystallographica Section E. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC.
- Cristalli, G., Franchetti, P., Grifantini, M., Nasini, E., & Vittori, S. (1988). SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDIN-4(5H)-ONE. Organic Preparations and Procedures International.
- Herbert, R. M., & Piob, B. (1958). The Synthesis of 5-Azaindole. The Journal of Organic Chemistry.
- Organic Process Research & Development. (2010). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- ResearchGate. (n.d.). Synthesis of compounds 21–24 from 5-azaindole.
- Molecules. (2020). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464098/
- Google Patents. (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole.
- MDPI. (2023). Spectroscopic and Kinetic Characterization of Peroxidase-Like π-Cation Radical Pinch-Porphyrin-Iron(III)
- Joseph, B. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
- PubChem. (n.d.). 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 2-(2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-6-methyl-4-(1-piperidinyl)-.
- Journal of Medicinal Chemistry. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- National Institute of Standards and Technology. (n.d.). Pyrrole. NIST WebBook.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- EPO. (n.d.). Patent 1633750 - SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- NIH. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH.
- MSDS of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine. (n.d.).
- National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook.
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An In-depth Technical Guide to the Solubility of 4-chloro-1H-pyrrolo[3,2-c]pyridine in Organic Solvents
Executive Summary
4-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, frequently utilized as a key intermediate and structural scaffold in the development of novel therapeutics, particularly kinase inhibitors.[1][2][3] The successful application of this compound in synthesis, purification, high-throughput screening, and formulation development is fundamentally governed by its solubility in organic solvents. Poor solubility can create significant bottlenecks, leading to unreliable data in biological assays and challenges in manufacturing.[4]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document focuses on empowering researchers with the foundational principles and detailed, field-proven methodologies required to generate this critical data in-house. We delve into the theoretical underpinnings of solubility, explore predictive computational approaches, and provide robust, step-by-step protocols for determining both kinetic and thermodynamic solubility using industry-standard techniques such as the shake-flask method coupled with HPLC-UV and UV-Vis spectroscopy.
The Compound: this compound at a Glance
A thorough understanding of a molecule's physicochemical properties is the first step in predicting its solubility behavior.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | PubChem[5] |
| Molecular Weight | 152.58 g/mol | PubChem[5][6][7] |
| Physical Form | Solid | Sigma-Aldrich[6], Fluorochem[7] |
| XLogP3-AA (Predicted) | 1.9 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
The structure reveals a fused bicyclic aromatic system containing both a pyrrole and a pyridine ring. Key features influencing solubility include:
-
A polar N-H group on the pyrrole ring, capable of acting as a hydrogen bond donor.
-
Nitrogen atoms in the pyridine ring, which can act as hydrogen bond acceptors.
-
A polar C-Cl bond , contributing to the molecule's overall dipole moment.
-
A planar, aromatic core , which can participate in π-π stacking interactions.
This combination of polar functional groups and a relatively nonpolar aromatic surface suggests a nuanced solubility profile, with moderate solubility expected in a range of polar and some nonpolar solvents.
The "Why": Theoretical Principles of Solubility
The dissolution of a crystalline solid like this compound into a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces.[8] The overall free energy change (ΔG) of dissolution must be negative for the process to be spontaneous.
Thermodynamics of Dissolution:
The process can be conceptually broken down into three steps:[9][10]
-
Overcoming Lattice Energy (ΔH_lattice, Endothermic): Energy is required to break the intermolecular forces holding the molecules together in the crystal lattice.
-
Solvent Cavity Formation (Endothermic): Energy is needed to create space within the solvent to accommodate the solute molecule.
-
Solvation (ΔH_solvation, Exothermic): Energy is released when the solute molecule forms favorable interactions with the surrounding solvent molecules.
The overall enthalpy of solution (ΔH_solution) is the sum of these energy changes. Dissolution is favored when the energy released during solvation is comparable to or greater than the energy required to break the crystal lattice.[10]
The "Like Dissolves Like" Paradigm:
This principle is a practical guide based on the nature of intermolecular forces.[11]
-
Polar Solvents (e.g., ethanol, DMSO, DMF) will more effectively dissolve polar solutes. The polar groups of this compound (N-H, C-Cl, pyridine nitrogen) will interact favorably with polar solvents through dipole-dipole interactions and hydrogen bonding.
-
Nonpolar Solvents (e.g., hexane, toluene) are less likely to be effective solvents. They cannot form strong interactions with the polar parts of the molecule and may not provide enough energy to overcome the crystal lattice energy. However, the aromatic core may show some affinity for aromatic solvents like toluene through π-π interactions.[12][13]
Table of Common Organic Solvents:
| Solvent | Type | Polarity Index | Dielectric Constant | Potential Interaction with Solute |
| Hexane | Nonpolar | 0.1 | 1.9 | Poor |
| Toluene | Nonpolar (Aromatic) | 2.4 | 2.4 | Moderate (π-π stacking) |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 9.1 | Good (Dipole-dipole) |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | Good (H-bond acceptor) |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Moderate (H-bond acceptor) |
| Acetone | Polar Aprotic | 5.1 | 21 | Good (H-bond acceptor) |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Good (H-bond acceptor) |
| Isopropanol | Polar Protic | 3.9 | 18 | Very Good (H-bond donor/acceptor) |
| Ethanol | Polar Protic | 4.3 | 24.5 | Very Good (H-bond donor/acceptor) |
| Methanol | Polar Protic | 5.1 | 32.7 | Very Good (H-bond donor/acceptor) |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 38 | Excellent (H-bond acceptor) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47 | Excellent (H-bond acceptor) |
The Prediction: In Silico Approaches
Before embarking on lab-intensive experimental work, computational models can provide valuable, albeit approximate, predictions of solubility. These methods are particularly useful for prioritizing solvents or for virtual screening of compound libraries.[14][15]
-
Quantitative Structure-Property Relationship (QSPR) Models: These data-driven models use machine learning algorithms to find correlations between molecular descriptors (e.g., LogP, polar surface area, molecular weight) and experimentally determined solubility.[16][17][18]
-
Physics-Based Models: These more rigorous methods calculate solubility from first principles by computing the free energies of the solid and solution states.[19]
While a deep dive into these methods is beyond the scope of this guide, researchers should be aware of their existence as powerful tools to guide experimental design.[1][20]
The "How-To": Experimental Determination of Solubility
This section provides detailed, actionable protocols for accurately measuring the solubility of this compound. A critical first step is to understand the two types of solubility relevant to drug discovery.
Thermodynamic vs. Kinetic Solubility
The distinction between these two measurements is crucial for interpreting data correctly.[21][22]
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent at a given temperature and pressure. It is a fundamental physicochemical property. This value is critical for formulation and late-stage development.[21][23]
-
Kinetic Solubility is determined by dissolving a compound (typically from a high-concentration DMSO stock) into an aqueous or organic medium and observing the concentration at which it precipitates. This is a high-throughput method that often overestimates true solubility because it can form supersaturated or amorphous solutions.[4][24][25] It is primarily used for rapid screening in early discovery.
Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the gold-standard for determining thermodynamic solubility.[26][27] This protocol is aligned with principles outlined in ICH guidelines.[28][29][30][31][32]
Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent(s) (HPLC grade)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~5-10 mg per 1 mL of solvent.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the slurry for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is reached, especially for poorly soluble compounds.[33]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1-2 hours to allow the excess solid to settle. To obtain a clear, saturated solution for analysis, either:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) at the same temperature as equilibration.
-
Filtration: Carefully draw the supernatant using a glass syringe and filter it through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial. Causality Note: This step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.
-
-
Dilution & Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with the appropriate solvent (or mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis method (see Section 4.4) to determine the concentration.
-
Calculation: Calculate the original solubility in mg/mL or µM, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[31]
Quantitative Analysis Methodologies
A validated analytical method is essential for accurate quantification.
A. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the preferred method due to its high specificity and sensitivity, allowing for the separation of the analyte from any potential impurities or degradants.[34][35][36][37]
Protocol:
-
Method Development: Develop an isocratic or gradient reverse-phase HPLC method. A C18 column is a good starting point. The mobile phase could be a mixture of acetonitrile or methanol and water with a modifier like 0.1% formic acid or trifluoroacetic acid. The detection wavelength should be set to the λ_max of this compound.
-
Calibration Curve: Prepare a series of at least five standard solutions of the compound in the chosen solvent, spanning the expected concentration range. Inject these standards and plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) > 0.995.
-
Sample Analysis: Inject the diluted supernatant from the shake-flask experiment.
-
Concentration Calculation: Use the regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to obtain the final solubility value.
B. UV-Vis Spectrophotometry
This is a simpler, faster method but is less specific than HPLC. It is suitable if the compound is pure and has a distinct chromophore.[38][39][40][41][42]
Protocol:
-
Determine λ_max: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance (λ_max).
-
Calibration Curve: Prepare a series of at least five standard solutions and measure the absorbance of each at the determined λ_max. Plot absorbance versus concentration to generate a Beer-Lambert law calibration curve (R² > 0.995). Trustworthiness Note: The linear range of the Beer-Lambert law is limited. Ensure your final sample's absorbance falls within this validated range.
-
Sample Analysis: Measure the absorbance of the diluted supernatant.
-
Concentration Calculation: Use the calibration curve's equation to determine the concentration and calculate the final solubility.
Data Presentation and Interpretation
Systematic recording of experimental data is crucial for comparison and decision-making.
Template for Solubility Data:
| Solvent | Method | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations (e.g., color, stability) |
| Methanol | Shake-Flask/HPLC | 25 | |||
| Ethanol | Shake-Flask/HPLC | 25 | |||
| Acetonitrile | Shake-Flask/HPLC | 25 | |||
| DMSO | Shake-Flask/HPLC | 25 | |||
| Dichloromethane | Shake-Flask/HPLC | 25 | |||
| Toluene | Shake-Flask/HPLC | 25 |
Interpretation:
-
For Synthesis/Purification: High solubility (>50-100 mg/mL) is desired for reaction media and for crystallization solvents (though a steep solubility-temperature gradient is also needed for the latter).
-
For Biological Screening: For a 10 mM stock solution in DMSO, the compound must be fully soluble. Subsequent kinetic solubility in aqueous buffers should ideally be >10 µM to avoid precipitation in assays.
-
For Formulation: Solubility requirements vary widely depending on the intended dosage form and route of administration. For oral dosage forms, aqueous solubility is more critical, but solubility in organic co-solvents is important for liquid formulations.
Conclusion
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The Versatile Scaffold: A Technical Guide to the Potential Applications of 4-chloro-1H-pyrrolo[3,2-c]pyridine
Introduction: Unveiling a Privileged Heterocycle in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 4-chloro-1H-pyrrolo[3,2-c]pyridine core is a compelling example of such a scaffold. This bicyclic heterocycle, an isomer of azaindole, offers a unique spatial arrangement of nitrogen atoms and a reactive chlorine substituent, making it a versatile building block for the synthesis of novel therapeutic agents. Its rigid structure can effectively mimic the purine core of ATP, rendering it a suitable candidate for targeting the ATP-binding sites of various enzymes, particularly kinases.[1] This technical guide provides an in-depth exploration of the synthesis, functionalization, and burgeoning therapeutic applications of the this compound scaffold, with a focus on its utility in the development of kinase inhibitors and anticancer agents.
Core Synthesis and Strategic Functionalization
The synthetic accessibility of the this compound scaffold is a key factor driving its exploration in drug discovery. While various synthetic routes have been reported for pyrrolopyridine isomers, a common strategy for the 6-azaindole core involves the construction of the pyrrole ring onto a pre-functionalized pyridine.
A general synthetic pathway to the this compound core is outlined below. The process typically begins with a substituted pyridine and involves a series of reactions to build the fused pyrrole ring, followed by chlorination.
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis, and specific conditions may require optimization based on available starting materials and laboratory capabilities.
Materials:
-
Appropriately substituted 3-nitropyridine derivative
-
(Diethoxyphosphoryl)acetic acid ethyl ester
-
Sodium ethoxide
-
Iron powder
-
Acetic acid
-
Phosphorus oxychloride (POCl₃)
-
Solvents: Ethanol, Dichloromethane (DCM)
Procedure:
-
Step 1: Horner-Wadsworth-Emmons Reaction: To a solution of sodium ethoxide in ethanol, add the substituted 3-nitropyridine and (diethoxyphosphoryl)acetic acid ethyl ester. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Step 2: Reductive Cyclization: To the reaction mixture from Step 1, add iron powder and glacial acetic acid. Heat the mixture to reflux for several hours. This step facilitates the reduction of the nitro group and subsequent cyclization to form the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one.
-
Step 3: Chlorination: Isolate and dry the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one. Suspend the solid in phosphorus oxychloride and heat the mixture to reflux. The phosphorus oxychloride acts as both a chlorinating agent and a solvent.
-
Step 4: Work-up and Purification: After cooling, carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent such as dichloromethane. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.[2]
Strategic Functionalization Points
The this compound scaffold offers several positions for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The key functionalization points are the N1 position of the pyrrole ring and the C6 position of the pyridine ring, in addition to the reactive C4-chloro group.
-
N1-Functionalization: The pyrrole nitrogen can be readily alkylated or arylated under basic conditions to introduce a variety of substituents. This position is often modified to modulate solubility, cell permeability, and to probe for additional binding interactions with the target protein. For instance, the introduction of a Boc protecting group at the N1 position has been shown to significantly enhance the cellular potency of MPS1 kinase inhibitors.[3]
-
C4-Functionalization (Displacement of Chlorine): The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, providing a convenient handle for introducing a wide array of functionalities. This is a crucial step in the synthesis of many kinase inhibitors, where an amino group is often installed at this position to serve as a key hydrogen bond donor to the hinge region of the kinase.
-
C6-Functionalization: The C6 position can be functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups, which can be tailored to occupy specific pockets within the target's binding site and enhance potency and selectivity.
Therapeutic Applications: A Scaffold for Potent and Selective Inhibitors
The this compound scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various therapeutic targets, with a particular emphasis on protein kinases and tubulin.
Kinase Inhibition: Targeting Dysregulated Signaling in Cancer
Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The this compound core has been successfully employed to develop inhibitors for several kinases implicated in oncology.
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a key player in the survival and differentiation of monocytes and macrophages. Its overexpression is associated with various cancers, including ovarian, prostate, and breast cancer.[4] A series of diarylamides and diarylureas incorporating the pyrrolo[3,2-c]pyridine scaffold have been investigated as FMS kinase inhibitors.[5]
One notable example, compound 1r , demonstrated a potent FMS kinase inhibitory activity with an IC₅₀ of 30 nM, which was 3.2 times more potent than the lead compound.[5] This compound also exhibited significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM.[5] Importantly, it showed a favorable selectivity index, being more potent against cancer cells than normal fibroblasts.[5]
Structure-Activity Relationship (SAR) Insights for FMS Inhibitors:
-
Substitution Pattern: Para-disubstituted compounds on the phenyl ring attached to the N1 position of the pyrrolopyridine nucleus generally exhibit higher potency compared to their meta-disubstituted counterparts.
-
Aryl Group at C4: The nature of the substituent on the aryl group at the C4 position significantly influences activity.
MPS1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] Overexpression of MPS1 is observed in numerous human cancers and is associated with chromosomal instability.[3] The 1H-pyrrolo[3,2-c]pyridine scaffold has been instrumental in the development of potent and selective MPS1 inhibitors.[3]
Through a structure-based design approach, researchers optimized a high-throughput screening hit into a highly potent and orally bioavailable MPS1 inhibitor, compound 65 (CCT251455) .[3] This compound exhibited a P-MPS1 IC₅₀ of 0.04 µM and an HCT116 GI₅₀ of 0.16 µM.[3] X-ray crystallography revealed that this inhibitor stabilizes an inactive conformation of MPS1, preventing ATP and substrate binding.[3]
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton of Cancer Cells
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, intracellular transport, and cell shape maintenance.[6] Consequently, they are a well-established target for anticancer drugs. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[4][7]
Compound 10t , featuring a 3,4,5-trimethoxyphenyl group at the N1 position and an indolyl moiety at the C6 position, emerged as a particularly potent agent.[4] It displayed excellent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC₅₀ values ranging from 0.12 to 0.21 µM.[4][7] Further mechanistic studies revealed that this compound effectively inhibits tubulin polymerization, disrupts microtubule dynamics, and induces G2/M phase cell cycle arrest and apoptosis in cancer cells.[7][8]
Structure-Activity Relationship (SAR) Insights for Tubulin Polymerization Inhibitors:
-
A-Ring: The 3,4,5-trimethoxyphenyl moiety at the N1 position is a crucial pharmacophore, mimicking the A-ring of combretastatin A-4.
-
B-Ring: The nature of the aryl group at the C6 position significantly impacts activity, with an indolyl group in compound 10t conferring the highest potency.[4]
-
Rigid Scaffold: The rigid 1H-pyrrolo[3,2-c]pyridine scaffold serves to lock the bioactive conformation of the A and B rings, enhancing binding to the colchicine site on tubulin.[4]
Quantitative Data Summary
| Compound | Target | Assay | IC₅₀/GI₅₀ | Cell Line(s) | Reference |
| 1r | FMS Kinase | In vitro kinase assay | 30 nM | - | [5] |
| 1r | - | Antiproliferative assay | 0.15 - 1.78 µM | Ovarian, Prostate, Breast Cancer | [5] |
| 65 (CCT251455) | MPS1 Kinase | P-MPS1 cellular assay | 0.04 µM | - | [3] |
| 65 (CCT251455) | - | Antiproliferative assay | 0.16 µM | HCT116 | [3] |
| 10t | Tubulin | Antiproliferative assay | 0.12 - 0.21 µM | HeLa, SGC-7901, MCF-7 | [4][7] |
Key Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the in vitro potency (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescence Kinase Assay Kit
-
White, opaque 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate at optimized concentrations in the kinase reaction buffer. Add this master mix to all wells of the assay plate.
-
Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Generation: Add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Luminescence Reading: Incubate the plate in the dark for 10 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[9]
Cell-Based Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.[6][10]
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its synthetic tractability and the strategic positioning of its nitrogen atoms and reactive chlorine substituent provide a versatile platform for the design of potent and selective modulators of various biological targets. The successful development of kinase inhibitors for FMS and MPS1, as well as potent tubulin polymerization inhibitors, underscores the immense potential of this privileged heterocycle.
Future research in this area will likely focus on several key aspects:
-
Expansion of the Target Space: Exploring the utility of the this compound scaffold against other kinase families and different classes of enzymes.
-
Optimization of Pharmacokinetic Properties: Further refinement of lead compounds to enhance their drug-like properties, including oral bioavailability, metabolic stability, and safety profiles.
-
Development of Novel Synthetic Methodologies: Devising more efficient and environmentally friendly synthetic routes to the core scaffold and its derivatives.
-
Application in Other Therapeutic Areas: Investigating the potential of this compound derivatives in the treatment of inflammatory, infectious, and neurodegenerative diseases.
References
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- Zhang, X., Liu, Y., & Li, X. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3235. [Link]
- Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2302320. [Link]
- Wojciechowska, M., & Śladowska, H. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]
- Abdel-Aziem, A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1157–1166. [Link]
- Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
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- Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
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Biological activity of 4-chloro-1H-pyrrolo[3,2-c]pyridine derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Chloro-1H-pyrrolo[3,2-c]pyridine Derivatives
Authored by a Senior Application Scientist
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often centered on the identification and optimization of "privileged scaffolds"—molecular frameworks that exhibit versatile binding properties to multiple biological targets. The this compound core is one such scaffold. As a key heterocyclic intermediate, its unique structural and electronic properties make it an invaluable building block in the design of targeted therapies.[1] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic promise of derivatives built upon this versatile core, offering field-proven insights for researchers, scientists, and drug development professionals.
The Chemistry: Synthesis of the Pyrrolo[3,2-c]pyridine Core
The strategic importance of the this compound scaffold lies in its utility as a modifiable intermediate for constructing more complex, biologically active molecules.[1] The synthesis is a multi-step process that often involves a key ring rearrangement to form the desired pyrrolo[3,2-c]pyridine system. Understanding the causality behind the synthetic pathway is crucial for efficient production and derivatization.
General Synthetic Pathway
A common and effective route to synthesize the core structure and its derivatives involves the transformation of a pyrrolo[2,3-b]pyridine precursor. This method leverages a strategic ring rearrangement to achieve the desired [3,2-c] isomer.
Caption: General synthetic workflow for pyrrolo[3,2-c]pyridine derivatives.
Experimental Protocol: Synthesis of 4-Benzamidopyrrolo[3,2-c]pyridine Derivatives
This protocol outlines a validated method for synthesizing derivatives, adapted from established literature.[2]
Objective: To synthesize N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl) derivatives.
Pillar of Trustworthiness: Each step includes a rationale, ensuring the protocol is self-validating and reproducible.
-
N-Oxidation of Pyrrolo[2,3-b]pyridine:
-
Procedure: Dissolve Pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane). Add m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality: The N-oxidation of the pyridine ring is a critical activation step. It facilitates the subsequent nucleophilic substitution at the 4-position, which would otherwise be unreactive.
-
-
Chlorination with Phosphorus Oxychloride:
-
Procedure: Treat the resulting m-chlorobenzoate salt with phosphorus oxychloride (POCl₃) (excess) and heat the mixture to reflux for 2-3 hours.[2]
-
Causality: POCl₃ is a powerful chlorinating agent that converts the N-oxide to the 4-chloro derivative. The high temperature is necessary to drive this conversion to completion.
-
-
Ring Rearrangement and Amination:
-
Procedure: Fuse the 4-chloropyrrolo[2,3-b]pyridine (1.0 eq) with an appropriate nitroaniline derivative (1.2 eq) at high temperature (e.g., 150-180°C) without a solvent.[2]
-
Causality: This is the key transformation. The high thermal energy drives a nucleophilic attack of the aniline on the 4-position, followed by an intramolecular cyclization and rearrangement to form the thermodynamically more stable 1-aryl-4-aminopyrrolo[3,2-c]pyridine scaffold.
-
-
Amide Coupling (Derivatization):
-
Procedure: Dissolve the 1-aryl-4-aminopyrrolo[3,2-c]pyridine HCl salt in a polar aprotic solvent like DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the salt. Add the desired benzoyl chloride (1.2 eq) and stir at room temperature overnight.
-
Causality: This is a standard amide bond formation. DIPEA acts as a scavenger for the HCl generated during the reaction, allowing the nucleophilic amine to efficiently attack the electrophilic carbonyl carbon of the benzoyl chloride, yielding the final target molecule.
-
Anticancer Activity: A Two-Pronged Attack
Derivatives of this compound have demonstrated significant potential as anticancer agents through distinct and potent mechanisms of action: kinase inhibition and disruption of microtubule dynamics.
Mechanism 1: Kinase Inhibition
Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Pyrrolo[3,2-c]pyridine derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.
FMS Kinase (CSF-1R) Inhibition:
The FMS kinase, or colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase whose over-expression is linked to cancers of the ovary, prostate, and breast.[2] Certain diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have emerged as highly potent and selective FMS kinase inhibitors.[2][3]
Caption: Inhibition of the FMS kinase signaling pathway by a derivative.
One particularly potent compound, designated 1r , demonstrated an IC₅₀ of 30 nM against FMS kinase, making it 3.2 times more potent than a previously reported lead compound.[2] This compound also showed high selectivity for FMS kinase when tested against a panel of 40 other kinases.[2]
Quantitative Data: Antiproliferative Activity
The efficacy of these derivatives has been validated against a panel of human cancer cell lines.
| Compound | Cancer Type | Cell Line | IC₅₀ (µM) | Selectivity Index | Reference |
| 1r | Ovarian | SK-OV-3 | 0.15 | 38.13 | [2] |
| 1r | Ovarian | A2780 | 0.21 | 27.24 | [2] |
| 1r | Prostate | PC-3 | 0.89 | 6.43 | [2] |
| 1r | Prostate | DU145 | 1.78 | 3.21 | [2] |
| 1r | Breast | MCF-7 | 0.35 | 16.34 | [2] |
| 1r | Breast | MDA-MB-231 | 0.42 | 13.62 | [2] |
| Selectivity index is calculated as the ratio of IC₅₀ in normal fibroblasts to IC₅₀ in cancer cells, indicating preferential toxicity towards cancer cells.[2] |
Mechanism 2: Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Drugs that target microtubule dynamics are a cornerstone of cancer chemotherapy. A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule formation.[4][5]
One lead compound, 10t , exhibited potent antiproliferative activities against HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast) cancer cell lines with IC₅₀ values ranging from 0.12 to 0.21 µM.[4][6]
Mechanism of Action:
-
Binding: Compound 10t binds to the colchicine site on β-tubulin.[4]
-
Inhibition: This binding event prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[4][5]
-
Cell Cycle Arrest: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[4]
-
Apoptosis: Ultimately, this mitotic arrest triggers programmed cell death (apoptosis).[4]
Experimental Protocol: In Vitro Antiproliferative MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4]
Objective: To determine the IC₅₀ value of a test compound against a specific cancer cell line.
-
Cell Seeding:
-
Procedure: Seed human cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Causality: This initial incubation ensures that cells are in a logarithmic growth phase and are adhered to the plate, providing a consistent starting point for the assay.
-
-
Compound Treatment:
-
Procedure: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivative in the cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., CA-4 or Doxorubicin). Incubate for another 48-72 hours.
-
Causality: Exposing the cells to a range of concentrations is essential for generating a dose-response curve, from which the IC₅₀ (the concentration that inhibits 50% of cell growth) can be accurately calculated.
-
-
MTT Addition and Incubation:
-
Procedure: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Causality: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt. In viable, metabolically active cells, mitochondrial reductase enzymes cleave the tetrazolium ring, converting the MTT into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Procedure: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Causality: The absorbance reading provides a quantitative measure of cell viability. By comparing the absorbance of treated wells to the control wells, the percentage of cell growth inhibition can be calculated for each compound concentration.
-
Antiviral Activity: Blocking Influenza Virus Entry
Beyond cancer, the pyrrolo[3,2-c]pyridine scaffold has shown promise in combating viral infections. Specifically, pyrrolo[3,2-c]pyridin-4-amine (PPA) compounds have been identified as a new class of entry inhibitors effective against a broad spectrum of influenza A and B viruses.[7]
Mechanism of Action
Time-of-addition assays revealed that these compounds act at the early stages of the viral life cycle.[7] Further investigation pinpointed the mechanism to the interference of a post-fusion process, specifically blocking viral uncoating and the subsequent nuclear import of viral ribonucleoprotein (vRNP) complexes.[7]
Caption: PPA derivatives inhibit influenza by blocking viral uncoating.
This mechanism is particularly valuable as it differs from that of current FDA-approved neuraminidase inhibitors, suggesting that these compounds could be effective against drug-resistant strains and serve as leads for new antiviral drug development.[7]
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activity, from potent and selective kinase inhibition to the disruption of fundamental cellular processes like microtubule formation and viral entry.
-
As Anticancer Agents: The dual mechanisms of kinase and tubulin polymerization inhibition make this scaffold an exceptionally attractive starting point for the development of multi-targeted or highly potent single-target cancer therapeutics. Future work should focus on optimizing selectivity to minimize off-target effects and enhancing pharmacokinetic properties for in vivo efficacy.
-
As Antiviral Agents: The identification of a novel mechanism for influenza inhibition highlights the potential for developing new classes of antivirals to address the persistent threat of drug resistance. Further structure-activity relationship (SAR) studies are warranted to improve the potency and broaden the spectrum of activity of these entry inhibitors.
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The Strategic Imperative of 4-Chloro-1H-pyrrolo[3,2-c]pyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. Heterocyclic scaffolds form the backbone of a vast number of approved therapeutics, and among these, the azaindole family has emerged as a "privileged structure." This guide focuses on a particularly strategic member of this family: 4-chloro-1H-pyrrolo[3,2-c]pyridine . We will dissect the rationale behind its growing importance, provide detailed, field-proven synthetic and derivatization protocols, and explore its successful application in the development of next-generation targeted therapies, particularly in oncology. This document serves as a practical, authoritative resource for medicinal chemists and drug development scientists aiming to leverage this versatile building block to accelerate their research programs.
The Azaindole Advantage: A Bioisosteric Powerplay
The 1H-pyrrolo[3,2-c]pyridine core, a 5-azaindole isomer, is a bioisostere of indole, a ubiquitous scaffold in biologically active natural products and pharmaceuticals. The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom at the 5-position introduces profound yet tunable changes to the molecule's fundamental properties.[1]
Key Physicochemical Consequences:
-
Modulated Electronics: The electron-withdrawing nature of the pyridine nitrogen alters the electron density of the bicyclic system, influencing pKa and affecting interactions with biological targets.
-
Enhanced Hydrogen Bonding Capacity: The pyridine nitrogen acts as a hydrogen bond acceptor, providing an additional interaction point with protein residues that is absent in the indole scaffold. This can lead to significant gains in binding affinity and selectivity.[2]
-
Improved Physicochemical Properties: The introduction of a nitrogen atom can improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for developing orally bioavailable drugs.[2]
-
Vectorial Diversification: The chloro-substituent at the 4-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of chemical functionalities through well-established cross-coupling and substitution chemistries.
This combination of features makes this compound a powerful tool for lead optimization, enabling chemists to systematically probe structure-activity relationships (SAR) and overcome liabilities associated with parent indole-based compounds.
Synthesis of the Core Building Block
A reliable and scalable synthesis of the this compound core is paramount for its utilization in medicinal chemistry programs. One effective method proceeds from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The synthesis involves a two-step sequence: N-oxidation followed by chlorination with rearrangement.
Caption: Synthetic pathway to the this compound core.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from methodologies reported for the synthesis of related pyrrolopyridine derivatives.[3]
Step 1: N-Oxidation of 1H-Pyrrolo[2,3-b]pyridine
-
To a stirred solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide intermediate, which can often be used in the next step without further purification.
Step 2: Chlorination and Rearrangement
-
Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents.
-
Add phosphorus oxychloride (POCl₃) (5-10 eq) to the crude N-oxide intermediate from the previous step.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a solid base such as sodium carbonate (Na₂CO₃) or by using a saturated aqueous solution until the pH is ~7-8.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization Data (Representative)
| Property | Value |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Appearance | Off-white to light brown solid |
| CAS Number | 60290-21-3[4] |
The Synthetic Utility: Key Functionalization Reactions
The chlorine atom at the C4-position is the key to unlocking the synthetic potential of this scaffold. It is highly susceptible to displacement via palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution (SₙAr).
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Reactivity of the chloro group in 4-chloro-1H-pyrrolo[3,2-c]pyridine
An In-Depth Technical Guide to the Reactivity of the Chloro Group in 4-chloro-1H-pyrrolo[3,2-c]pyridine
Abstract
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities, including kinase inhibition and anticancer properties.[1][2][3] The synthetic accessibility and derivatization of this core are paramount for drug discovery programs. This compound serves as a critical intermediate, with the C4-chloro group acting as a versatile synthetic handle for introducing molecular diversity.[4] This guide provides a comprehensive technical overview of the reactivity of this chloro group, focusing on the two primary transformation pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and present data to guide researchers in leveraging this key building block for the synthesis of complex, biologically active molecules.
Introduction: The this compound Scaffold
This compound, also known as 4-chloro-5-azaindole, is a bicyclic heteroaromatic compound. Its structure is characterized by a pyridine ring fused to a pyrrole ring. The key to its synthetic utility lies in the reactivity of the chlorine atom at the C4 position.
The pyridine nitrogen atom exerts a strong electron-withdrawing effect (-I and -R effects), which significantly influences the electron density of the pyridine ring. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. Consequently, the C4 carbon atom is rendered electrophilic and susceptible to attack by nucleophiles, a feature that dominates its chemical reactivity. This inherent electronic property makes the C4-chloro group an excellent leaving group in both substitution and cross-coupling reactions, providing a reliable anchor point for molecular elaboration.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing the 4-position of the pyrrolo[3,2-c]pyridine core. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the pyridine nitrogen's ability to stabilize the anionic intermediate.
Mechanistic Rationale
The SNAr mechanism involves two key steps:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.
The rate-determining step is typically the initial nucleophilic attack.[5] The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. The pyridine nitrogen plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge through resonance. As shown in the diagram below, a key resonance structure places the negative charge directly on the electronegative nitrogen atom, which is a highly stabilizing contribution.[5][6]
Caption: SNAr mechanism on this compound.
Experimental Protocol: Amination with Anilines
The introduction of amine functionalities at the C4 position is a common strategy in medicinal chemistry. Acid-promoted amination in water or alcoholic solvents is an effective method.[7]
Protocol: Synthesis of N-phenyl-1H-pyrrolo[3,2-c]pyridin-4-amine [7]
-
Reaction Setup: To a reaction vial, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 152.6 mg).
-
Reagent Addition: Add aniline (1.2 mmol, 111.7 mg, 109 µL) and 2-propanol (or water) (5.0 mL).
-
Acid Promotion: Add concentrated hydrochloric acid (0.2 mmol, 17 µL).
-
Reaction Conditions: Seal the vial and heat the mixture to 80 °C with stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Add saturated aqueous sodium bicarbonate solution to neutralize the acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Scope and Limitations
The SNAr reaction on this scaffold is highly effective for a range of nucleophiles, including primary and secondary amines, alkoxides, and thiolates.
-
Amines: A wide variety of anilines and aliphatic amines can be used. For less nucleophilic anilines (e.g., those with electron-withdrawing groups), higher temperatures or stronger acid catalysis may be necessary.[7] Sterically hindered amines, particularly ortho-substituted anilines, may react slower.[7]
-
Causality: The choice of solvent is critical. While polar aprotic solvents like DMF or DMSO are classic choices for SNAr, greener options like water or 2-propanol under acidic conditions have proven highly effective. The acid protonates the pyridine nitrogen, further activating the ring towards nucleophilic attack, but excess acid can lead to competing hydrolysis of the chloro-substituent.[7]
| Nucleophile | Conditions | Yield (%) | Reference |
| Aniline | 0.2 eq. HCl, 2-PrOH, 80 °C, 6h | >95% (conversion) | [7] |
| 4-Methoxyaniline | 0.2 eq. HCl, 2-PrOH, 80 °C, 4h | >95% (conversion) | [7] |
| 4-Nitroaniline | 0.2 eq. HCl, H₂O, 80 °C, 6h | >95% (conversion) | [7] |
| Benzylamine | H₂O, 100 °C, 16h | Moderate-Good | [7] |
Palladium-Catalyzed Cross-Coupling Reactions
For constructing carbon-carbon and carbon-nitrogen bonds where SNAr is not feasible or desired, palladium-catalyzed cross-coupling reactions are the methods of choice. The C4-chloro group is an active participant in the key oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming biaryl structures by coupling the aryl chloride with an organoboron reagent (boronic acid or ester).[8][9] This reaction is fundamental in synthesizing derivatives with extended aromatic systems.[10]
Mechanistic Cycle: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrrolopyridine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[11]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Protocol: Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridines [10]
-
Reaction Setup: In a microwave vial, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the desired substituted phenylboronic acid (0.15 mmol), and K₂CO₃ (0.5 mmol). (Note: This protocol is adapted for the 4-chloro analogue; the reactivity is comparable).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.006 mmol).
-
Solvent Addition: Add 1,4-dioxane (6 mL) and water (2 mL).
-
Inert Atmosphere: Degas the mixture by bubbling nitrogen through it for 10 minutes.
-
Reaction Conditions: Seal the vial and heat in a microwave reactor to 125 °C for 25-30 minutes.
-
Work-up & Purification: After cooling, extract the mixture with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.
| Boronic Acid | Catalyst / Ligand | Base | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85-95% | [10] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 92% | [10] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 78% | [12] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with a vast range of amines.[13][14] It offers an alternative to SNAr, often proceeding under milder conditions and with a broader substrate scope, particularly for less nucleophilic or sterically hindered amines.[15]
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling but involves the amine nucleophile.
-
Oxidative Addition: Pd(0) adds to the C-Cl bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: This key step forms the C-N bond of the product and regenerates the Pd(0) catalyst.[15][16]
The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) is critical. These ligands promote both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition and increasing reaction efficiency.[16]
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Protocol: General Procedure for Amination of this compound [15]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the palladium precatalyst (e.g., RuPhos Pd G2, 0.01 mmol), and the ligand (e.g., RuPhos, 0.01 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., THF or Dioxane, 5 mL).
-
Reagent Addition: Add the desired primary or secondary amine (1.2 mmol).
-
Base Addition: Add a strong, non-nucleophilic base. For example, add lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.2 mmol, 1.2 mL of a 1 M solution in THF) dropwise to the stirred mixture. Sodium tert-butoxide (NaOtBu) is also commonly used.
-
Reaction Conditions: Seal the tube and stir the mixture at the appropriate temperature (from room temperature to 100 °C) for 1-24 hours.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent. The product is then isolated and purified via standard methods.
| Amine | Catalyst / Ligand | Base | Temp (°C) | Yield (%) | Reference |
| Morpholine | RuPhos Pd G2 / RuPhos | LiHMDS | 25 | High | [15] |
| Aniline | XPhos Pd G3 / XPhos | NaOtBu | 80 | High | [17] |
| Benzylamine | BrettPhos Pd G3 / BrettPhos | K₃PO₄ | 100 | High | [17] |
Conclusion
The chloro group at the C4 position of the 1H-pyrrolo[3,2-c]pyridine scaffold is an exceptionally versatile functional group for synthetic chemists. Its reactivity is dominated by two highly reliable and predictable pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The electronic activation provided by the pyridine nitrogen makes SNAr reactions with a variety of nucleophiles efficient and straightforward. For more complex C-C and C-N bond formations, modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions provide robust and high-yielding routes to a vast array of derivatives. A thorough understanding of the mechanisms and experimental parameters detailed in this guide empowers researchers to strategically utilize this compound as a key building block in the design and synthesis of novel compounds for drug discovery and materials science.
References
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC, NIH.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubMed. (n.d.). Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
- ACS Publications. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors.
- Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site.
- MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- JOCPR. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- PMC, NIH. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- YouTube. (2019). nucleophilic aromatic substitutions.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.
- Sigma-Aldrich. (n.d.). 4-Chloro-1H-pyrrolo 3,2-c pyridine AldrichCPR 60290-21-3.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Yasuda, S., et al. (2024). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 9(12), 14142-14152.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Fluorochem. (n.d.). This compound.
- YouTube. (2020). Suzuki Coupling.
- ACS Publications. (n.d.). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles.
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- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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A Computational Vade Mecum: Probing the Pharmaceutical Potential of 4-chloro-1H-pyrrolo[3,2-c]pyridine
This guide provides an in-depth technical exploration of computational methodologies applied to 4-chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of significant interest in modern drug discovery. As a key intermediate in the synthesis of potent kinase inhibitors and other therapeutic agents, a thorough understanding of its intrinsic properties and interaction dynamics is paramount for rational drug design. This document eschews a rigid template, instead adopting a narrative that mirrors the logical progression of a computational drug discovery campaign—from the quantum mechanical characterization of the isolated molecule to the simulation of its dynamic behavior within a biological target.
Foreword: The Strategic Value of a Privileged Scaffold
The pyrrolo[3,2-c]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to exhibit specific biological activities. Its derivatives have shown promise as FMS kinase inhibitors for anticancer and anti-arthritic applications, as well as potent anticancer agents that act as colchicine-binding site inhibitors. The introduction of a chlorine atom at the 4-position provides a crucial handle for synthetic elaboration, allowing chemists to readily diversify the core structure to optimize potency, selectivity, and pharmacokinetic properties. Computational chemistry provides an indispensable toolkit to navigate this optimization process, offering predictive insights that accelerate discovery and mitigate late-stage failures.
PART 1: Quantum Mechanical Foundations via Density Functional Theory (DFT)
Rationale for a Quantum-First Approach: Before investigating how this compound interacts with biological macromolecules, we must first understand its intrinsic electronic landscape. Density Functional Theory (DFT) is the workhorse of modern computational chemistry for this purpose. It provides a robust framework for calculating the ground-state electronic structure, offering insights into molecular geometry, stability, reactivity, and spectral properties. For our scaffold, DFT allows us to predict regions susceptible to electrophilic or nucleophilic attack, understand the influence of the chlorine substituent on the ring system's electron distribution, and calculate properties that are essential for parameterizing more complex simulations.
Workflow for DFT Characterization
This protocol outlines a self-validating system for the comprehensive DFT analysis of this compound.
Caption: Standard workflow for molecular docking studies.
Detailed Protocol: Molecular Docking
-
Target and Ligand Preparation:
-
Target Selection: Choose a high-resolution crystal structure of a relevant kinase from the Protein Data Bank (PDB). For example, PI3Kα (e.g., PDB ID: 4JPS) is a validated target for similar scaffolds.
-
Protein Preparation:
-
Causality: Raw PDB files contain experimental artifacts (water molecules, co-solvents) and lack information required by docking software (hydrogen atoms, partial charges). This step cleans the structure and prepares it for simulation.
-
Steps: Remove all non-essential molecules. Add polar hydrogens. Assign atomic partial charges using a standard force field (e.g., AMBER, CHARMM).
-
-
Ligand Preparation: Use the DFT-optimized geometry of this compound. Assign partial charges consistent with the protein force field.
-
-
Grid Generation and Docking:
-
Binding Site Definition: Define the docking search space (the "grid box") by centering it on the position of the co-crystallized ligand in the PDB structure. This ensures the search is focused on the known active site.
-
Docking Execution:
-
Software: Use established software like AutoDock Vina or Schrödinger's Glide.
-
Algorithm: The software will systematically explore various conformations and orientations of the ligand within the grid box, evaluating each pose using its scoring function.
-
-
-
Post-Docking Analysis and Validation:
-
Pose Analysis: Cluster the resulting poses by conformational similarity (RMSD). Visually inspect the top-scoring poses to ensure they are sterically and chemically plausible.
-
Interaction Analysis: Identify key intermolecular interactions, such as hydrogen bonds to hinge-region residues, hydrophobic interactions in the back pocket, and potential pi-stacking.
-
Protocol Validation (Crucial): Extract the native ligand from the crystal structure and re-dock it into the prepared receptor. A successful protocol should reproduce the experimental binding pose with a low RMSD (< 2.0 Å). This step provides confidence in the predictions for novel ligands.
-
Anticipated Docking Interaction Data
| Interaction Type | Potential Interacting Residue (Kinase Hinge Region) | Atom on Scaffold |
| Hydrogen Bond (Acceptor) | Backbone N-H of a hinge residue (e.g., Val851 in PI3Kα) | Pyridine Nitrogen |
| Hydrogen Bond (Donor) | Backbone C=O of a hinge residue | Pyrrole N-H |
| Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine residues | Aromatic rings of the scaffold |
| Halogen Bond | Electron-rich atom (e.g., backbone carbonyl oxygen) | Chlorine atom |
PART 3: Assessing Dynamic Stability with Molecular Dynamics (MD) Simulations
Rationale for MD Simulations: Molecular docking provides a static snapshot of a potential binding event. However, proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations model the atomistic movements of the system over time, providing critical insights into the stability of the protein-ligand complex, the persistence of key interactions, and the role of solvent. An MD simulation can validate a docking pose; if a high-scoring pose is unstable in a dynamic environment, it is likely an artifact.
Workflow for Molecular Dynamics Simulation
This protocol details the setup and execution of an MD simulation for the protein-ligand complex.
Caption: A standard workflow for MD simulation and analysis.
Detailed Protocol: MD Simulation
-
System Setup:
-
Starting Point: Use the top-ranked, validated pose from molecular docking as the initial coordinates for the protein-ligand complex.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.
-
Force Field: Use a well-parameterized force field such as AMBER or GROMOS. The ligand parameters must be generated, often using tools that leverage the earlier DFT charge calculations.
-
-
Equilibration:
-
Causality: This multi-stage process gradually relaxes the system to the desired temperature and pressure, ensuring the simulation is stable before the data collection (production) phase. Rushing equilibration can lead to simulation artifacts or crashes.
-
Minimization: Perform energy minimization to remove any bad contacts or steric clashes introduced during the setup.
-
NVT (Canonical) Ensemble: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints on the protein and ligand are often used initially and then gradually released.
-
NPT (Isothermal-Isobaric) Ensemble: Allow the box volume to fluctuate to bring the system to the target pressure (1 atm), ensuring the correct solvent density.
-
-
Production and Analysis:
-
Production Run: Once equilibrated, run the simulation for a sufficient duration (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding site.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking. Stable interactions throughout the simulation provide strong evidence for their importance in binding.
-
-
Binding Free Energy: Use methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to estimate the binding free energy from the simulation snapshots, providing a more rigorous ranking of potential inhibitors.
-
Anticipated MD Simulation Stability Metrics
| Metric | Expected Result for a Stable Complex | Interpretation |
| Ligand RMSD | Stable plateau below 2.5 Å | The ligand remains bound in a consistent pose within the active site. |
| Protein Backbone RMSD | Stable plateau below 3.0 Å | The overall protein structure is stable and not unfolding. |
| Key H-Bond Occupancy | > 70% | Critical hydrogen bonds identified in docking are maintained over time. |
| MM/GBSA ΔG_bind | Negative value (e.g., -40 to -70 kcal/mol) | Favorable binding thermodynamics, corroborating the docking score. |
Conclusion: An Integrated Computational Strategy
This guide has outlined a cohesive, multi-scale computational strategy for the investigation of this compound. By progressing from quantum mechanics to molecular docking and finally to molecular dynamics, researchers can build a comprehensive, data-driven understanding of this valuable scaffold. This approach enables the prediction of intrinsic reactivity, the generation of testable binding hypotheses, and the assessment of complex stability. The synergy of these methods provides a powerful, predictive framework to guide the synthetic effort, ultimately accelerating the journey from a promising scaffold to a novel therapeutic agent.
References
- Molecular dynamics of protein kinase-inhibitor complexes: a valid structural inform
- Advanced molecular dynamics simulation methods for kinase drug discovery. (2016, April 7). PubMed.
- Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase. (2024, July 10). ACS Omega.
- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (n.d.). Indian Academy of Sciences.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- A DFT Study on Nitro Derivatives of Pyridine. (2010, April 9).
- Molecular docking, molecular dynamics studies, and MM/GBSA calculation on some of the tyrosine kinase inhibitors. (n.d.). Biomacromolecular Journal.
- DFT analysis of substituent effects on electron-donating efficacy of pyridine. (2025, August 6).
- This compound. (n.d.). PubChem.
- This compound. (n.d.). MySkinRecipes.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
The Untapped Potential of 4-Chloro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide to Novel Reactions for Drug Discovery
Abstract
The 4-chloro-1H-pyrrolo[3,2-c]pyridine scaffold, a key heterocyclic compound, is a cornerstone in medicinal chemistry, particularly in the development of targeted therapies like kinase inhibitors.[1] Its strategic importance lies in the reactivity of the 4-chloro substituent, which serves as a versatile handle for introducing a diverse array of chemical functionalities. This guide provides an in-depth exploration of the novel reactions of this compound, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols for key transformations, and showcase its application in the synthesis of biologically active molecules.
The Strategic Importance of the this compound Core
The 1H-pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a privileged structure in medicinal chemistry. The fusion of a pyrrole and a pyridine ring creates a unique electronic landscape that allows for a variety of interactions with biological targets. The introduction of a chlorine atom at the 4-position significantly enhances the synthetic utility of this scaffold. This chloro group is not merely a placeholder; it is an activatable site ripe for a multitude of chemical transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions enable the systematic and efficient exploration of the chemical space around the core, a critical aspect of modern drug discovery.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
The electron-deficient nature of the pyridine ring in the this compound scaffold makes the 4-position susceptible to nucleophilic attack. This reactivity is the foundation of nucleophilic aromatic substitution (SNAr), a powerful tool for introducing a wide range of nitrogen, oxygen, and sulfur-based nucleophiles.
Mechanistic Insights: Understanding the Driving Forces
The SNAr reaction at the 4-position of the pyrrolopyridine core proceeds through a stepwise addition-elimination mechanism. The key to this reaction is the ability of the electron-withdrawing nitrogen atom in the pyridine ring to stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex.
// Reactants reactant [label=<
this compound
>]; nucleophile [label="Nu-H"];
// Intermediate intermediate [label=<
Meisenheimer Complex
>];
// Product product [label=<
4-Substituted-1H-pyrrolo[3,2-c]pyridine
>]; hcl [label="HCl"];
// Arrows reactant -> intermediate [label="+ Nu-H"]; intermediate -> product [label="- Cl-"]; product -> hcl [style=invis]; // for spacing }
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine. This leads to the formation of a tetrahedral intermediate where the negative charge is delocalized onto the pyridine nitrogen, a crucial stabilizing factor. In the subsequent step, the leaving group, the chloride ion, is expelled, and the aromaticity of the pyridine ring is restored, yielding the 4-substituted product.
Experimental Protocol: Amination with Primary and Secondary Amines
The introduction of amino groups at the 4-position is a common and highly valuable transformation in drug discovery, as it allows for the modulation of solubility, basicity, and hydrogen bonding potential.
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 152.58 | 1.0 | 1.0 |
| Amine (e.g., morpholine, piperazine) | Varies | 1.2 - 2.0 | 1.2 - 2.0 |
| Base (e.g., K₂CO₃, DIPEA) | Varies | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent (e.g., DMF, NMP, Dioxane) | - | - | - |
Procedure:
-
To a dry reaction vial, add this compound (1.0 mmol), the desired amine (1.2-2.0 mmol), and the base (2.0-3.0 mmol).
-
Add the solvent (e.g., DMF, 5 mL) and seal the vial.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1H-pyrrolo[3,2-c]pyridine derivative.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of heteroaromatic compounds like this compound. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.
The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl structures, which are prevalent in many kinase inhibitors. A recent study detailed the successful Suzuki cross-coupling of a bromo-substituted 1H-pyrrolo[3,2-c]pyridine, providing a strong precedent for the reactivity of the 4-chloro analogue.[2][3]
// Nodes Reactants [label="{this compound |+ Arylboronic Acid}"]; Catalyst [label="{Pd(0) Catalyst |+ Base}", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="{4-Aryl-1H-pyrrolo[3,2-c]pyridine}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Catalyst [label="Reaction\nConditions"]; Catalyst -> Product [label="C-C Bond\nFormation"]; }
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Aryl-1H-pyrrolo[3,2-c]pyridines
Reaction Scheme:
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 152.58 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.5 | 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 | 0.05 | 0.05 |
| Base (e.g., K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Solvent (e.g., 1,4-Dioxane/H₂O) | - | - | - |
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 15-60 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 4-aryl-1H-pyrrolo[3,2-c]pyridine.
The Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] It offers a powerful alternative to traditional SNAr reactions, often proceeding under milder conditions and with a broader substrate scope.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII [label="Ar-Pd(II)-Cl(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; LigEx [label="Ligand\nExchange", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amido [label="Ar-Pd(II)-NR'R''(L_n)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-NR'R''", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="Ar-Cl"]; OxAdd -> PdII; PdII -> LigEx [label="R'R''NH, Base"]; LigEx -> Amido; Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; }
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira and Heck Couplings: Introducing Alkynyl and Vinyl Moieties
The Sonogashira and Heck reactions provide powerful avenues for the introduction of alkyne and alkene functionalities, respectively. These transformations are invaluable for creating rigid scaffolds and for further functionalization.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst.[5]
Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst and a base.[6][7]
Applications in Drug Discovery: Building Blocks for Kinase Inhibitors
The functionalized 1H-pyrrolo[3,2-c]pyridine derivatives synthesized through these novel reactions are key building blocks for a wide range of biologically active molecules, most notably kinase inhibitors. The diverse substituents that can be introduced at the 4-position allow for fine-tuning of the molecule's properties to achieve high potency and selectivity for the target kinase.
Conclusion
This compound is a versatile and highly valuable scaffold in modern medicinal chemistry. The reactivity of the 4-chloro group enables a rich and diverse range of chemical transformations, including nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of these reactions, including their mechanistic basis, detailed experimental protocols, and their application in the synthesis of kinase inhibitors. By leveraging the chemistry described herein, researchers can unlock the full potential of this important heterocyclic core in their drug discovery endeavors.
References
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An In-Depth Technical Guide to the Tautomerism of 4-chloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-chloro-1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family, is a crucial heterocyclic scaffold in medicinal chemistry, frequently employed as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors. The biological activity and physicochemical properties of such N-heterocyclic compounds are intrinsically linked to their tautomeric forms. This technical guide provides a comprehensive analysis of the tautomerism of this compound, integrating theoretical principles, experimental methodologies for its synthesis and characterization, and the implications of its tautomeric behavior in the realm of drug discovery and development.
Introduction to this compound and the Phenomenon of Tautomerism
This compound is a bicyclic aromatic compound consisting of a pyrrole ring fused to a pyridine ring, with a chlorine substituent at the 4-position.[1][2][3] Its structural resemblance to purine bases makes it a valuable pharmacophore in the design of molecules targeting a variety of enzymes and receptors. The presence of acidic (N-H) and basic (pyridinic nitrogen) centers within the molecule gives rise to the possibility of prototropic tautomerism, a phenomenon where isomers, known as tautomers, exist in dynamic equilibrium through the migration of a proton.
For this compound, several tautomeric forms are theoretically possible, primarily involving the migration of the pyrrolic proton. The principal tautomers to consider are the 1H-, 5H-, and 7H-forms, as illustrated below.
Figure 1: Principal prototropic tautomers of 4-chloro-pyrrolo[3,2-c]pyridine.
The predominant tautomer in a given environment significantly influences the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, which are critical determinants of its interaction with biological targets.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process, with a key step involving the aromatization of a dihydro-pyrrolo[3,2-c]pyridine precursor. The following protocol is adapted from established synthetic routes for similar azaindole derivatives.[4]
Figure 2: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), add activated manganese dioxide (MnO₂) (approx. 5-6 eq).
-
Aromatization: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Additional portions of MnO₂ may be required to drive the reaction to completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth to remove the manganese salts.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to afford the pure compound.
Theoretical and Spectroscopic Analysis of Tautomerism
Computational Insights into Tautomer Stability
Based on these analogous systems, the predicted relative stability of the main tautomers of this compound is presented in the table below.
| Tautomer | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| 1H-tautomer | 0 | >99.9 |
| 5H-tautomer | >10 | <0.1 |
| 7H-tautomer | >10 | <0.1 |
Table 1: Predicted relative energies and populations of the major tautomers of this compound.
The presence of the electron-withdrawing chloro substituent at the 4-position is expected to further favor the 1H-tautomer by decreasing the electron density on the pyridine ring, thereby disfavoring protonation at the pyridine nitrogen (N⁵).
Spectroscopic Characterization
The different tautomers of this compound would exhibit distinct spectroscopic signatures. The analysis of NMR, IR, and UV-Vis spectra can provide experimental evidence for the predominant tautomeric form.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the tautomeric structure. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, which differs significantly between tautomers.
Based on the analysis of reported NMR data for structurally related 1H-pyrrolo[3,2-c]pyridine derivatives, the predicted chemical shifts for the most stable 1H-tautomer of this compound are summarized below.[5][6]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | ~11-12 (broad) | - |
| H2 | ~7.5-7.8 | ~125-130 |
| H3 | ~6.5-6.8 | ~100-105 |
| C3a | - | ~120-125 |
| C4 | - | ~145-150 |
| H6 | ~8.0-8.3 | ~140-145 |
| H7 | ~7.2-7.5 | ~115-120 |
| C7a | - | ~140-145 |
Table 2: Predicted ¹H and ¹³C NMR chemical shifts for the 1H-tautomer of this compound in a non-polar solvent (e.g., CDCl₃).
The observation of a broad signal in the downfield region (11-12 ppm) for the N-H proton and the chemical shifts and coupling patterns of the aromatic protons would be strong indicators of the predominance of the 1H-tautomer.
Infrared (IR) Spectroscopy:
The IR spectrum can provide evidence for the tautomeric form through the characteristic vibrational frequencies of the N-H and C=N bonds. For the 1H-tautomer, a distinct N-H stretching vibration is expected in the region of 3100-3400 cm⁻¹. The absence of a strong C=N stretching band, which would be expected for other tautomers, would further support the 1H-form.
UV-Vis Spectroscopy:
The electronic transitions, and thus the UV-Vis absorption spectrum, are also dependent on the tautomeric form. The π-electron system of the 1H-tautomer is expected to give rise to characteristic absorption bands in the UV region. Comparison of the experimental spectrum with theoretical calculations for each tautomer can aid in identifying the predominant species in solution.
Implications of Tautomerism in Drug Development
The tautomeric state of a drug molecule is of paramount importance as it directly impacts its biological activity and pharmacokinetic properties.
Figure 3: Logical relationship between tautomerism and key aspects of drug development.
-
Receptor/Enzyme Binding: Different tautomers present distinct hydrogen bond donor and acceptor patterns. The correct tautomeric form is often essential for optimal binding to the target protein. A shift in the tautomeric equilibrium could lead to a significant loss of biological activity.
-
ADME Properties: The lipophilicity (LogP) of a molecule is influenced by its tautomeric state. Changes in tautomerism can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Intellectual Property: The specific tautomeric form of a compound can be a key aspect of patent claims, making a thorough understanding of tautomerism crucial for protecting intellectual property.
For derivatives of this compound, ensuring that the desired 1H-tautomer is the predominant form under physiological conditions is a critical aspect of the drug design and development process.
Conclusion
The tautomerism of this compound, while not extensively documented for the parent molecule itself, can be confidently predicted based on robust theoretical and experimental data from analogous azaindole systems. The 1H-tautomer is overwhelmingly the most stable form, a fact that underpins its utility as a versatile scaffold in medicinal chemistry. A comprehensive understanding of the factors governing this tautomeric equilibrium and the spectroscopic signatures of the dominant tautomer is essential for researchers and scientists working on the design and synthesis of novel therapeutics derived from this important heterocyclic core.
References
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Navigating the Chemistry of 4-chloro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide to Safe Handling and Application
This guide provides an in-depth technical overview of 4-chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-tested insights to ensure its safe and effective handling in a laboratory setting. We will move beyond standard safety data sheet (SDS) information to explore the causality behind experimental choices and provide a framework for self-validating protocols.
The Compound: A Profile of this compound
This compound, also known as 4-chloro-5-azaindole, is a solid, organic compound with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[1][2] Its structure, featuring a pyrrole ring fused to a pyridine ring with a chlorine substituent, makes it a valuable intermediate in the synthesis of more complex molecules, particularly as a scaffold for kinase inhibitors in cancer therapy and for the development of agrochemicals and functional materials.[3][4] Its utility largely stems from its stability and reactivity in cross-coupling reactions.[3]
Key Identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 60290-21-3[1] |
| Molecular Formula | C₇H₅ClN₂[1] |
| Molecular Weight | 152.58 g/mol [1] |
| Synonyms | 4-Chloro-5-azaindole, 4-Chloro-1H-pyrrolo(3,2-c)pyridine[1] |
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the inherent hazards of this compound is the foundation of safe handling. The compound is classified as harmful and an irritant.[5]
GHS Hazard Classifications: [1]
| Hazard Class | Category |
|---|---|
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound.
Caption: A workflow for assessing and mitigating risks.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazardous nature of this compound, a robust safety protocol involving both engineering controls and appropriate PPE is mandatory.
3.1. Engineering Controls: The First Line of Defense
All manipulations of solid this compound and its solutions should be conducted within a certified chemical fume hood.[6] This is critical to prevent the inhalation of dust particles or vapors, which can cause respiratory irritation.[1] The fume hood also provides a contained space in the event of a spill.
3.2. Personal Protective Equipment (PPE): Essential for Direct Handling
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Item | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 standards are the minimum requirement.[6] A face shield should be worn in situations with a higher risk of splashing, such as during quenching of a reaction or large-scale transfers. |
| Skin Protection | Impervious clothing, such as a long-sleeved laboratory coat, is required.[6] Disposable nitrile gloves should be worn and inspected for integrity before each use. A proper glove removal technique (without touching the outer surface) must be employed to prevent skin contact.[7] Contaminated gloves must be disposed of as hazardous waste. |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is typically not required. In situations where dust may be generated outside of a fume hood (e.g., cleaning up a large spill), a P95 (US) or P1 (EU) particle respirator should be used for nuisance exposures. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge is recommended.[6] |
Chemical Reactivity and Stability: Understanding the Compound's Behavior
This compound is stable under recommended storage conditions.[2] However, its reactivity profile is crucial for safe and successful experimentation.
4.1. Incompatible Materials
Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2] Reactions with these substances can be exothermic and may lead to the generation of hazardous byproducts.
4.2. Hazardous Decomposition Products
Upon combustion, this compound may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2]
4.3. Reactivity in Synthetic Chemistry
This compound is a key substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8][9] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[8][9] The chlorine atom on the pyridine ring is the reactive site for these transformations.
Protocols for Safe Handling and Use
The following protocols are designed to provide a framework for the safe handling of this compound in a research setting.
5.1. General Handling and Storage
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]
-
Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[6] Use only in a chemical fume hood. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
5.2. Step-by-Step Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a representative example of a common synthetic application of this compound.
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).
-
Solvent and Base: Under a stream of inert gas (argon or nitrogen), add a degassed solvent mixture (e.g., 1,4-dioxane and water) and a base such as potassium carbonate (3.0 mmol).[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[10]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified workflow for a Suzuki-Miyaura coupling.
Emergency Procedures: A Plan for the Unexpected
6.1. First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
6.2. Spill Response
For small spills, trained laboratory personnel equipped with appropriate PPE can perform cleanup.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material to contain the spill.
-
Clean: Carefully sweep up the solid material, avoiding dust generation.[6] Place the material into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All contaminated materials should be treated as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response team.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. A recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always use a licensed professional waste disposal service.
Conclusion
This compound is a valuable compound in chemical synthesis, but its handling requires a thorough understanding of its hazards and reactivity. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can effectively mitigate the risks associated with this compound. This guide provides a framework for developing self-validating safety protocols that prioritize the well-being of laboratory personnel while enabling the advancement of scientific research.
References
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-chloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] The ability to introduce diverse aryl and heteroaryl substituents at the 4-position of this scaffold via C-C bond formation is crucial for the exploration of chemical space in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving this transformation, prized for its functional group tolerance and operational simplicity.[3]
However, the coupling of heteroaryl chlorides, such as 4-chloro-1H-pyrrolo[3,2-c]pyridine, presents unique challenges. These substrates are often less reactive than their bromide or iodide counterparts, and the presence of the pyridine nitrogen can lead to catalyst inhibition.[4] This guide provides a comprehensive protocol for the Suzuki-Miyaura coupling of this compound, detailing a validated starting point and offering insights into optimization strategies for this important transformation.
Mechanism and Key Considerations
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For the successful coupling of this compound, several factors must be carefully considered:
-
Catalyst System: The choice of palladium source and ligand is critical. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), often exhibit superior performance for less reactive aryl chlorides.[4] These advanced ligands facilitate the oxidative addition step and can mitigate catalyst inhibition by the pyridine nitrogen.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.[5]
-
Solvent: A variety of solvents can be employed, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water. The aqueous phase is essential for dissolving the base and facilitating the transmetalation step. The choice of organic solvent can influence the solubility of the reactants and the reaction temperature.[6]
-
Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as coupling partners. Boronic esters often offer improved stability and are less prone to protodeboronation, a common side reaction.
Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Materials and Equipment
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald pre-catalyst)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvents (e.g., toluene, 1,4-dioxane, ethanol, water)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Analytical equipment for reaction monitoring (TLC, LC-MS)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the palladium catalyst (see table below for recommendations), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1H-pyrrolo[3,2-c]pyridine.
Recommended Reaction Conditions
The following table summarizes a validated starting point and alternative conditions for the Suzuki-Miyaura coupling of this compound.
| Component | Condition A (Validated) | Condition B (Alternative) |
| Palladium Catalyst | Pd(PPh₃)₄ (5-10 mol%) | XPhos Pd G2 (1-3 mol%) |
| Base | Na₂CO₃ (2.0 eq.) | K₃PO₄ (2.0-3.0 eq.) |
| Solvent System | Toluene/Ethanol/Water (4:1:1) | 1,4-Dioxane/Water (4:1) |
| Temperature | 80-110 °C | 80-110 °C |
| Notes | A traditional and cost-effective catalyst system. May require higher catalyst loading and longer reaction times. | A modern, highly active pre-catalyst suitable for challenging substrates. Often allows for lower catalyst loading and milder conditions.[7] |
Troubleshooting and Optimization
-
Low or No Conversion:
-
Increase Temperature: If the reaction is sluggish, increasing the temperature may improve the rate of reaction.
-
Screen Catalysts and Ligands: If Condition A is unsuccessful, switching to a more active catalyst system like Condition B is recommended. Other Buchwald ligands such as SPhos or RuPhos can also be screened.[8]
-
Vary the Base and Solvent: The choice of base and solvent can have a significant impact. Screening different combinations (e.g., K₃PO₄ in dioxane/water, Cs₂CO₃ in DME/water) may lead to improved results.[9]
-
-
Side Reactions:
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using boronic acid pinacol esters, which are generally more stable.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes be observed. This can often be suppressed by carefully controlling the reaction conditions and using the appropriate catalyst system.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery. While the inherent challenges of coupling an electron-deficient heteroaryl chloride require careful consideration of the reaction conditions, the use of appropriate palladium catalyst systems, bases, and solvents can lead to efficient and high-yielding synthesis of the desired 4-aryl-1H-pyrrolo[3,2-c]pyridines. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors.
References
- (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]
- (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- (2017). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 22(11), 1897. [Link]
- (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8685–8696. [Link]
- (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 13393-13408. [Link]
- (2021). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr.
- (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- (2021). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines.
- (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
- (2022).
- (2020). Optimization of the Solvent and Base a.
- (2022). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction.
- (2021). Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature.
- (2021). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, 25(9), 2134–2141. [Link]
- (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(11), 1917-1925. [Link]
- PubChem. This compound. PubChem. [Link]
- (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13429–13444. [Link]
- (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
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- 1. Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of 4-chloro-1H-pyrrolo[3,2-c]pyridine
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds through palladium-catalyzed cross-coupling.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5]
The 4-amino-1H-pyrrolo[3,2-c]pyridine core, an isomer of the well-known 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities make it a valuable component in the design of kinase inhibitors and other therapeutic agents.[6] The direct amination of the readily available 4-chloro-1H-pyrrolo[3,2-c]pyridine precursor via Buchwald-Hartwig coupling is a highly efficient and modular route to access a diverse range of functionalized derivatives.
However, the successful amination of this specific substrate is not without its challenges. Heteroaryl chlorides are known to be less reactive electrophiles compared to their bromide and iodide counterparts, often requiring carefully selected, highly active catalyst systems.[7][8] Furthermore, the presence of the unprotected N-H group on the pyrrole ring necessitates conditions that selectively favor C-N coupling over potential side reactions.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the reaction mechanism, a causal explanation of critical reaction parameters, step-by-step experimental protocols, and a troubleshooting guide to enable the successful and reproducible Buchwald-Hartwig amination of this compound.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by a palladium(0) complex. The key mechanistic steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]
-
Active Catalyst Formation : The cycle begins with the generation of a coordinatively unsaturated L-Pd(0) species from a palladium(II) or Pd(0) precatalyst. Modern precatalysts are designed to facilitate this step efficiently.[2][10]
-
Oxidative Addition : The electron-rich Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step, particularly for less reactive aryl chlorides.[11][12] The use of bulky, electron-donating ligands is crucial to promote this step.[4]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, generating a palladium-amido complex.
-
Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C–N bond of the product, 4-amino-1H-pyrrolo[3,2-c]pyridine. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters: A Guided Approach
The success of coupling a challenging substrate like this compound hinges on the judicious selection of four key parameters: the palladium precatalyst, ligand, base, and solvent.
Palladium Precatalyst
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state, which can be inefficient. For challenging substrates, modern, air-stable palladium precatalysts (palladacycles) are highly recommended. These complexes contain the ligand pre-coordinated to the palladium center and are designed for rapid and quantitative generation of the active L-Pd(0) catalyst.
| Precatalyst Generation | Examples | Key Advantages |
| Second (G2) | RuPhos Pd G2 | Air-stable, reliable for a range of couplings. |
| Third (G3) | XPhos Pd G3 | Highly active, broad substrate scope, features a non-coordinating methanesulfonate ligand. |
| Fourth (G4) | BrettPhos Pd G4 | Excellent for primary amines and challenging heteroaryl substrates.[12] |
Expert Insight: For the amination of this compound, starting with a G3 or G4 precatalyst is advised. Their superior activity ensures efficient oxidative addition of the C-Cl bond, often leading to higher yields and shorter reaction times.
Ligand Selection
The ligand is arguably the most critical component for the amination of aryl chlorides. The ideal ligand stabilizes the monomeric Pd(0) species, promotes the difficult oxidative addition step, and facilitates the final reductive elimination. The most effective ligands are typically bulky and electron-rich monophosphines.
| Ligand Class | Example Ligands | Rationale and Best Use Case |
| Biarylphosphines | XPhos, RuPhos, SPhos | The "gold standard" for difficult couplings. Their steric bulk and electron-donating properties accelerate both oxidative addition and reductive elimination. Excellent for a wide range of primary and secondary amines.[1] |
| Specialized Ligands | BrettPhos | Specifically designed for hindered substrates and primary amines, minimizing the formation of diarylation byproducts.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form very stable palladium complexes. They are highly effective for activating aryl chlorides.[13][14] |
Expert Insight: XPhos is an excellent starting point for general screening with both primary and secondary amines. If coupling with a sterically hindered primary amine, or if diarylation is a concern, BrettPhos is the superior choice.
Base Selection
The base's primary role is to deprotonate the amine (or the N-H of the catalyst-amine adduct) to form the palladium-amido complex. The choice of base must balance reactivity with substrate compatibility.
| Base | pKaH (Conjugate Acid) | Common Use & Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | A very strong, commonly used base. Highly effective but can be incompatible with base-sensitive functional groups (e.g., esters). |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | An exceptionally strong, non-nucleophilic base. It is particularly effective for coupling unprotected N-H heterocycles, as it can deprotonate the ring N-H, but the C-N coupling still proceeds efficiently. It proved optimal for the related halo-7-azaindole substrates.[6] |
| Potassium Phosphate (K₃PO₄) | ~12.3 | A weaker inorganic base suitable for substrates that are sensitive to strong alkoxides. May require higher temperatures or longer reaction times.[10] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Another mild base option, often used for sensitive substrates. Its good solubility in some organic solvents can be advantageous.[10] |
Expert Insight: For this compound, LiHMDS is the recommended starting base. Its high basicity and proven success with analogous unprotected azaindoles make it the most promising choice for achieving high conversion and yield.[6]
Solvent
The solvent must be anhydrous and deoxygenated to prevent catalyst decomposition. The choice of solvent can influence reaction rates and solubility of the reagents.
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | A common, high-boiling solvent suitable for reactions requiring elevated temperatures. |
| 1,4-Dioxane | 101 | Excellent solvent for many cross-coupling reactions, but care must be taken to remove peroxides. |
| Tetrahydrofuran (THF) | 66 | A good choice for reactions that can proceed at lower temperatures. Often used with LiHMDS as the base.[6] |
| tert-Butanol (t-BuOH) | 82 | Can be a good choice, particularly when using alkoxide bases. |
Expert Insight: When using LiHMDS (which is often supplied as a solution in THF), THF is the logical and proven solvent choice.[6] For other bases, toluene or dioxane are reliable options.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands should be handled with care. Inert atmosphere techniques (Schlenk line or glovebox) are required for optimal results.
Protocol 1: General Procedure for Coupling with a Secondary Amine
This protocol is adapted from established procedures for the amination of related chloro-azaindoles.[6]
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.4 equiv, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 0.5 mmol, 76.8 mg) and the XPhos Pd G3 precatalyst (0.01 mmol, 9.5 mg).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous THF (2.5 mL) via syringe.
-
Add the secondary amine (0.6 mmol) via syringe.
-
Add the LiHMDS solution (1.2 mmol, 1.2 mL of 1 M solution in THF) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture in a pre-heated oil bath to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-(amino)-1H-pyrrolo[3,2-c]pyridine derivative.
Protocol 2: General Procedure for Coupling with a Primary Amine
To minimize potential diarylation, a specialized ligand/precatalyst is recommended.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
BrettPhos Pd G4 (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.4 equiv, 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Follow steps 1-5 as described in Protocol 1, using the BrettPhos Pd G4 precatalyst instead of XPhos Pd G3.
-
Heat the reaction mixture to 65 °C and monitor its progress.
-
Perform work-up and purification as described in steps 8-11 of Protocol 1.
Caption: General experimental workflow for the amination reaction.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen or moisture. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Ensure all glassware is oven-dried. Use freshly distilled/anhydrous and degassed solvent. 2. Switch to a stronger base like LiHMDS or NaOtBu. 3. Increase temperature to 80-100 °C (may require switching solvent to toluene). |
| Hydrodehalogenation (Ar-H formation) | 1. β-hydride elimination from the amine or amido complex. 2. Presence of water. | 1. Use a more sterically hindered ligand (e.g., XPhos) which can disfavor this pathway. 2. Rigorously dry all reagents and solvents. |
| Formation of Byproducts | 1. Diarylation of a primary amine. 2. Catalyst decomposition leading to Pd black. | 1. Use a ligand designed to prevent this, such as BrettPhos. Use a slight excess of the amine (1.1-1.2 equiv). 2. Check solvent/reagent purity. Ensure the reaction is properly deoxygenated. |
| Low Isolated Yield | 1. Incomplete reaction. 2. Product is highly polar and difficult to extract or elute from silica. | 1. Increase reaction time or temperature. Consider a higher catalyst loading (e.g., 3-5 mol%). 2. Use a more polar extraction solvent (e.g., 9:1 DCM/IPA). For chromatography, add a small amount of MeOH or NH₄OH to the eluent. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for synthesizing a key medicinal chemistry scaffold. Success relies on a rational, mechanism-informed approach to reaction design. The use of modern, air-stable palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands is critical for activating the inert C-Cl bond. For this specific N-H containing substrate, a strong, non-nucleophilic base such as LiHMDS in an anhydrous ethereal solvent like THF provides a robust and reliable set of conditions. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can confidently and efficiently access a wide array of valuable 4-amino-1H-pyrrolo[3,2-c]pyridine derivatives for application in drug discovery and beyond.
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
- Singleton, M. L., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Reddit. (2018).
- ResearchGate. (2022). Palladium‐Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl‐Pyrazole‐Based Phosphine Ligands. [Link]
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- ACS GCI Pharmaceutical Roundtable. (2018).
- Elsevier. (n.d.).
- MDPI. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- ResearchGate. (2021).
- PubMed. (2010). Palladium catalysed aryl amination reactions in supercritical carbon dioxide. [Link]
- Royal Society of Chemistry. (2020). Palladium-catalyzed interannular C–H amination of biaryl amines.
- ResearchGate. (2009). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- Wiley Analytical Science. (2019).
- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ACS Publications. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- YouTube. (2022).
- YouTube. (2019). Buchwald-Hartwig coupling. [Link]
- PubMed Central. (2022).
- PubMed. (2011).
- Beilstein Journals. (2019). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. [Link]
- Beilstein Journals. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. (2023). Pyrrolo[2,1‐f][1][2][11]triazin‐4‐amine: Synthesis, C7‐Functionalization, and NH2‐Derivatization via Buchwald–Hartwig‐Type Coupling. [Link]
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- 14. researchgate.net [researchgate.net]
Application Note: Synthesis of Kinase Inhibitors Utilizing the 4-Chloro-1H-pyrrolo[3,2-c]pyridine Scaffold
Abstract
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. Its structural resemblance to purines and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for drug discovery. The 4-chloro substituent, in particular, serves as a versatile synthetic handle, enabling extensive diversification through modern cross-coupling methodologies. This application note provides a comprehensive guide for researchers, detailing field-proven synthetic strategies and step-by-step protocols for the functionalization of 4-chloro-1H-pyrrolo[3,2-c]pyridine. We focus on palladium-catalyzed reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, which are instrumental in generating libraries of potential kinase inhibitors. A case study on the development of FMS kinase (CSF-1R) inhibitors is presented to illustrate the practical application of this scaffold.
Introduction: The Strategic Value of the 1H-pyrrolo[3,2-c]pyridine Core
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. The success of this endeavor relies heavily on the identification and optimization of heterocyclic scaffolds that can effectively mimic the adenine moiety of ATP and engage in specific interactions with the kinase hinge region.
The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold has emerged as a structure of significant interest. It acts as a bioisostere of indole and other key heterocycles, offering a unique combination of hydrogen bond donors and acceptors. The strategic placement of a chlorine atom at the C4 position transforms the otherwise inert core into a highly versatile building block. The electron-withdrawing nature of the pyridinic nitrogen activates the C-Cl bond, making it an excellent electrophile for a range of transformations, primarily palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical functionalities required for achieving high potency and selectivity against specific kinase targets.[1][2]
Core Synthetic Strategies & Mechanistic Rationale
The chemical space around the 1H-pyrrolo[3,2-c]pyridine core can be explored by targeting three primary positions: the pyrrole nitrogen (N1), the activated C4 position, and the C6 position.
Caption: Key diversification points on the this compound scaffold.
2.1. N1-Functionalization: Protection and Modulation The pyrrole N-H is acidic and can interfere with subsequent metal-catalyzed reactions or serve as a site for unwanted side reactions. Therefore, the first step in many synthetic sequences is the protection or alkylation of this position.
-
Causality: N-H protection prevents deprotonation by strong bases used in coupling reactions, which could otherwise lead to catalyst inhibition or poor solubility of the starting material. Furthermore, introducing substituents at N1 can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. Common protecting groups include SEM (2-(trimethylsilyl)ethoxy)methyl, which is robust yet removable under specific conditions, or simple alkyl groups introduced via Williamson ether synthesis.[3]
2.2. C4-Functionalization: The Gateway to Hinge-Binding The C4-chloro group is the primary site for introducing diversity. Its reactivity is ideal for forming C-N and C-C bonds, which are fundamental to the structure of most kinase inhibitors.
-
Buchwald-Hartwig Amination: This is arguably the most critical reaction for this scaffold. It allows the installation of primary and secondary amines at the C4 position.[4][5] Many kinase inhibitors utilize an amino-heterocycle or a substituted aniline at this position to form crucial hydrogen bonds with the kinase hinge region. The choice of palladium precatalyst and phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the challenging oxidative addition of the heteroaryl chloride and the subsequent reductive elimination.[6][7]
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond, attaching various aryl or heteroaryl moieties to the C4 position.[8][9] This is useful for extending the molecule into other pockets of the ATP-binding site or for building inhibitors with different binding modes.
2.3. C6-Functionalization: Probing Deeper Pockets While the starting material lacks a handle at C6, synthetic routes can be designed to install a halide (typically bromine) at this position, opening it up for further functionalization, most commonly via Suzuki-Miyaura coupling.[10][11] This allows for the introduction of substituents that can occupy the solvent-exposed region of the ATP pocket, often leading to improved selectivity and potency.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is an irritant and acutely toxic if swallowed.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for coupling a secondary amine to the C4 position. Optimization of the catalyst, ligand, base, and temperature may be necessary for different amine substrates.
-
Materials:
-
This compound (1.0 mmol, 152.6 mg)
-
Desired secondary amine (1.2 mmol)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 18.3 mg)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert argon or nitrogen atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed toluene, followed by the secondary amine via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-1H-pyrrolo[3,2-c]pyridine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Suzuki-Miyaura Coupling at the C6-Position
This protocol is adapted from literature procedures for the arylation of a related 6-bromo-pyrrolo[3,2-c]pyridine scaffold.[10] It assumes the availability of a 6-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine intermediate.
-
Materials:
-
6-Bromo-4-substituted-1H-pyrrolo[3,2-c]pyridine (1.0 mmol)
-
Arylboronic acid or pinacol ester (1.5 mmol)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 mmol, 57.8 mg)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 mL, 4.0 mmol)
-
1,4-Dioxane (8 mL)
-
-
Procedure:
-
In a microwave vial, combine the 6-bromo-pyrrolo[3,2-c]pyridine substrate, the arylboronic acid, and Pd(PPh₃)₄.
-
Add 1,4-dioxane and the 2 M Na₂CO₃ solution.
-
Purge the mixture by bubbling argon through the solution for 10 minutes.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.
-
Self-Validation: Monitor for completion by LC-MS.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the 6-aryl product.
-
Characterization: Confirm structure and purity via NMR and HRMS.
-
Application Example: Targeting FMS Kinase (CSF-1R)
Colony-stimulating factor 1 receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[12] Its overexpression is linked to various cancers and inflammatory diseases, making it a validated therapeutic target.[13][14] Several potent FMS inhibitors have been developed using the 1H-pyrrolo[3,2-c]pyridine scaffold.[1][2]
Caption: Simplified CSF-1R (FMS) signaling pathway and the action of a kinase inhibitor.
The synthesis of these inhibitors often involves a rearrangement from a 7-azaindole precursor, followed by functionalization to install a diarylamide or diarylurea moiety, which is critical for potent FMS inhibition.[2][15]
Table 1: Biological Activity of Pyrrolo[3,2-c]pyridine-based FMS Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| KIST101029 | FMS | 96 nM | [1][2] |
| 1e | FMS | 60 nM | [2][15] |
| 1r | FMS | 30 nM | [2][15] |
Data extracted from published studies demonstrating the potency of this scaffold.
The data clearly indicates that modifications to the pyrrolo[3,2-c]pyridine core can lead to highly potent FMS kinase inhibitors, with compound 1r showing a 3.2-fold improvement over the initial lead compound.[2] This underscores the value of the synthetic strategies outlined in this note for performing structure-activity relationship (SAR) studies.
Conclusion
The this compound scaffold is a powerful and versatile platform for the synthesis of novel kinase inhibitors. Its activated C4-position is amenable to robust and high-yielding palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries. The protocols and strategies detailed in this application note provide researchers with a validated roadmap for leveraging this scaffold in their drug discovery programs. By applying these methods, scientists can efficiently explore the chemical space around this privileged core to develop next-generation kinase inhibitors with enhanced potency and selectivity.
References
- Rousset, F., et al. (2021). CSF-1 Receptor Signaling in Myeloid Cells. Cold Spring Harbor Perspectives in Biology.
- ResearchGate. (n.d.). CSF-1R signaling pathways and the effects of CSF-1R inhibitors. [Diagram].
- Li, M., et al. (2023). Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy. Frontiers in Immunology.
- Luo, J., et al. (2022). Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy. Frontiers in Pharmacology.
- Wikipedia. (2023). Colony stimulating factor 1 receptor.
- Abdel-Halim, H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Abdel-Halim, H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online.
- Abdel-Halim, H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Figshare.
- Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Cherukupalli, S., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Maccari, R., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Rossi, A. G., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- Cherukupalli, S., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- Meshram, H., et al. (2012). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. International Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid structure and specific arrangement of hydrogen bond donors and acceptors have made it a cornerstone in the design of potent and selective therapeutic agents. Molecules incorporating this scaffold have demonstrated significant biological activities, including the inhibition of critical targets like FMS kinase, making them promising candidates for the development of novel anticancer and anti-inflammatory drugs.[1][2] The ability to strategically functionalize this core is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.[3][4]
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodologies for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[5] This guide focuses on the application of these transformative reactions to a key building block: 4-chloro-1H-pyrrolo[3,2-c]pyridine. Aryl chlorides are often preferred starting materials in industrial settings due to their lower cost and greater availability compared to the corresponding bromides and iodides. However, their lower reactivity, stemming from the strong C-Cl bond, presents a significant chemical challenge.[5][6]
These application notes provide a comprehensive technical overview, field-proven insights, and detailed protocols for the successful execution of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings on the this compound scaffold. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to efficiently synthesize diverse libraries of novel compounds for biological evaluation.
The Engine of Innovation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational experimental design and troubleshooting. The reaction proceeds through a catalytic cycle that is broadly conserved across different coupling types.[7] The active catalyst is a coordinatively unsaturated Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.
The three key steps of the cycle are:
-
Oxidative Addition: The low-valent Pd(0) complex inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[8]
-
Transmetalation (for Suzuki, Sonogashira) / Migratory Insertion (for Heck): In the Suzuki reaction, the organoboron species transfers its organic group to the palladium center. In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, and a base facilitates the formation of a palladium-amido complex.[8][9] For the Heck reaction, the alkene coordinates and inserts into the palladium-aryl bond.[10]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
The efficiency of each step is critically dependent on the choice of ligand, base, and solvent, which collectively modulate the electronic and steric environment of the palladium center.
Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.
-
Reaction Setup: To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), XPhos Pd G2 (2 mol%), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere. [11]3. Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 10:1 ratio to achieve a substrate concentration of ~0.1 M.
-
Heating & Stirring: Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere) and analyzing via TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-1H-pyrrolo[3,2-c]pyridine. [11]
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, which are prevalent motifs in pharmaceuticals. [8][9]The reaction couples an aryl halide with a primary or secondary amine.
Causality Behind Component Selection:
-
Catalyst System: Similar to the Suzuki coupling, activating the C-Cl bond for C-N coupling requires a potent catalytic system. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) paired with a palladium source are highly effective. [8]G2 or G3 precatalysts are often preferred for their high activity and reliability.
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. [8][12]These bases are strong enough to deprotonate the amine (or the N-H of the intermediate Pd-amine complex) to form the key palladium-amido species, but are sterically hindered, which minimizes unwanted side reactions. Weaker bases like carbonates are generally ineffective for the amination of aryl chlorides. [13]* Solvent: Anhydrous, polar aprotic solvents such as toluene, THF, or 1,4-dioxane are required to prevent quenching of the strong base and to maintain the solubility of the reaction components.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | RuPhos Pd G2 (1%) | LiHMDS (1.2) | THF | 25 | 95 [8] |
| 2 | Aniline | BrettPhos Pd G3 (2%) | NaOt-Bu (1.5) | Toluene | 110 | 89 |
| 3 | Benzylamine | RuPhos Pd G2 (2%) | NaOt-Bu (1.5) | Toluene | 100 | 91 |
| 4 | tert-Butylamine | BrettPhos Pd G3 (2%) | NaOt-Bu (1.5) | Toluene | 110 | 83 |
Note: Yields are illustrative and based on protocols for similar challenging substrates.[8]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict stream of argon, add this compound (1.0 eq.), the appropriate palladium precatalyst (e.g., RuPhos Pd G2, 1-2 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.) to a dry Schlenk tube.
-
Reagent Addition: Add anhydrous toluene (~0.1 M concentration). Add the amine coupling partner (1.2 eq.).
-
Inert Atmosphere: Seal the Schlenk tube and remove it from the glovebox.
-
Heating & Stirring: Heat the reaction mixture to the specified temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 1-6 hours.
-
Work-up: Cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Additional Cross-Coupling Methodologies
Sonogashira Coupling (C-C sp)
This reaction introduces a versatile alkyne moiety by coupling with a terminal alkyne. [14]* Principle: Uses a dual catalytic system of palladium and a copper(I) co-catalyst (typically CuI). [15][16]The copper is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex.
-
Key Conditions: A palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), CuI (1-5 mol%), and an amine base (e.g., triethylamine or diisopropylamine), which also serves as the solvent. [15]* Application: The resulting 4-alkynyl-1H-pyrrolo[3,2-c]pyridines are valuable intermediates for click chemistry, further coupling reactions, or reduction to other functional groups.
Heck Reaction (C-C sp²)
The Heck reaction forms a C-C bond between the aryl chloride and an alkene, typically yielding a substituted alkene product. [10][17]* Principle: Involves the migratory insertion of an alkene into the Pd-aryl bond, followed by β-hydride elimination to release the product. [18]* Key Conditions: A palladium source (e.g., Pd(OAc)₂), often a phosphine ligand, and an organic or inorganic base (e.g., Et₃N or K₂CO₃) to neutralize the HX generated. [10]The reaction is highly sensitive to the stereochemistry and electronics of the alkene.
-
Application: Useful for synthesizing stilbene-like structures or introducing vinyl groups that can participate in subsequent pericyclic reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently inert atmosphere (O₂ present).3. Incorrect base or solvent.4. Poor quality reagents. | 1. Use a robust Pd(II) precatalyst (e.g., G2, G3).2. Thoroughly degas all solvents and rigorously maintain an N₂/Ar atmosphere.3. Screen different bases and solvents; ensure solvents are anhydrous for Buchwald-Hartwig.4. Use freshly purified starting materials and high-purity reagents. |
| Homocoupling of Boronic Acid (Suzuki) | 1. Reaction temperature is too high.2. Presence of oxygen.3. Catalyst system promotes homocoupling. | 1. Lower the reaction temperature and monitor closely.2. Ensure the reaction is strictly anaerobic.3. Use a higher ratio of aryl halide to boronic acid (e.g., 1:1.2 instead of 1:2). |
| Dehalogenation (Loss of Chlorine) | 1. Presence of water or protic impurities.2. β-hydride elimination from certain ligands or reagents.3. Catalyst system prone to reductive pathways. | 1. Use anhydrous solvents and reagents.2. Choose a different ligand system.3. Screen different palladium sources or additives. |
| Stalled Reaction | 1. Catalyst inhibition by product or substrate (e.g., coordinating N-heterocycles).2. Catalyst decomposition over time. | 1. Increase catalyst loading.2. Use a more robust ligand that protects the palladium center (e.g., Buchwald biaryl phosphines).3. Add a second portion of catalyst midway through the reaction. |
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a robust and highly enabling strategy for modern chemical synthesis. While the inertness of the C-Cl bond requires carefully selected, highly active catalytic systems, the protocols outlined in this guide demonstrate that a diverse range of C-C and C-N bonds can be formed efficiently and predictably. By understanding the causality behind the choice of reagents and conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, researchers can unlock the full potential of the 1H-pyrrolo[3,2-c]pyridine scaffold, accelerating the discovery and development of next-generation therapeutics.
References
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Wikipedia contributors. (2023).
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
- Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry. [Link]
- Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
- Szkatuła, D., et al. (2021).
- Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]
- LibreTexts. (2021).
- Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
- de la Cruz, R., et al. (2016). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]
- Nova, A., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Solé, D., & Vallverdú, L. (2014). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles. Thieme. [Link]
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
- LibreTexts. (2021). Heck Reaction. Chemistry LibreTexts. [Link]
- Antonini, I., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
- Seela, F., & Peng, X. (2007). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for the N-arylation of 4-chloro-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Importance of N-Aryl Pyrrolo[3,2-c]pyridines
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets of therapeutic relevance. The introduction of an aryl group at the N1 position of the pyrrole ring profoundly influences the molecule's physicochemical properties, including its conformation, lipophilicity, and metabolic stability. This modification can enhance binding affinity to target proteins and improve pharmacokinetic profiles. Consequently, the development of robust and versatile methods for the N-arylation of the 4-chloro-1H-pyrrolo[3,2-c]pyridine core is of paramount importance for the synthesis of novel pharmaceutical candidates.
This guide provides detailed application notes and protocols for two of the most powerful and widely employed methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. While specific literature examples for the N-arylation of this compound are limited, the protocols herein are meticulously adapted from established procedures for structurally and electronically similar heteroaromatic systems. The underlying principles and the rationale behind the choice of reagents and conditions are explained to provide a comprehensive understanding of these transformative reactions.
PART 1: Foundational Principles of N-Arylation
The N-arylation of this compound involves the formation of a bond between the nitrogen atom of the pyrrole ring and a carbon atom of an aryl group. Two primary catalytic systems have proven effective for this transformation: palladium-based catalysts for the Buchwald-Hartwig amination and copper-based catalysts for the Ullmann condensation.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] The reaction typically employs a palladium catalyst in combination with a phosphine ligand and a base to couple an amine with an aryl halide.[2]
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[3][4] It generally proceeds through the following key steps:
-
Oxidative Addition: A Pd(0) species, generated in situ from a palladium precatalyst, undergoes oxidative addition to the aryl chloride (in this case, this compound), forming a Pd(II) intermediate.
-
Ligand Exchange and Amine Coordination: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl bond is formed through reductive elimination, yielding the desired product and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pre-formed palladium complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂) are commonly used as they are more stable than the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) accelerate the rates of both oxidative addition and reductive elimination, enabling the coupling of less reactive aryl chlorides.[4]
-
Base: A strong, non-nucleophilic base is required to deprotonate the coordinated amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed.[3]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of modern ligand systems.[5] It involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base.[6]
Mechanism: The mechanism of the Ullmann condensation is more complex and less universally agreed upon than the Buchwald-Hartwig reaction. A plausible pathway involves the following steps:
-
Formation of a Copper-Amide Complex: The copper catalyst reacts with the amine in the presence of a base to form a copper-amide species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amide complex, forming a copper(III) intermediate.
-
Reductive Elimination: The N-aryl bond is formed via reductive elimination, yielding the product and regenerating a copper(I) species.
Caption: A plausible catalytic cycle for the Ullmann condensation.
Causality Behind Experimental Choices:
-
Copper Source: Copper(I) salts such as CuI or CuBr are commonly used as the active catalyst is believed to be a Cu(I) species.
-
Ligand: While traditional Ullmann reactions often required high temperatures and stoichiometric copper, the use of chelating ligands such as 1,10-phenanthroline or various diamines allows the reaction to proceed under milder conditions with catalytic amounts of copper.[6]
-
Base: A strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often employed to facilitate the reaction.
PART 2: Reactivity of Chloro- vs. Bromo-Pyrrolopyridines
The choice of halide on the heteroaromatic ring is a critical factor influencing the reaction conditions required for successful N-arylation. Generally, the reactivity of aryl halides in cross-coupling reactions follows the trend I > Br > Cl.[7] This is primarily due to the difference in the carbon-halogen bond dissociation energies (BDE). The C-Cl bond is significantly stronger than the C-Br bond, making the oxidative addition step more challenging for chloroarenes.[7]
Consequently, the N-arylation of this compound will likely require more forcing conditions (higher temperatures, longer reaction times) or more sophisticated catalytic systems (e.g., highly active phosphine ligands for Buchwald-Hartwig) compared to its bromo-analogue.[7]
PART 3: Experimental Protocols
The following protocols are provided as detailed, self-validating systems for the N-arylation of this compound. Given the limited specific literature for this substrate, these protocols have been adapted from robust methods reported for structurally similar heteroaryl chlorides.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established methods for the amination of heteroaryl chlorides using bulky biarylphosphine ligands.[8]
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 152.58 | 1.0 | 1.0 |
| Aryl amine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reactants: Under a positive pressure of inert gas, add this compound (153 mg, 1.0 mmol) and the aryl amine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-chloro-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is adapted from modern Ullmann-type couplings that utilize a ligand to facilitate the reaction under milder conditions than the traditional procedure.[9]
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 152.58 | 1.0 | 1.0 |
| Aryl amine | - | 1.5 | 1.5 |
| Copper(I) iodide (CuI) | 190.45 | 0.1 | 0.1 |
| 1,10-Phenanthroline | 180.21 | 0.2 | 0.2 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reactants: Under a positive pressure of inert gas, add this compound (153 mg, 1.0 mmol) and the aryl amine (1.5 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at 120-140 °C and stir vigorously for 24-48 hours.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
PART 4: Data Presentation and Expected Outcomes
The following table summarizes representative conditions for the N-arylation of heteroaryl chlorides, providing a basis for expected outcomes with this compound. Yields are highly dependent on the specific aryl amine used.
Table 1: Representative Conditions for N-Arylation of Heteroaryl Chlorides
| Method | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield Range (%) |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene | 110 | 12-24 | 60-95 |
| Ullmann Condensation | CuI (10) | 1,10-Phen (20) | K₂CO₃ (2.0) | DMF | 120-140 | 24-48 | 50-85 |
PART 5: Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature, extending the reaction time, or increasing the catalyst/ligand loading. For the Buchwald-Hartwig reaction, switching to a more active, fourth-generation Buchwald ligand may be beneficial. For the Ullmann condensation, a stronger base such as K₃PO₄ could be trialed.
-
Side Reactions: The formation of hydrodechlorinated by-product can be an issue, particularly in the Buchwald-Hartwig amination. This can sometimes be mitigated by using a less sterically hindered ligand or by lowering the reaction temperature.
-
Purification Challenges: The N-arylated products can sometimes be difficult to separate from the starting materials or by-products. Careful optimization of the chromatographic conditions is essential.
Conclusion
The N-arylation of this compound is a key transformation for the synthesis of a wide range of biologically active molecules. The Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation represent two powerful and complementary methods for achieving this goal. While the protocols provided herein are adapted from closely related systems, they are grounded in the well-established principles of modern cross-coupling chemistry and offer a solid foundation for the successful synthesis of N-aryl-4-chloro-1H-pyrrolo[3,2-c]pyridines. Careful optimization of the reaction conditions for each specific substrate combination will be key to achieving high yields and purity.
References
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Wikipedia.
- Wikipedia.
- National Center for Biotechnology Information.
- Chemistry LibreTexts.
- ResearchGate. Buchwald-Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]
- ResearchGate. ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
- MDPI. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. [Link]
- ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- MDPI. Copper-Catalyzed N-Arylation of Amides Using (S)
- ARKAT USA. A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II)
- YouTube.
- ACS GCI Pharmaceutical Roundtable.
- ACS Publications.
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Functionalization of the Pyrrole Ring in 4-chloro-1H-pyrrolo[3,2-c]pyridine: A Guide for Researchers
Introduction
The 4-chloro-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development.[1] Its unique arrangement of a pyrrole ring fused to a pyridine ring, combined with a reactive chlorine substituent, offers a versatile platform for the synthesis of a diverse array of novel chemical entities.[2] The functionalization of the pyrrole moiety, in particular, allows for the introduction of various substituents that can modulate the physicochemical and pharmacological properties of the resulting molecules, making it a key strategy in the exploration of structure-activity relationships (SAR).[3]
This document provides a comprehensive guide to the strategic functionalization of the pyrrole ring in this compound. We will delve into the underlying principles of reactivity, provide detailed, field-proven protocols for key transformations, and offer insights into the causality behind experimental choices.
Understanding the Reactivity of the Pyrrole Ring
The pyrrole ring in the this compound system is an electron-rich aromatic ring, making it susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, increasing the electron density at the carbon atoms. In the context of the pyrrolo[3,2-c]pyridine core, the C3 position of the pyrrole ring is generally the most nucleophilic and, therefore, the most reactive towards electrophiles. This is due to the greater stability of the cationic intermediate formed upon attack at this position, where the positive charge can be more effectively delocalized through resonance.
Conversely, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less prone to electrophilic substitution and more susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. The presence of the chloro group at the C4 position further activates this position for nucleophilic aromatic substitution. This inherent difference in reactivity between the two rings allows for selective functionalization of the pyrrole moiety under appropriate conditions.
N-Functionalization: A Gateway to Regiocontrolled Synthesis
The presence of the N-H proton in the pyrrole ring offers a handle for N-functionalization, which serves two primary purposes: 1) to introduce substituents that can directly influence biological activity, and 2) to install a protecting group to prevent unwanted side reactions and to direct subsequent C-functionalization. The choice of protecting group is critical and should be guided by its stability to the planned reaction conditions and the ease of its subsequent removal.
Protocol 1: N-Boc Protection of this compound
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the pyrrole nitrogen due to its stability under a range of conditions and its facile removal under acidic conditions.[4]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N-Boc protected product.
Causality: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for reaction with the pyrrole nitrogen. The use of anhydrous THF is crucial to prevent hydrolysis of the (Boc)₂O.
Electrophilic Substitution on the Pyrrole Ring
As previously discussed, the C3 position of the pyrrole ring is the preferred site for electrophilic attack. This section details protocols for the introduction of key functional groups at this position.
Protocol 2: Regioselective C3-Iodination
Iodination at the C3 position provides a versatile handle for subsequent metal-catalyzed cross-coupling reactions. The resulting 4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a key intermediate for diversification.[5]
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield 4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine.
Causality: NIS is a mild and effective electrophilic iodinating agent. The reaction is typically performed at low temperatures to control selectivity and prevent over-iodination. A radical-based mechanism has also been proposed for similar iodinations, which can be highly regioselective.[6][7]
Protocol 3: Vilsmeier-Haack Formylation at C3
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10][11][12]
Materials:
-
N-protected this compound (e.g., N-Boc)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by adding POCl₃ (1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C. Stir for 30 minutes.
-
Add a solution of N-protected this compound (1.0 eq) in anhydrous DCM to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel chromatography.
Causality: The reaction of POCl₃ with DMF generates the electrophilic Vilsmeier reagent (chloroiminium salt). The electron-rich C3 position of the pyrrole ring attacks this electrophile, leading to the formylated product after hydrolysis. N-protection is often necessary to prevent reaction at the pyrrole nitrogen.
Metal-Catalyzed Cross-Coupling Reactions at the C3-Position
The C3-iodo derivative of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and amino moieties.
Protocol 4: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[13][14][15][16][17]
Materials:
-
4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine (N-protected if necessary)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a degassed mixture of 4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the chosen solvent system, add the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Summary for Suzuki-Miyaura Coupling:
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 |
| PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 80-90 |
Protocol 5: Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety, a valuable functional group for further transformations.[18][19][20][21][22]
Materials:
-
4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine (N-protected)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a solution of N-protected 4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and the terminal alkyne (1.5 eq) in the anhydrous solvent, add the palladium catalyst, CuI, and the amine base.
-
Stir the reaction mixture at room temperature under an inert atmosphere until completion.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Data Summary for Sonogashira Coupling:
| Catalyst | Co-catalyst | Base | Solvent | Temperature |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | Room Temp. |
Protocol 6: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[23][24][25]
Materials:
-
4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine (N-protected)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., Xantphos, BINAP) (2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.5 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the N-protected 4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), amine (1.2 eq), palladium precatalyst, ligand, and base in a dry reaction vessel.
-
Add the anhydrous solvent and heat the mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Summary for Buchwald-Hartwig Amination:
| Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Toluene | 100-110 |
| Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 90-100 |
Visualization of Key Synthetic Pathways
The following diagrams illustrate the key functionalization strategies described in this guide.
Caption: Key functionalization pathways for the pyrrole ring.
Conclusion
The functionalization of the pyrrole ring in this compound offers a rich landscape for the generation of novel molecular architectures. By understanding the inherent reactivity of this scaffold and employing the robust protocols outlined in this guide, researchers can efficiently access a wide range of derivatives for applications in drug discovery and materials science. The strategic use of N-protection, followed by regioselective electrophilic substitution and subsequent metal-catalyzed cross-coupling reactions, provides a powerful and versatile toolkit for the exploration of this important heterocyclic system.
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Synthesis of 4-amino-1H-pyrrolo[3,2-c]pyridine Derivatives: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the 4-amino-1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an aza-bioisostere of indole, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of biologically active agents.[1] In particular, the 4-amino substituted derivatives have garnered significant attention as potent inhibitors of various protein kinases, positioning them at the forefront of research in oncology and inflammatory diseases.[2][3] The pyrrolopyridine nucleus effectively mimics the purine ring of ATP, enabling these compounds to competitively bind to the ATP-binding site of kinases, thereby modulating their activity.[1]
This guide provides a comprehensive overview of the synthetic strategies for accessing 4-amino-1H-pyrrolo[3,2-c]pyridine derivatives, complete with detailed experimental protocols, mechanistic insights, and a summary of their biological applications. The methodologies discussed herein are designed to be robust and adaptable, providing researchers with the necessary tools to explore the chemical space around this important pharmacophore.
Synthetic Strategies: A Multi-faceted Approach to the Pyrrolo[3,2-c]pyridine Core
The construction of the 1H-pyrrolo[3,2-c]pyridine ring system can be broadly categorized into two main approaches: the construction of the pyrrole ring onto a pre-functionalized pyridine and the functionalization of a pre-existing pyrrolopyridine core. This section will delve into the most effective and widely adopted synthetic routes.
Strategy 1: Palladium-Catalyzed Sonogashira Coupling Followed by Cyclization
This is arguably the most versatile and widely employed method for the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines. The strategy relies on a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction between a suitably substituted halopyridine and a terminal alkyne, followed by an intramolecular cyclization to construct the pyrrole ring.
Mechanistic Rationale:
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition to the aryl halide. Concurrently, the copper(I) acetylide is formed, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting complex yields the coupled product and regenerates the palladium(0) catalyst. The subsequent intramolecular cyclization of the amino group onto the alkyne is typically promoted by a base or a copper catalyst. This domino approach offers a high degree of convergence and allows for the introduction of diverse substituents on the pyrrolopyridine core.
Experimental Protocol: Synthesis of 2-Substituted-6-bromo-4-amino-1H-pyrrolo[3,2-c]pyridines
This protocol is adapted from a method used in the synthesis of potent MPS1 kinase inhibitors.
-
Step 1: Sonogashira Cross-Coupling
-
To a solution of 4-amino-2-bromo-5-iodopyridine (1.0 eq.) in anhydrous DMF, add the terminal alkyne (1.2 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and CuI (0.1 eq.).
-
The mixture is degassed with argon for 15 minutes.
-
Triethylamine (3.0 eq.) is then added, and the reaction is stirred at room temperature or heated to 60 °C, depending on the reactivity of the alkyne, until complete consumption of the starting material (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
-
Step 2: Base-Mediated Cyclization
-
The purified Sonogashira coupling product (1.0 eq.) is dissolved in a suitable solvent such as NMP or a mixture of THF/MeOH.
-
A base, such as potassium tert-butoxide (t-BuOK) or DBU (1.5 eq.), is added, and the mixture is heated to 40-50 °C.
-
The reaction is monitored by TLC or LC-MS for the formation of the cyclized product.
-
Once the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired 1H-pyrrolo[3,2-c]pyridine.
-
Logical Workflow for Sonogashira-based Synthesis
Caption: Sonogashira Coupling and Cyclization Workflow.
Strategy 2: The Bartoli Indole Synthesis
For the synthesis of certain 4-azaindole isomers, the Bartoli indole synthesis offers a powerful alternative. This reaction involves the treatment of an ortho-substituted nitropyridine with a vinyl Grignard reagent to construct the pyrrole ring.
Mechanistic Rationale:
The Bartoli indole synthesis is believed to proceed via the initial addition of the Grignard reagent to the nitro group, which is subsequently reduced to a nitroso intermediate. A second equivalent of the Grignard reagent adds to the nitroso group. This is followed by a[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization to afford the indole core. The presence of a sterically bulky ortho-substituent on the nitropyridine is often crucial for the success of the reaction.[5]
Experimental Protocol: Synthesis of 4-Azaindoles from Nitropyridines
This protocol provides a general procedure for the Bartoli synthesis adapted for azaindoles.[6]
-
Reaction Setup:
-
A solution of the ortho-substituted nitropyridine (1.0 eq.) in dry THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
-
Grignard Addition:
-
Vinylmagnesium bromide (3.0 eq., 1.0 M solution in THF) is added dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
-
Reaction Progression:
-
The reaction mixture is allowed to warm slowly to -20 °C and is stirred for 8-12 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 4-azaindole.
-
Decision Workflow for Synthetic Route Selection
Caption: Decision making for synthetic strategy.
Data Presentation: Biological Activities of 4-amino-1H-pyrrolo[3,2-c]pyridine Derivatives
The 4-amino-1H-pyrrolo[3,2-c]pyridine scaffold has been incorporated into numerous compounds with potent biological activities. The following table summarizes the in vitro activity of selected derivatives against various cancer cell lines and protein kinases.
| Compound ID | Target | Assay | IC₅₀ / GI₅₀ (µM) | Reference |
| 10t | Tubulin Polymerization | In vitro polymerization assay | Potent Inhibition at 3µM | [7] |
| 10t | HeLa (Cervical Cancer) | MTT Assay | 0.12 | [7] |
| 10t | SGC-7901 (Gastric Cancer) | MTT Assay | 0.15 | [7] |
| 10t | MCF-7 (Breast Cancer) | MTT Assay | 0.21 | [7] |
| CCT251455 (65) | MPS1 Kinase | In vitro biochemical assay | <0.025 | [8] |
| CCT251455 (65) | HCT116 (Colon Cancer) | Proliferation Assay | 0.16 | [8] |
| 1r | FMS Kinase | In vitro biochemical assay | 0.03 | [3] |
| 1r | Ovarian/Prostate/Breast Cancer Cell Lines | Antiproliferative Assay | 0.15 - 1.78 | [3] |
Conclusion and Future Perspectives
The synthetic methodologies outlined in this guide provide a robust foundation for the synthesis of a wide array of 4-amino-1H-pyrrolo[3,2-c]pyridine derivatives. The palladium-catalyzed Sonogashira coupling and the Bartoli indole synthesis represent two powerful and complementary approaches to this privileged scaffold. The potent biological activities exhibited by derivatives of this class, particularly as kinase inhibitors and anticancer agents, underscore the continued importance of this heterocyclic system in drug discovery. Future efforts in this area will likely focus on the development of more sustainable and efficient synthetic methods, as well as the exploration of novel substitution patterns to fine-tune the pharmacological properties of these promising compounds.
References
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- Química Organica. (n.d.). Bartoli (Indole Synthesis).
- J&K Scientific LLC. (2021). Bartoli Indole Synthesis.
- Grokipedia. (n.d.). Bartoli indole synthesis.
- Wikipedia. (2023). Fischer indole synthesis.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
- Wikipedia. (2023). Larock indole synthesis.
- El-Gamal, M. I., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 425-443.
- Jeanty, M., et al. (2012). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 14(15), 3956-3959.
- Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
- Al-Tel, T. H., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Medicinal Chemistry Research, 20(9), 1541-1549.
- Anjirwala, S. N., & Patel, S. K. (2024). Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. Journal of Heterocyclic Chemistry.
- Kumar, D., et al. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 157, 857-885.
- Boger, D. L., et al. (2000). Total Synthesis of Chloropeptin II (Complestatin) and Chloropeptin I. Journal of the American Chemical Society, 122(29), 7416-7417.
- Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(5), 1864-1877.
- Li, J. J., & Corey, E. J. (2008). Name reactions in heterocyclic chemistry. John Wiley & Sons.
- Zhang, Y., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 1234.
- Barret, R., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2169-2182.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
- Reddy, T. J., et al. (2007). Preparation of 3-substituted-2-pyridin-2-ylindoles: regioselectivity of Larock's indole annulation with 2-alkynylpyridines. Tetrahedron, 63(4), 979-985.
- Abdel-Aal, E. A.-H., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1045-1054.
- Zhang, H., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(11), 1937-1944.
- Murugesan, S., et al. (2012). Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction. Organic & Biomolecular Chemistry, 10(23), 4679-4685.
- Zhu, J., et al. (2019). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 9(46), 26693-26697.
- Sławiński, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.
- Muraglia, E., et al. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 30(22), 1234.
- ResearchGate. (n.d.). Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy.
- Semantic Scholar. (1978). Tricyclic heteroaromatic ring systems II A convenient synthesis of 1H‐pyrrolo[3,2‐c]quinolines.
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Application Note & Protocol: A Guideline for the Synthesis of 4-Alkoxy-1H-pyrrolo[3,2-c]pyridines
For: Researchers, scientists, and drug development professionals.
Abstract
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including anticancer and anti-inflammatory activities.[1][2] The functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel drug candidates. This document provides a detailed protocol for the synthesis of 4-alkoxy-1H-pyrrolo[3,2-c]pyridines, key intermediates for the elaboration into more complex molecules. The described protocol starts from the commercially available 4-chloro-1H-pyrrolo[3,2-c]pyridine and outlines a robust nucleophilic aromatic substitution reaction to introduce various alkoxy groups. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.
Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Core
Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that are isosteric to indole. Their unique electronic properties and ability to participate in hydrogen bonding have made them attractive scaffolds in drug design.[3] Specifically, the 1H-pyrrolo[3,2-c]pyridine isomer has been incorporated into molecules targeting key biological pathways, such as kinase inhibition.[2] The introduction of an alkoxy group at the 4-position can significantly modulate the physicochemical properties of the molecule, including solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This protocol provides a direct and efficient method to access these valuable 4-alkoxy derivatives.
Synthetic Strategy: Overview
The most direct and efficient strategy for the synthesis of 4-alkoxy-1H-pyrrolo[3,2-c]pyridines is the nucleophilic aromatic substitution (SNAr) of a suitable precursor. The commercially available this compound serves as an ideal starting material for this purpose.[4] The electron-withdrawing effect of the pyridine nitrogen atom activates the chloro-substituted position towards nucleophilic attack by an alkoxide.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 4-alkoxy-1H-pyrrolo[3,2-c]pyridines.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 4-alkoxy-1H-pyrrolo[3,2-c]pyridines. The reaction conditions may be optimized for specific alcohols.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| This compound | ≥95% | Commercially Available |
| Anhydrous Alcohol (e.g., Methanol, Ethanol) | ACS Grade | --- |
| Sodium Hydride (60% dispersion in mineral oil) | --- | --- |
| Anhydrous N,N-Dimethylformamide (DMF) | --- | --- |
| Diethyl Ether | ACS Grade | --- |
| Saturated Aqueous Ammonium Chloride | --- | --- |
| Brine | --- | --- |
| Anhydrous Sodium Sulfate | --- | --- |
| Silica Gel | 230-400 mesh | --- |
| Round-bottom flask | --- | --- |
| Magnetic Stirrer | --- | --- |
| Inert Atmosphere (Nitrogen or Argon) | --- | --- |
| Thin Layer Chromatography (TLC) plates | --- | --- |
Step-by-Step Procedure
Step 1: Preparation of the Sodium Alkoxide
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous alcohol (3.0 eq.).
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise to the alcohol. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen has ceased and a clear solution is formed.
Step 2: Nucleophilic Aromatic Substitution
-
In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add the freshly prepared sodium alkoxide solution from Step 1 to the solution of this compound at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkoxy-1H-pyrrolo[3,2-c]pyridine.
Reaction Mechanism
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined below:
Caption: Mechanism of the SNAr reaction.
The reaction is initiated by the nucleophilic attack of the alkoxide ion on the electron-deficient carbon atom bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and onto the nitrogen atom of the pyridine ring. The subsequent loss of the chloride leaving group restores the aromaticity of the ring, yielding the final 4-alkoxy-1H-pyrrolo[3,2-c]pyridine product.
Expected Results and Characterization
The yield of the reaction is typically in the range of 60-85%, depending on the alcohol used. The final product should be characterized by standard analytical techniques:
| Technique | Expected Observations |
| 1H NMR | Appearance of new signals corresponding to the alkoxy group protons. |
| 13C NMR | Appearance of a new signal for the carbon of the alkoxy group and a downfield shift of the C4 carbon. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the 4-alkoxy-1H-pyrrolo[3,2-c]pyridine. |
| IR Spectroscopy | C-O stretching vibrations in the region of 1250-1000 cm-1. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction temperature or time. Ensure anhydrous conditions. |
| Decomposition of starting material or product. | Lower the reaction temperature. | |
| Multiple Products | Side reactions. | Ensure the use of a non-nucleophilic solvent like DMF. Use a slight excess of the alkoxide. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 4-alkoxy-1H-pyrrolo[3,2-c]pyridines. The described method is straightforward, high-yielding, and applicable to a range of alcohols, providing a valuable tool for medicinal chemists and researchers in the synthesis of novel heterocyclic compounds for drug discovery.
References
- Collado, I., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
- Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. RSC Advances. [Link]
- PubChem. This compound. [Link]
- Elsevier. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 28(15), 2543-2549. [Link]
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Introduction: The Strategic Importance of C-C Bond Formation
An Application Note on the Heck Reaction of 4-chloro-1H-pyrrolo[3,2-c]pyridine for Drug Discovery and Organic Synthesis
The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds. This capability is particularly crucial in the field of drug discovery, where the core structures of many therapeutic agents are built upon complex molecular scaffolds. The reaction couples an unsaturated halide with an alkene, installing a new substituent that can dramatically alter the pharmacological profile of a molecule.
This application note focuses on the Heck reaction involving this compound, a privileged heterocyclic scaffold. The pyrrolo[3,2-c]pyridine core is a key component in a variety of biologically active compounds, including kinase inhibitors and other targeted therapies. The ability to functionalize the C4 position of this scaffold via the Heck reaction opens a gateway to a vast chemical space for the development of novel drug candidates.
Reaction Mechanism: A Palladium-Catalyzed Cycle
The Heck reaction proceeds through a catalytic cycle involving a palladium complex. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-chlorine bond. This step forms a Pd(II) complex.
-
Olefin Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex. This is followed by migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the newly formed C-C bond is eliminated, regenerating the double bond in the product and forming a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base, regenerating the active Pd(0) catalyst and completing the catalytic cycle.
Figure 1: The catalytic cycle of the Heck reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Heck reaction of this compound with a generic alkene. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for different alkene substrates.
Materials and Reagents
-
This compound
-
Alkene (e.g., acrylic acid ester, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃))
-
Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))
-
Anhydrous, degassed reaction vessel
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Reaction Setup Workflow
Figure 2: A typical workflow for setting up the Heck reaction.
Detailed Procedure
-
Preparation: To a dry, oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the alkene (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table of Reaction Parameters
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-5 mol% | Higher loadings may be required for less reactive substrates. |
| Ligand | PPh₃, P(o-tol)₃ | The choice of ligand can significantly impact reaction efficiency. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | An inorganic base is often preferred for polar, aprotic solvents. |
| Solvent | DMF, MeCN, Dioxane | The solvent should be anhydrous and degassed. |
| Temperature | 80-120 °C | The optimal temperature will depend on the specific substrates. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS to determine the endpoint. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladacycle or a more electron-rich phosphine ligand), or switching to a more polar solvent.
-
Side Product Formation: The formation of homocoupled products can be minimized by using a higher ratio of the alkene to the aryl halide. The formation of reduced starting material can be suppressed by ensuring strictly anhydrous and anaerobic conditions.
-
Poor Reproducibility: Inconsistent results are often due to variations in the quality of reagents or incomplete degassing of the reaction mixture. Always use high-purity, anhydrous solvents and ensure the reaction is performed under a completely inert atmosphere.
Conclusion
The Heck reaction of this compound is a powerful tool for the synthesis of novel and diverse libraries of compounds for drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a wide range of functionalized pyrrolopyridines. The protocol outlined in this application note provides a solid starting point for the development of robust and scalable synthetic routes to these valuable molecules.
References
- Heck, R. F.; Nolley, J. P. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org. Chem.1972, 37 (14), 2320–2322. [Link]
- Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000, 100 (8), 3009–3066. [Link]
- de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis; Wiley-VCH: Weinheim, Germany, 2007; pp 1-39. [Link]
- Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001, 57 (35), 7449-7476. [Link]
Scale-Up Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine: An In-Depth Technical Guide for Pharmaceutical Development
Abstract
The 4-chloro-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of bioactive molecules, including potent kinase inhibitors[1]. This comprehensive application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the pharmaceutical industry. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and process optimization strategies essential for successful scale-up. The presented synthetic route is a two-step process commencing with the construction of the pivotal intermediate, 1H-pyrrolo[3,2-c]pyridin-4-one, followed by a high-yielding and environmentally conscious chlorination.
Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Core
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and nitrogen-containing fused ring systems, such as the pyrrolo[3,2-c]pyridine isomers (also known as azaindoles), are particularly prominent. Their structural resemblance to endogenous purines allows them to effectively interact with a wide range of biological targets. The introduction of a chlorine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. Given its utility, the development of a scalable and efficient synthesis of this compound is a critical endeavor for streamlining the drug development pipeline.
This guide presents a validated two-step synthetic pathway amenable to scale-up, focusing on practical execution, safety, and analytical rigor.
Overall Synthetic Strategy
The synthesis is logically divided into two main stages: the formation of the pyrrolopyridinone ring system and its subsequent chlorination. This approach allows for the isolation and purification of a key intermediate, ensuring the quality of the material proceeding to the final, critical step.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 1H-pyrrolo[3,2-c]pyridin-4-one (Intermediate I)
The initial stage involves the construction of the fused bicyclic core. While various methods exist for the synthesis of pyrrolopyridines, a practical approach for this specific isomer on a larger scale involves a Gould-Jacobs-type reaction sequence starting from 3-amino-2-chloropyridine and diethyl malonate. This method is advantageous due to the commercial availability and relatively low cost of the starting materials.
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic substitution of the ethoxy group of diethyl malonate by the amino group of 3-amino-2-chloropyridine to form an enamine intermediate. This is followed by a thermal cyclization, where the pyridine nitrogen attacks one of the ester carbonyls, leading to the formation of the six-membered ring. Subsequent tautomerization and loss of ethanol drive the reaction towards the formation of the stable aromatic pyrrolopyridinone system.
Detailed Protocol for the Synthesis of 1H-pyrrolo[3,2-c]pyridin-4-one (I)
Materials and Equipment:
-
3-Amino-2-chloropyridine
-
Diethyl malonate
-
Diphenyl ether
-
Ethanol
-
Hexanes
-
Round-bottom flask (appropriate for the intended scale)
-
Heating mantle with a temperature controller and thermocouple
-
Reflux condenser
-
Mechanical stirrer
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, combine 3-amino-2-chloropyridine (1.0 eq) and diethyl malonate (1.5 eq).
-
Initial Condensation: Heat the mixture to 150-160 °C and stir for 2-3 hours. During this time, ethanol will distill off. The progress of the reaction can be monitored by TLC or LC-MS.
-
Cyclization: To the reaction mixture, add diphenyl ether (used as a high-boiling solvent, approximately 3-4 volumes relative to the starting amine). Increase the temperature to 240-250 °C and maintain for 1-2 hours to facilitate the cyclization.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully add hexanes (5-10 volumes) to the cooled mixture to precipitate the product.
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with hexanes to remove the diphenyl ether.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
-
Expected Yield: 60-70% Appearance: Off-white to light brown solid.
Process Optimization and Troubleshooting:
-
Incomplete reaction: If the initial condensation is incomplete, consider extending the reaction time at 150-160 °C.
-
Low yield: Ensure the cyclization temperature is maintained at 240-250 °C. Lower temperatures will result in incomplete conversion.
-
Product purification: If the isolated product contains significant impurities, it can be further purified by recrystallization from a suitable solvent like ethanol or by slurry washing with a hot solvent.
Part 2: Scale-Up Chlorination of 1H-pyrrolo[3,2-c]pyridin-4-one to this compound (Final Product)
The conversion of the 4-hydroxy (or its tautomeric 4-oxo form) group to a chloro group is a critical transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this reaction. For scale-up, a solvent-free approach using an equimolar amount of POCl₃ is highly recommended for its efficiency, reduced waste, and simplified work-up[2].
Mechanistic Insight into Chlorination with POCl₃
The chlorination mechanism involves the activation of the carbonyl oxygen of the pyridinone tautomer by POCl₃. The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphorylated intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion (generated from POCl₃) at the C4 position, resulting in the displacement of the phosphate group and the formation of the 4-chloro product.
Figure 2: Simplified mechanism of chlorination with POCl₃.
Detailed Protocol for the Synthesis of this compound
Materials and Equipment:
-
1H-pyrrolo[3,2-c]pyridin-4-one (Intermediate I)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Pressure-equalizing dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Apparatus for vacuum filtration
Procedure:
-
Reaction Setup: In a clean, dry, multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel, add 1H-pyrrolo[3,2-c]pyridin-4-one (1.0 eq).
-
Reagent Addition: Slowly add phosphorus oxychloride (1.0 - 1.2 eq) to the flask at room temperature with vigorous stirring. A small amount of pyridine (0.1 eq) can be added to act as a base, although the reaction can proceed without it[2].
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 2-4 hours. The reaction mixture will become a dark, viscous liquid. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Caution: The following step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly and carefully pour the cooled reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Once the initial exothermic reaction has subsided, slowly neutralize the acidic solution to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 3 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.
-
Alternatively, for higher purity, the product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Expected Yield: 80-90% Appearance: White to off-white solid.
Process Optimization and Troubleshooting:
-
Hydrolysis of product: The 4-chloro product is susceptible to hydrolysis back to the starting material during the aqueous work-up. It is crucial to perform the quench and neutralization at low temperatures and to proceed with the extraction promptly.
-
Incomplete chlorination: If the reaction is incomplete, the reaction time or temperature can be slightly increased. Using a slight excess of POCl₃ (up to 1.5 eq) can also drive the reaction to completion.
-
Purification challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative. Deactivation of silica gel with a small amount of triethylamine in the eluent can sometimes be beneficial for chlorinated nitrogen heterocycles.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, with coupling patterns consistent with the pyrrolo[3,2-c]pyridine ring system. The NH proton of the pyrrole ring will appear as a broad singlet. (For the 6-methyl analog, characteristic signals are observed)[3]. |
| ¹³C NMR | Aromatic carbons in the range of 100-150 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of C₇H₅ClN₂ (m/z = 152.01) and a characteristic isotopic pattern for a monochlorinated compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a purity of >98%. |
| Melting Point | A sharp melting point range. |
Safety and Handling Precautions
This compound:
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation[4].
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive and toxic. Reacts violently with water, releasing toxic and corrosive fumes. Causes severe skin burns and eye damage.
-
Handling: Handle only in a chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a face shield, and a chemical-resistant apron. Ensure a supply of an appropriate quenching agent (e.g., dry sand or sodium carbonate) is readily available in case of spills.
Conclusion
This application note provides a comprehensive and scalable synthetic protocol for the preparation of this compound, a valuable building block in pharmaceutical research and development. By providing detailed procedural steps, mechanistic insights, and crucial safety information, this guide aims to empower researchers to confidently and efficiently synthesize this important intermediate on a larger scale. The emphasis on a solvent-free chlorination step also highlights a commitment to greener and more sustainable chemical manufacturing practices.
References
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
- MySkinRecipes. (n.d.). This compound.
- Szkatuła, K., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5942.
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300216.
- PubChem. (n.d.). This compound.
- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-6-Methyl-(178268-92-3) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | C7H5ClN2 | CID 14114384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-chloro-1H-pyrrolo[3,2-c]pyridine in Fragment-Based Drug Discovery
Introduction: The Strategic Value of 4-chloro-1H-pyrrolo[3,2-c]pyridine in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that, despite their weak initial binding affinity, form high-quality, energetically favorable interactions with the target protein.[3] These initial hits serve as highly tractable starting points for optimization into potent, drug-like leads.[2]
Within the vast chemical space of possible fragments, certain scaffolds have emerged as "privileged" due to their recurring appearance in successful drug discovery campaigns. The 1H-pyrrolo[3,2-c]pyridine core is one such scaffold, particularly in the realm of kinase inhibition.[4] Its structural resemblance to the adenine core of ATP allows it to function as an effective "hinge-binder," a critical interaction for many kinase inhibitors.[5] This application note provides a detailed guide for the strategic use of This compound as a key building block in FBDD campaigns targeting protein kinases and other ATP-dependent enzymes.
We will explore the rationale behind its inclusion in a fragment library, provide detailed protocols for its screening using state-of-the-art biophysical techniques, and outline a strategy for its elaboration from a validated hit into a potent lead compound.
Physicochemical Profile of a Privileged Fragment
The utility of a fragment is intrinsically linked to its physicochemical properties. An ideal fragment should possess low molecular complexity to efficiently explore chemical space while maintaining favorable properties like solubility for reliable screening. This compound aligns well with the widely accepted "Rule of Three," making it an exemplary candidate for an FBDD library.[2]
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 152.58 g/mol | ≤ 300 Da |
| cLogP | 1.9 | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 2 | ≤ 3 |
| Rotatable Bonds | 0 | ≤ 3 |
Data sourced from PubChem CID 14114384.
The fragment's planar, rigid structure minimizes conformational entropy loss upon binding, while the chlorine atom provides a key vector for synthetic elaboration, a feature often referred to as being "poised" for chemistry.
FBDD Workflow Overview
The journey from a fragment library to a lead compound follows a structured, multi-stage process. The diagram below illustrates a typical FBDD cascade incorporating this compound.
Caption: General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Application & Protocol 1: Primary Screening by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of FBDD, capable of reliably detecting the weak, transient binding events characteristic of fragments.[6] Both ligand-observed and protein-observed experiments can be employed.
Causality Behind Experimental Choices:
-
Ligand-Observed (e.g., Saturation Transfer Difference - STD): This method is high-throughput and requires no isotopic labeling of the protein. It works by irradiating the protein and observing which ligands in a mixture receive saturation, indicating they have bound to the protein. This is ideal for a rapid primary screen of many fragments.
-
Protein-Observed (e.g., ¹H-¹⁵N HSQC): This is the gold standard for hit validation. It requires an isotopically labeled (¹⁵N) protein but provides precise information on the binding site by monitoring chemical shift perturbations (CSPs) of specific amino acid residues upon ligand binding.[7]
Caption: Workflow for NMR-based fragment screening and hit validation.
Protocol: ¹H-¹⁵N HSQC Screening and Titration
This protocol assumes the availability of a soluble, stable, ¹⁵N-labeled protein kinase target.
-
Protein Preparation:
-
Express and purify ¹⁵N-labeled target kinase to >95% purity.
-
Dialyze the protein into a suitable NMR buffer (e.g., 20 mM HEPES pH 7.3, 150 mM NaCl, 4 mM MgCl₂, 1 mM DTT).[8]
-
Concentrate the protein to a working concentration of 50-100 µM.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of this compound in deuterated dimethyl sulfoxide (DMSO-d6).
-
Prepare a series of dilutions from this stock for titration experiments.
-
-
Initial Screening (Hit Identification):
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein (e.g., 50 µM) in NMR buffer containing 5% DMSO-d6.
-
Add this compound to the protein sample to a final concentration of 500 µM (a 10-fold excess).
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
Rationale: Comparing the two spectra allows for the identification of chemical shift perturbations (CSPs). Significant and consistent peak shifts are a strong indication of binding.[7]
-
-
Hit Validation (Affinity Determination):
-
Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra on a fresh protein sample, adding increasing concentrations of the fragment (e.g., 0, 50, 100, 250, 500, 1000 µM).
-
Rationale: A concentration-dependent shift of specific amide peaks confirms a specific binding interaction. The magnitude of the shifts can be plotted against the ligand concentration to determine the dissociation constant (Kᴅ).[6]
-
-
Data Analysis:
-
Overlay and compare the spectra. Identify residues with significant CSPs.
-
Map the perturbed residues onto the 3D structure of the protein. This will reveal the binding site of the fragment.
-
Calculate the Kᴅ by fitting the titration data to a suitable binding isotherm.
-
Application & Protocol 2: Hit Characterization by X-ray Crystallography
X-ray crystallography provides unparalleled, high-resolution structural information, directly visualizing the binding mode of the fragment.[1] This structural data is invaluable for the subsequent structure-based design phase.[3]
Causality Behind Experimental Choices:
-
Crystal Soaking: This is the most common method for fragment screening. Pre-grown crystals of the apo-protein are transferred into a solution containing a high concentration of the fragment.[9] The small size of the fragment allows it to diffuse through the solvent channels of the crystal and into the active site without disrupting the crystal lattice. This is generally faster and more successful than co-crystallization for weakly binding fragments.
Caption: Workflow for SPR-based fragment screening and validation.
Protocol: SPR Screening Assay
-
Protein and Chip Preparation:
-
Use a purified, His-tagged protein kinase.
-
Equilibrate a Ni-NTA sensor chip with running buffer (e.g., HBS-EP+ buffer with 5% DMSO).
-
Immobilize the target protein to the sensor surface to achieve a desired response level (e.g., 8000-10000 Response Units). One flow cell should be left blank or immobilized with an irrelevant protein to serve as a reference. [10]
-
-
Primary Screen:
-
Prepare a plate with this compound (and other fragments in the library) at a single high concentration (e.g., 200 µM) in running buffer.
-
Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase.
-
After each cycle, regenerate the sensor surface with a pulse of EDTA or low pH buffer to remove the bound fragment.
-
Rationale: This "single-shot" screen rapidly identifies fragments that show a response significantly above the baseline noise and the reference channel, indicating a potential interaction. [11]
-
-
Hit Confirmation and Affinity Analysis:
-
For fragments identified as hits in the primary screen, prepare a series of concentrations (e.g., 7-point, 2-fold dilutions from 400 µM down to 6.25 µM).
-
Inject each concentration over the sensor surface to generate a dose-response curve.
-
Rationale: This confirms the binding is specific and saturable.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference channel signal and buffer blanks.
-
For the dose-response experiment, plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to calculate the Kᴅ. [10]
-
Hit Elaboration Strategy: From Fragment to Lead
Once this compound is validated as a binder and its binding mode is determined by X-ray crystallography, a structure-guided medicinal chemistry campaign can begin.
-
Analyze the Binding Site: The crystal structure will reveal the orientation of the fragment in the ATP-binding site. Key information includes:
-
Which nitrogen atoms are acting as hydrogen bond donors/acceptors with the kinase "hinge" region.
-
The position of the chlorine atom and whether it points towards a solvent-exposed region or a deeper pocket.
-
-
Structure-Based Design:
-
The chlorine atom serves as a synthetic handle. Suzuki or other palladium-catalyzed cross-coupling reactions can be used to "grow" the fragment into adjacent pockets, adding new chemical groups to improve potency and selectivity. [4][12] * Computational tools can be used to model potential modifications and prioritize synthetic targets that are predicted to form favorable interactions.
-
-
Iterative Optimization:
-
Synthesize a small, focused library of analogs based on the initial design hypotheses.
-
Screen these new, larger compounds using the established SPR or biochemical assays to measure improvements in affinity.
-
Determine crystal structures of the most promising analogs to validate the design and guide the next round of synthesis. This iterative cycle of design, synthesis, and testing is the core of the hit-to-lead process. [3]
-
References
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]
- Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. [Link]
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
- Design and Synthesis of Pyrrolidine-Based Fragments that Sample Three Dimensional Molecular Space.
- Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace. [Link]
- Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. PubMed. [Link]
- Soaking strategy. (a) The steps for 'dry' co-crystallization and in...
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. [Link]
- Fragment Screening by Surface Plasmon Resonance. PubMed Central. [Link]
- Experiences in fragment-based drug discovery.
- Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. MDPI. [Link]
- Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. PubMed Central. [Link]
- Application of Fragment-Based Drug Discovery to Vers
- Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Google Sites.
- Fragment-based drug discovery: A graphical review. PubMed Central. [Link]
- Protocol to perform fragment screening using NMR spectroscopy.
- An electrophilic fragment screening for the development of small molecules targeting caspase-2. PubMed Central. [Link]
- Developments in SPR Fragment Screening. PubMed. [Link]
- Surface Plasmon Resonance (SPR) Assay.
- Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed Central. [Link]
- Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
- A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes.
- Development of a Novel SPR Assay to Study CXCR4-Ligand Interactions.
- Protocol to perform fragment screening using NMR spectroscopy. PubMed. [Link]
- A new soaking procedure for X-ray crystallographic structural determination of protein-peptide complexes. PubMed. [Link]
- SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS One. [Link]
- Protocol to perform fragment screening using NMR spectroscopy. PubMed Central. [Link]
Sources
- 1. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands | PLOS One [journals.plos.org]
- 11. criver.com [criver.com]
- 12. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Library Synthesis Utilizing the 4-chloro-1H-pyrrolo[3,2-c]pyridine Scaffold
Abstract
The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant pharmacological activity, including potent anticancer agents and kinase inhibitors.[1][2][3] Its strategic importance in medicinal chemistry and drug development has driven the need for efficient and versatile synthetic methodologies to generate diverse compound libraries for high-throughput screening. This guide provides an in-depth technical overview and detailed protocols for leveraging 4-chloro-1H-pyrrolo[3,2-c]pyridine as a versatile starting material for library synthesis. We focus on three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, enabling the systematic exploration of chemical space around this valuable scaffold.
The Strategic Value of the this compound Scaffold
The power of a scaffold in library synthesis lies in its ability to be readily and selectively functionalized. The this compound molecule is an ideal starting point for diversification. The chlorine atom at the C4 position serves as a reactive handle for a suite of robust and well-understood cross-coupling reactions.[4] This allows for the controlled introduction of a wide array of substituents, including aryl, heteroaryl, amino, and alkynyl groups, each capable of modulating the pharmacological profile of the resulting molecules.
The general workflow for library synthesis from this scaffold involves parallel reactions where the common core is reacted with a diverse set of building blocks, leading to a large collection of structurally related, yet distinct, final compounds.
Caption: Library diversification strategy from the core scaffold.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl and heteroaryl structures, which are common motifs in kinase inhibitors. The reaction forges a new carbon-carbon bond between our chloro-heterocycle and an organoboron reagent.
Mechanistic Rationale
The catalytic cycle is a well-established sequence involving a palladium(0) active species. Understanding this cycle is critical for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.[5][6]
Application Notes: Overcoming the Challenge of Aryl Chlorides
Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides.[7] Success hinges on choosing a catalytic system capable of activating the stable C-Cl bond.
-
Catalyst & Ligand Selection : Modern catalyst systems are essential. We recommend using palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃.[7][8] These ligands promote the oxidative addition step, which is often rate-limiting for aryl chlorides.
-
Base and Solvent : A moderately strong base is required to facilitate the transmetalation step. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are effective choices.[5][7] A mixture of an organic solvent like 1,4-dioxane or DMF with water is commonly employed to dissolve both the organic and inorganic reagents.[5][7]
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To a dry reaction vessel, add the this compound, arylboronic acid, palladium catalyst, ligand, and base.
-
Inert Atmosphere : Seal the vessel and purge thoroughly by evacuating and backfilling with an inert gas (repeat 3 times).
-
Solvent Addition : Add the degassed solvent mixture via syringe.
-
Reaction : Heat the mixture with vigorous stirring. For conventional heating, 80–120 °C is typical. For microwave-assisted synthesis, irradiate at 120–150 °C for 10–30 minutes.[7]
-
Monitoring : Track the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification : Purify the crude product by silica gel column chromatography to obtain the desired C4-arylated derivative.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 110 | 8 | 80-90 |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 75-85 |
| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Toluene | 100 | 10 | >90 |
Table 1: Representative conditions for Suzuki-Miyaura coupling, adapted from protocols for similar chloropyridines.[5][7]
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides, a transformation that is fundamental to creating a vast number of bioactive molecules.[9][10][11]
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction proceeds via a palladium-catalyzed cycle. The key difference is the incorporation of an amine and the formation of a palladium-amido intermediate prior to reductive elimination.
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: High-Throughput Analytical Strategies for Monitoring Reactions of 4-chloro-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Importance of Monitoring 4-chloro-1H-pyrrolo[3,2-c]pyridine Reactions
This compound is a critical heterocyclic scaffold in modern medicinal chemistry. Its structure is a cornerstone in the development of targeted therapeutics, most notably as a key intermediate for various kinase inhibitors used in oncology and for treating inflammatory diseases.[1][2] The reactivity of the chloro-substituent at the 4-position makes it an ideal handle for introducing molecular diversity through reactions like Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and other nucleophilic aromatic substitutions (SNAr).[3][4][5]
Given its role as a high-value intermediate, the precise and efficient monitoring of its chemical transformations is paramount. Failure to adequately control these reactions can lead to the formation of closely related impurities, reducing yield and complicating downstream purification. This application note provides a detailed guide for researchers and process chemists on robust analytical methodologies to monitor the consumption of this compound and the formation of desired products, ensuring process control and final product integrity.
Core Challenge: Selectivity and Sensitivity
The primary analytical challenge stems from the structural similarity between the starting material, intermediates, reagents (e.g., boronic acids, amines), and the final product. A successful monitoring method must possess the selectivity to resolve these species and the sensitivity to detect low-level impurities. This guide will focus on three principal techniques: High-Performance Liquid Chromatography (HPLC) for routine monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) for specific applications, and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy for real-time kinetic analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Reaction Monitoring
Reversed-phase HPLC (RP-HPLC) is the most versatile and widely adopted technique for this purpose. It offers excellent resolution for the polar and non-polar compounds typically involved in the synthesis of pyrrolopyridine derivatives.
Causality Behind Method Development Choices
-
Column Chemistry: A C18 (octadecylsilane) column is the logical starting point. Its hydrophobic stationary phase provides strong retention for the aromatic pyrrolopyridine core, allowing for effective separation based on differences in polarity introduced by substituents.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is standard. ACN is chosen for its low viscosity and UV transparency. The use of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is critical.[6] These additives protonate the basic nitrogen atoms in the pyridine ring, which suppresses silanol interactions on the silica backbone of the column, leading to sharper, more symmetrical peaks.[7]
-
Detection: The fused aromatic system of this compound and its derivatives contains a strong chromophore, making UV detection highly effective. A wavelength of 254 nm is a robust starting point, though a photodiode array (PDA) detector is recommended to identify the optimal wavelength for all components and check for peak purity.
Protocol: RP-HPLC Method for a Suzuki Coupling Reaction
This protocol outlines the monitoring of a typical Suzuki reaction where this compound is coupled with an arylboronic acid.
Step 1: Sample Preparation
-
Carefully withdraw ~5-10 µL from the reaction mixture using a microsyringe.
-
Quench the aliquot immediately in 1.0 mL of a 50:50 acetonitrile/water mixture. This dilution halts the reaction and prevents precipitation of the analyte in the HPLC system.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial. This is a critical step to remove palladium catalyst particles and other particulates that could damage the HPLC column and system.
Step 2: HPLC Instrumentation and Conditions A summary of the starting HPLC parameters is provided in Table 1.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for resolving aromatic heterocycles. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 15 min | A broad gradient is essential for initial method development to elute all components, from polar boronic acids to non-polar coupled products. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[6] |
| Injection Vol. | 5 µL | A small volume prevents column overloading. |
| Detector | PDA/UV at 254 nm | Common wavelength for aromatic compounds. |
Step 3: Data Analysis
-
Integrate the peak areas for the starting material (this compound) and the desired product.
-
Calculate the percent conversion using the following formula (assuming similar response factors, which should be verified): %Conversion = [Product Area / (Product Area + Starting Material Area)] * 100
-
Monitor the formation of any new peaks, which may indicate side products or impurities.
Diagram: HPLC Reaction Monitoring Workflow This diagram illustrates the logical flow from reaction sampling to data-driven decision-making.
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for monitoring reactions involving volatile and thermally stable compounds. While less universally applicable than HPLC for complex reaction mixtures, it provides unparalleled sensitivity and structural information from the mass spectrometer.
Causality and Key Considerations
-
Volatility: this compound itself is sufficiently volatile for GC analysis. However, many of its derivatives, especially those with polar functional groups, may not be.
-
Derivatization: The N-H proton of the pyrrole ring can cause peak tailing due to interactions with the stationary phase. A simple and effective solution is derivatization, such as silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), to cap the active proton. This increases volatility and improves chromatographic performance.[8]
-
Mass Spectrometry: Electron Ionization (EI) provides a reproducible fragmentation pattern that serves as a "fingerprint" for the compound, allowing for definitive identification.
Protocol: GC-MS Analysis with Silylation
Step 1: Sample Preparation and Derivatization
-
Withdraw ~10 µL from the reaction mixture and quench in 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Filter the solution to remove catalysts and salts.
-
Transfer ~100 µL of the filtered solution to a GC vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen.
-
Add 50 µL of dry pyridine and 50 µL of BSTFA to the vial.
-
Cap the vial tightly and heat at 60 °C for 30 minutes to complete the derivatization.
-
Cool to room temperature before injection.
Diagram: GC-MS Sample Preparation Workflow
Caption: Sample derivatization workflow for GC-MS analysis.
Step 2: GC-MS Instrumentation and Conditions A summary of typical GC-MS parameters is provided in Table 2.
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane column is a robust general-purpose choice. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good efficiency. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of analytes. |
| Oven Program | Start at 100°C, ramp to 300°C at 15°C/min | A temperature ramp is necessary to separate compounds with different boiling points.[9] |
| MS Source Temp. | 230 °C | Standard EI source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40 - 500 m/z | Covers the expected mass range of the parent compound and its fragments. |
Step 3: Data Interpretation The molecular ion (M+) for this compound is expected at m/z 152, with a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M+ and M+2).[10] Monitor the disappearance of this ion and the appearance of the molecular ion corresponding to the product.
| Compound | Expected M+ (m/z) | Key Fragments (m/z) |
| This compound | 152 / 154 | 117 (loss of Cl), 90 (loss of HCN from 117) |
| TMS-derivatized starting material | 224 / 226 | 209 (loss of CH₃), 152 (loss of TMS) |
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
For a deep mechanistic understanding and precise kinetic data, nothing surpasses in-situ NMR monitoring. This technique allows observation of the reaction as it occurs within the NMR tube, providing a real-time, non-invasive view of species concentration.[11][12]
Causality and Strategic Approach
-
Non-Invasive Analysis: No sampling or quenching is required, eliminating potential errors associated with sample workup.[13]
-
Quantitative Information: NMR is inherently quantitative (qNMR). The integral of a peak is directly proportional to the number of nuclei, allowing for straightforward calculation of conversion and yield with an internal standard.
-
Kinetic Profiling: By acquiring spectra at set time intervals, a complete kinetic profile of the reaction can be constructed.[14][15]
Protocol: In-situ ¹H NMR Monitoring
Step 1: Sample Preparation
-
In a clean vial, dissolve the limiting reagent (e.g., 10 mg of this compound) and a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Choose an internal standard with a simple spectrum (a singlet) in a clear region of the ¹H NMR spectrum.
-
Transfer this solution to a clean NMR tube.
-
Acquire an initial spectrum (t=0) to confirm the chemical shifts and integrals of the starting material and standard.
-
Initiate the reaction by injecting the final reagent (e.g., catalyst solution or second reactant) directly into the NMR tube, mix quickly, and insert into the pre-heated spectrometer.
Step 2: NMR Data Acquisition
-
Use an automated or arrayed experiment to acquire a series of ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).[11]
-
The number of scans per spectrum should be minimized (e.g., 4-8 scans) to ensure each spectrum is a "snapshot" in time.[11]
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field provides better signal dispersion. |
| Experiment | Arrayed 1D ¹H (e.g., multi_zgvd) | Allows for automated acquisition over time.[11] |
| Solvent | DMSO-d₆, CDCl₃, or other as appropriate | Must fully dissolve all reaction components. |
| Temperature | Set to reaction temperature | Crucial for obtaining relevant kinetic data. |
| Relaxation Delay (d1) | 5 x T₁ (or ~10s for quick kinetics) | Ensures quantitative integration. For fast reactions, a shorter delay may be necessary. |
Step 3: Data Processing and Analysis
-
Select a well-resolved, non-overlapping peak for the starting material and one for the product.
-
Normalize the integrals of these peaks to the integral of the internal standard in each spectrum.
-
Plot the normalized integral (concentration) of the starting material and product versus time to generate a reaction profile.
| Compound Type | Representative ¹H NMR Shifts (ppm, DMSO-d₆) | Notes |
| This compound | ~12.0 (br s, 1H, N-H), 8.1-8.3 (d, 1H), 7.5-7.7 (t, 1H), 6.6-6.8 (d, 1H) | The broad N-H proton is a key identifier. |
| Aryl-substituted product | Disappearance of starting material signals; appearance of new aromatic signals from the coupled ring. | Look for characteristic shifts and coupling patterns of the newly introduced group.[16] |
Conclusion
The successful synthesis of derivatives from this compound hinges on rigorous process control, which is enabled by robust analytical monitoring.
-
RP-HPLC is the recommended primary tool for routine, high-throughput monitoring of reaction completion and purity.
-
GC-MS offers superior identification capabilities for volatile compounds but may require derivatization.
-
In-situ NMR provides the most detailed kinetic and mechanistic data and is invaluable for process understanding and optimization.
By selecting the appropriate technique and implementing the protocols described herein, researchers and drug development professionals can ensure the efficient and controlled synthesis of these vital pharmaceutical building blocks.
References
- Chemical Instrumentation Facility, Iowa State University. Reaction Monitoring & Kinetics.
- Mick D. Mantle et al. (2019). In situ reaction monitoring in heterogeneous catalysts by a benchtop NMR spectrometer. Magnetic Resonance Imaging, 56, 138-143.
- Mick D. Mantle et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Preprint submitted to Magnetic Resonance Imaging.
- Nanalysis Corp. New Approaches to On-line and In-Situ NMR Reaction Monitoring: Fast and Furious Data.
- Erik von Harbou. (2017). Quantitative NMR methods for reaction and process monitoring. Dissertation, Technische Universität Kaiserslautern.
- MySkinRecipes. This compound.
- Svela, P. et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(19), 3583.
- Chang, W. et al. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E, 67(Pt 12), o3243.
- PubChem. This compound.
- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??
- Li, Y. et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300269.
- El-Gamal, M. I. et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 152-158.
- Sepuxianyun. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.
- Kempf, M. et al. (2008). Pyrrolizidine alkaloids in honey: risk analysis by gas chromatography-mass spectrometry. Molecular Nutrition & Food Research, 52(10), 1193-200.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Dal Cin, M. et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
- Lee, J. Y. et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 32, 127694.
- Sputa, M. & Ulenberg, S. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6248.
- IndiaMART. 4-Chloro-1H-Pyrrolo 3,2-c Pyridine, Grade Standard.
- ResearchGate. (2021). Halogenated Heterocycles as Pharmaceuticals. Request PDF.
- Hanafi, R. et al. (2025). Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone, a potential cognitive enhancer in mice brains. Journal of Chromatography B, 1256, 124559.
- Mangalagiu, I. et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11674.
- Lai, Y. et al. (2023). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Foods, 12(13), 2568.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-chloro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-chloro-1H-pyrrolo[3,2-c]pyridine. Low yields in this specific transformation are a common yet solvable issue. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction for success.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki coupling of this compound is resulting in very low yields (<30%). What are the most probable causes?
Low yields with this substrate are typically rooted in a few key areas related to its unique electronic and structural properties. The this compound core is an electron-rich N-heterocycle, which presents specific challenges compared to simple aryl chlorides.
The most common culprits are:
-
Catalyst Inhibition/Deactivation: The pyridine and pyrrole nitrogen atoms on your substrate can act as ligands, coordinating to the palladium center.[1][2][3] This can inhibit the catalyst by occupying coordination sites necessary for the catalytic cycle, leading to catalyst deactivation.
-
Poor Oxidative Addition: While the substrate is electron-rich, the C-Cl bond is inherently strong and less reactive than corresponding C-Br or C-I bonds.[4][5][6] The oxidative addition step, where the palladium(0) catalyst inserts into the C-Cl bond, is often the rate-limiting step and can be sluggish.[7]
-
Side Reactions: The primary competing side reactions are the protodeboronation of your boronic acid (where the boron group is replaced by a hydrogen) and the homo-coupling of the boronic acid.[2][8][9][10] These are often exacerbated by non-optimal base and solvent choices.
-
Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all highly interdependent and crucial for success with challenging heterocyclic substrates.[2][11] A mismatched combination can drastically reduce yield.
Question 2: How do I select the right palladium catalyst and ligand for this specific substrate?
Standard catalysts like Pd(PPh₃)₄ may be ineffective for this challenging coupling.[5] The key is to use a catalyst system that is both highly active and resistant to inhibition. This is achieved by selecting bulky, electron-rich ligands.
-
Expertise & Rationale: Bulky, electron-rich ligands enhance the catalytic activity in two ways. First, their strong σ-donating character increases the electron density on the palladium(0) center, making it more nucleophilic and facilitating the difficult oxidative addition of the C-Cl bond.[12] Second, their steric bulk promotes the final reductive elimination step and helps to prevent the formation of inactive catalyst dimers.[3][12]
Recommended Catalyst Systems:
| Catalyst/Ligand System | Class | Rationale & Key Advantages | Typical Loading (mol%) |
| XPhos Pd G2/G3 | Buchwald Precatalyst | Excellent for heteroaryl chlorides. The bulky, electron-rich XPhos ligand accelerates oxidative addition and reductive elimination. Precatalysts are air-stable and convenient.[5] | 1-3 |
| RuPhos Pd G3/G4 | Buchwald Precatalyst | Similar to XPhos, RuPhos is another highly effective biarylphosphine ligand, often successful where others fail for N-heterocyclic substrates.[1] | 1-3 |
| PEPPSI-IPr | NHC-Pd Precatalyst | N-Heterocyclic Carbene (NHC) ligands are strong σ-donors and offer excellent stability. PEPPSI-IPr is particularly effective for coupling chloropyridines.[3][13] | 2-5 |
| Pd₂(dba)₃ with P(t-Bu)₃ | In-situ Generated | A powerful combination for unactivated chlorides. Tri-tert-butylphosphine is a very electron-rich and sterically demanding ligand.[14] Requires careful handling due to air sensitivity. | 1-2 (Pd), 2-4 (Ligand) |
Actionable Advice: If you are using Pd(PPh₃)₄ and seeing low yields, switching to a Buchwald-type precatalyst like XPhos Pd G2 or an NHC-based catalyst like PEPPSI-IPr is the most critical first step.
Question 3: My yield is still low even after changing the catalyst. Could the base be the problem?
Absolutely. The base plays multiple critical roles in the Suzuki-Miyaura reaction: it activates the boronic acid to form a more nucleophilic boronate species, and it participates in the regeneration of the Pd(0) catalyst.[14][15] For a substrate with an acidic N-H proton on the pyrrole ring, the choice of base is even more critical.
-
Causality: A base that is too strong can deprotonate the pyrrole N-H. The resulting anionic heterocycle can coordinate strongly to the palladium, leading to catalyst inhibition.[16] Conversely, a base that is too weak may not facilitate the crucial transmetalation step efficiently.
Base Selection Guide:
| Base | Strength | Recommended Solvent(s) | Comments |
| K₃PO₄ | Moderate | Dioxane/H₂O, Toluene/H₂O | Often the best choice for N-H containing heterocycles. It is strong enough to promote the reaction but often avoids deprotonation issues.[5][16] |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, DMF | A standard, cost-effective choice. Can be effective but may be less efficient than K₃PO₄ for this substrate.[17][18] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | A stronger base that can sometimes improve yields with stubborn chlorides, but increases the risk of N-H deprotonation and side reactions. |
| NaOtBu | Very Strong | Anhydrous Toluene, Dioxane | Generally not recommended for this substrate due to its high basicity, which will almost certainly deprotonate the pyrrole N-H and inhibit the catalyst.[1] |
Actionable Advice: Start with K₃PO₄. It provides a good balance of reactivity and minimizes potential side reactions related to the acidic N-H group.[16]
Question 4: What are the best solvents, and should I be using anhydrous conditions?
Solvent choice impacts the solubility of all components and can influence the reaction mechanism.[19][20] For Suzuki couplings, a mixture of an organic solvent and water is very common and often beneficial.
-
Expertise & Rationale: The presence of water is often crucial for dissolving the inorganic base (like K₃PO₄) and facilitating the formation of the active boronate species.[21] However, excess water can promote the undesired protodeboronation side reaction.[8][9] Therefore, a carefully controlled ratio is key.
Recommended Solvent Systems:
-
1,4-Dioxane / H₂O (e.g., 4:1 or 5:1 v/v): A very common and effective system for Suzuki couplings of heterocycles.[16]
-
Toluene / H₂O (e.g., 4:1 v/v): Another excellent choice, particularly when higher temperatures are needed.[5]
-
THF / H₂O (e.g., 4:1 v/v): A good option, though THF's lower boiling point limits the reaction temperature.[18]
Crucial Step - Degassing: Suzuki couplings are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2] It is absolutely essential to thoroughly degas your solvent mixture before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more rigorous oxygen removal.[22]
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve low-yield issues with your reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
The Catalytic Cycle: Points of Failure
Understanding the mechanism helps pinpoint where things can go wrong with this compound.
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- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Buchwald-Hartwig Amination of 4-chloro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 4-chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a validated protocol to help you achieve optimal results in your synthesis endeavors.
Introduction: The Challenge of this compound
The this compound (also known as 4-chloro-7-azaindole) scaffold is a critical heterocyclic motif in medicinal chemistry. The Buchwald-Hartwig amination offers a powerful method for introducing diverse amine functionalities at the C4 position. However, the electronic properties of the pyridine ring, the presence of the acidic N-H proton on the pyrrole ring, and the relatively lower reactivity of aryl chlorides compared to bromides or iodides can lead to a variety of side reactions.[1][2] This guide will help you anticipate and mitigate these issues.
Troubleshooting Guide & FAQs
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: Low or No Conversion of Starting Material
Question: I am not observing any significant conversion of my this compound to the desired aminated product. What are the likely causes and how can I fix this?
Answer: Low or no conversion in a Buchwald-Hartwig amination of an aryl chloride is a common issue.[2] The primary reasons often revolve around an inactive catalyst, suboptimal reaction conditions, or issues with reagent quality.
-
Catalyst Inactivity: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species.[3] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.
-
Solution: Consider using a pre-formed Pd(0) source or, more effectively, a modern palladium precatalyst. Palladacycle precatalysts, such as those based on RuPhos or BrettPhos, are designed for rapid and clean generation of the active monoligated Pd(0) catalyst, which is often ideal for challenging substrates.[4][5]
-
-
Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[2] For electron-deficient heteroaryl chlorides like this compound, bulky and electron-rich biarylphosphine ligands are often necessary.
-
Base Selection: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine to form the palladium-amido intermediate.[2] An inappropriate base can lead to a stalled reaction.
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and have been shown to be effective for this class of substrates.[4] Cesium carbonate (Cs₂CO₃) can also be effective, particularly when dealing with base-sensitive functional groups.[8]
-
-
Solvent and Temperature: The reaction requires an appropriate solvent and sufficient thermal energy to proceed.
-
Solution: Anhydrous, deoxygenated polar aprotic solvents like dioxane, toluene, or THF are standard.[3] Ensure your solvent is rigorously dried and degassed. The reaction temperature may need to be optimized, typically in the range of 80-110 °C.
-
FAQ 2: Significant Formation of the Hydrodehalogenated Byproduct
Question: My main byproduct is 1H-pyrrolo[3,2-c]pyridine, resulting from hydrodehalogenation of the starting material. How can I suppress this side reaction?
Answer: Hydrodehalogenation is a well-known side reaction in Buchwald-Hartwig aminations, particularly with aryl chlorides.[1][9] It occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl halide to replace the chlorine with a hydrogen.
-
Mechanism of Hydrodehalogenation: The formation of a palladium-hydride can arise from several pathways, including β-hydride elimination from the amine or the alkoxide base. This palladium-hydride can then participate in an unproductive catalytic cycle leading to the hydrodehalogenated product.
-
Mitigation Strategies:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination of the desired C-N bond, which outcompetes the hydrodehalogenation pathway.[6] Ligands like those from the Buchwald and Hartwig groups are specifically designed to promote the desired coupling.[2]
-
Base Choice: The base can be a source of β-hydrides. While t-butoxide bases are common, if hydrodehalogenation is severe, consider switching to a base without β-hydrogens, such as LiHMDS.
-
Amine Purity: Ensure your amine is free of impurities that could generate palladium-hydride species.
-
Water Content: While some Buchwald-Hartwig reactions tolerate small amounts of water, excess water can promote hydrodehalogenation. Ensure all reagents and solvents are anhydrous.
-
FAQ 3: Observation of Dimerization and Other High Molecular Weight Byproducts
Question: I am observing significant amounts of what appears to be a homocoupled dimer of my amine or aryl halide. What causes this and how can I prevent it?
Answer: Dimerization, while less common than hydrodehalogenation, can occur. The formation of biaryl compounds (from aryl halide homocoupling) or hydrazine derivatives (from amine homocoupling) points to side reactions that can be influenced by the catalyst system and reaction conditions. The formation of palladium-phosphine dimer complexes can also lead to catalyst deactivation.[10][11]
-
Aryl Halide Homocoupling: This can occur through a reductive elimination pathway from a diarylpalladium(II) intermediate.
-
Solution: This is often a sign of a poorly behaved catalytic system. Optimizing the ligand-to-palladium ratio can sometimes help. Using well-defined precatalysts can also minimize side reactions by ensuring the formation of a clean, active catalyst.
-
-
Amine Homocoupling: Oxidative coupling of amines can occur under certain conditions, though it is less common in typical Buchwald-Hartwig reactions.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can promote oxidative side reactions.
-
FAQ 4: Competitive N-Arylation at the Pyrrole Nitrogen
Question: I am concerned about competitive amination at the N-H position of the pyrrole ring. How can I ensure selectivity for C-N bond formation at the C4 position?
Answer: The N-H of the pyrrole ring in 7-azaindole is acidic and can potentially undergo N-arylation.[12] However, palladium-catalyzed aminations can be highly selective for the C-Cl bond.
-
Controlling Selectivity:
-
Catalyst System: Modern palladium/biarylphosphine catalyst systems are highly selective for the oxidative addition into the C-Cl bond over interaction with the N-H bond.[4] The use of ligands like RuPhos and BrettPhos with appropriate palladium precatalysts has been shown to provide excellent selectivity for C4-amination of unprotected halo-7-azaindoles.[12]
-
Base: The use of a strong, sterically hindered base like LiHMDS is key. It deprotonates the incoming amine to facilitate its coordination to the palladium center, but it can also deprotonate the pyrrole N-H. However, the resulting indolide anion is often a spectator and does not interfere with the C-N coupling at C4 when using the right catalyst system. Adding an extra equivalent of base can be beneficial when using amines with protic functional groups.[4]
-
Alternative Strategies: If C-N coupling is unsuccessful and N-arylation is a persistent issue, consider an alternative approach such as a copper-catalyzed N-arylation, which is known to be effective for N-H heterocycles.[13] However, this would change the desired product. For selective C-N coupling, the palladium-catalyzed route is preferred and has been demonstrated to be effective.[4][12]
-
Visualizing Reaction Pathways
The following diagrams illustrate the desired catalytic cycle and potential off-cycle side reactions.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 10. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 4-chloro-1H-pyrrolo[3,2-c]pyridine Cross-Coupling
Welcome to the technical support center dedicated to the optimization of catalyst loading for the cross-coupling of 4-chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this challenging transformation. The unique electronic properties of the pyrrolopyridine scaffold, particularly the presence of multiple nitrogen atoms, can lead to catalyst inhibition and other side reactions, making careful optimization of catalyst loading a critical parameter for success.[1][2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion to the Desired Product
Q: My cross-coupling reaction with this compound is showing minimal or no formation of the desired product. What are the primary factors to investigate?
A: Low to no conversion is a common challenge, often pointing to issues with the catalyst's activity or the reaction environment. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity and Integrity:
-
Catalyst Poisoning: The nitrogen atoms in the this compound ring can coordinate with the palladium center, leading to catalyst deactivation.[1][2] This is a frequent issue with nitrogen-containing heterocycles.
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient.[4][5] Consider using a well-defined, air-stable Pd(0) precatalyst, such as those from the Buchwald or PEPPSI series, to ensure consistent generation of the active catalyst.[6]
-
Palladium Black Formation: The appearance of a black precipitate is likely "palladium black," which is aggregated, inactive palladium metal.[1] This indicates catalyst decomposition and is a clear sign of a failed reaction.
-
-
Reaction Conditions:
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[1][4] Ensure your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.
-
Reagent Purity: The purity of your starting materials, including the this compound, the coupling partner (e.g., boronic acid), base, and solvent, is critical. Moisture, in particular, can significantly hinder the reaction.[4] Use anhydrous solvents and ensure your reagents are dry.
-
Issue 2: Sluggish Reaction and/or Formation of Side Products
Q: My reaction is proceeding very slowly, and I'm observing significant side products like homocoupling of the boronic acid or protodeboronation. How can I improve the reaction rate and selectivity?
A: A sluggish reaction and the formation of side products often indicate that the catalytic cycle is inefficient or that competing, non-productive pathways are dominant. Here are key areas to optimize:
-
Ligand Selection: The choice of ligand is paramount in stabilizing the palladium catalyst and promoting the desired reactivity.[6] For electron-deficient and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos) are often effective.[7][8][9] These ligands can stabilize the active Pd(0) species, facilitate oxidative addition, and prevent catalyst deactivation.[1]
-
Base and Solvent Effects: The choice of base and solvent can have a profound impact on the reaction outcome.
-
Base: A systematic screening of bases is recommended.[10] For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[10][11] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often necessary.[12][13]
-
Solvent: The solvent affects the solubility of reagents and the stability of the catalyst.[6] Aprotic polar solvents like dioxane, THF, or toluene are frequently employed.[14][15] For Suzuki couplings, the addition of water can sometimes be beneficial.[16][17]
-
-
Temperature Control: Higher temperatures can sometimes accelerate a sluggish reaction, but they can also promote catalyst decomposition.[1] It is crucial to find the optimal temperature that provides a reasonable reaction rate without causing significant catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?
A1: For initial screening, a catalyst loading of 1-2 mol% of the palladium precursor is a common starting point.[12] Depending on the reactivity of the coupling partners and the efficiency of the chosen ligand, it may be possible to decrease the loading to as low as 0.1 mol% or even into the parts-per-million (ppm) range for highly active systems.[18][19] Conversely, for very challenging substrates, loadings up to 5 mol% may be required.[20]
Q2: How does the choice of palladium precatalyst affect the reaction?
A2: The choice of palladium precatalyst can significantly impact the ease of generating the active Pd(0) catalytic species.[21][22] While simple salts like Pd(OAc)₂ or PdCl₂ are inexpensive, they require in situ reduction, which can be inconsistent.[5] Modern, well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles, PEPPSI-type catalysts) are often more reliable and can lead to more reproducible results, often at lower catalyst loadings.[6][15]
Q3: What is the optimal palladium-to-ligand ratio?
A3: The optimal palladium-to-ligand ratio is typically between 1:1 and 1:2.[6] An excess of ligand can sometimes be beneficial for stabilizing the catalyst, but a large excess can also inhibit the reaction by forming saturated, less reactive palladium complexes.[6] It is advisable to screen different ratios to find the optimal conditions for your specific reaction.
Q4: How can I monitor the progress of my reaction to optimize catalyst loading?
A4: Real-time reaction monitoring is crucial for effective optimization. Techniques like thin-layer chromatography (TLC), gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the product over time.[23][24][25] This data allows for a more rational approach to adjusting catalyst loading and other reaction parameters.
Experimental Protocols & Data
Protocol 1: Screening Catalyst Loading for Suzuki-Miyaura Coupling
This protocol provides a general procedure for screening the optimal catalyst loading for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
XPhos ligand
-
K₃PO₄ (anhydrous)
-
Dioxane/Water (4:1, degassed)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a series of oven-dried reaction vials, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate glovebox or under a stream of inert gas, prepare stock solutions of the palladium precatalyst and ligand in degassed dioxane.
-
Add the appropriate volume of the catalyst and ligand stock solutions to each vial to achieve the desired catalyst loadings (see table below).
-
Add the degassed dioxane/water solvent mixture (5 mL) to each vial.
-
Seal the vials and place them in a pre-heated heating block or oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reactions for a set period (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude reaction mixtures by a suitable analytical technique (e.g., LC-MS or GC-MS) to determine the conversion and yield.
Table 1: Example Catalyst Loading Screening for Suzuki-Miyaura Coupling
| Entry | Catalyst Loading (mol%) | Pd:Ligand Ratio | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 2.0 | 1:1.2 | 100 | 12 | e.g., 95 |
| 2 | 1.0 | 1:1.2 | 100 | 12 | e.g., 92 |
| 3 | 0.5 | 1:1.2 | 100 | 12 | e.g., 85 |
| 4 | 0.1 | 1:1.2 | 100 | 12 | e.g., 60 |
Note: The conversion values are hypothetical and will depend on the specific substrates and conditions used.
Protocol 2: Optimizing Catalyst Loading for Buchwald-Hartwig Amination
This protocol outlines a general procedure for optimizing catalyst loading for the Buchwald-Hartwig amination of this compound with a generic secondary amine.
Materials:
-
This compound
-
Secondary amine
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
RuPhos ligand
-
NaOtBu
-
Anhydrous Toluene (degassed)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NaOtBu (1.2 mmol) to a series of oven-dried reaction vials.
-
Add the palladium precatalyst and ligand to each vial at the desired loadings.
-
Add this compound (1.0 mmol) and the secondary amine (1.2 mmol) to each vial.
-
Add degassed anhydrous toluene (5 mL).
-
Seal the vials and heat to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Analyze the crude product to determine the optimal catalyst loading.
Visualizing Key Concepts
The Catalytic Cycle and Deactivation Pathway
Caption: The palladium-catalyzed cross-coupling cycle and a key deactivation pathway.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common cross-coupling issues.
References
- Malig, T. C., Koenig, J. D. B., Situ, H., Chehal, N. K., Hultin, P. G., & Hein, J. E. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 2(2), 309-314. [Link]
- Purdue University Graduate School. (2021). Mass spectrometry for reaction monitoring and reaction acceleration.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Journal of the American Chemical Society. (n.d.). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Dalton Transactions. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- ResearchGate. (n.d.). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products.
- ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
- Semantic Scholar. (n.d.). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the ....
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update.
- National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- Wikipedia. (n.d.). Cross-coupling reaction.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Cross-Coupling Reactions Guide. (n.d.).
- National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- ACS Publications. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides.
- Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- National Institutes of Health. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Illinois Experts. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
- IndiaMART. (n.d.). 4-Chloro-1H-Pyrrolo 3,2-c Pyridine, Grade Standard.
- ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction.
- ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination....
- Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
Sources
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- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
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- 14. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 15. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. | Semantic Scholar [semanticscholar.org]
- 17. jmcct.com [jmcct.com]
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- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
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- 25. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Purification of 4-chloro-1H-pyrrolo[3,2-c]pyridine Derivatives
Welcome to the technical support center for the purification of 4-chloro-1H-pyrrolo[3,2-c]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for the purification of this important class of heterocyclic compounds. The pyrrolo[3,2-c]pyridine scaffold is a key structural motif in many biologically active molecules, including kinase inhibitors used in medicinal chemistry.[1][2]
This guide is structured in a question-and-answer format to directly address common challenges encountered during the purification of these derivatives from complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: The impurity profile can vary significantly depending on the synthetic route. However, some common impurities include:
-
Unreacted starting materials: Incomplete reactions are a frequent source of impurities.
-
Isomeric byproducts: Depending on the substitution pattern and reaction conditions, formation of other pyrrolopyridine isomers is possible.
-
Dechlorinated product: The chloro-substituent can be labile under certain conditions, leading to the formation of the corresponding 1H-pyrrolo[3,2-c]pyridine.
-
N-oxides: If oxidizing agents are used or if the reaction is exposed to air at elevated temperatures, oxidation of the pyridine nitrogen can occur, forming the corresponding N-oxide.[3][4][5][6]
-
Residual catalysts and reagents: For example, in palladium-catalyzed cross-coupling reactions, residual palladium and ligands can contaminate the product.[7][8]
Q2: My this compound derivative appears as a yellow or brown solid after initial work-up. Is this normal?
A2: While the pure parent compound, this compound, is typically a solid[9], colored impurities are common in the synthesis of heterocyclic compounds. The color can arise from trace amounts of highly conjugated byproducts or residual metals from catalysis.[10] It is not necessarily indicative of low purity of the main product, but it does warrant further purification to remove these colored species, especially for biological testing.
Q3: What is the best general approach to purify my crude this compound derivative?
A3: A multi-step purification strategy is often the most effective. A typical workflow would be:
-
Aqueous Work-up: A standard aqueous wash to remove water-soluble reagents and byproducts. Adjusting the pH can help remove acidic or basic impurities.
-
Crystallization/Recrystallization: If your compound is a solid and sufficiently pure, recrystallization can be a highly effective method for obtaining high-purity material.
-
Silica Gel Column Chromatography: This is the most common and versatile method for separating the desired product from closely related impurities.
The choice of the specific methods and conditions will depend on the properties of your specific derivative and the nature of the impurities present.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the purification process.
Chromatography Troubleshooting
Issue 1: Poor separation or streaking of my compound on a silica gel column.
-
Potential Cause: The basic nitrogen atoms in the pyrrolo[3,2-c]pyridine ring system can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column.[11][12]
-
Troubleshooting Suggestions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Triethylamine (0.1-1%) is a common choice.[11] For very polar compounds, a system containing ammonia in methanol (e.g., 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane) can be effective.[12]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative for basic compounds.[11] Reversed-phase chromatography on a C18 column is another option, particularly for more polar derivatives.
-
Column Deactivation: Before loading your sample, you can pre-treat the silica gel by flushing the packed column with a solvent mixture containing triethylamine.
-
Workflow for Selecting a Chromatography Strategy
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. N-oxide synthesis by oxidation [organic-chemistry.org]
- 4. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]
- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification [chem.rochester.edu]
Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of 4-chloro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for synthetic challenges involving 4-chloro-1H-pyrrolo[3,2-c]pyridine. This scaffold is a vital building block in medicinal chemistry, forming the core of numerous developmental drug candidates.[1][2] However, its functionalization via palladium-catalyzed cross-coupling reactions is frequently hampered by rapid catalyst deactivation. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is sluggish or failing completely. What is the most likely cause?
A1: Low or no conversion when using N-heterocyclic substrates like this compound is a common problem that almost always points to rapid catalyst deactivation. The primary culprits are:
-
Catalyst Poisoning by Nitrogen Coordination: This is the most significant deactivation pathway. The Lewis basic pyridine nitrogen atom in your substrate has a high affinity for the electron-deficient palladium center. It can coordinate strongly to the catalyst, forming stable, off-cycle palladacycle complexes that are catalytically inactive and effectively remove the catalyst from the reaction.[3][4] This issue is particularly pronounced in substrates containing pyridine or similar basic nitrogen heterocycles.[5]
-
Oxidative Deactivation (Palladium Black Formation): The active catalyst in these cycles is the Pd(0) species. If your reaction setup is not rigorously free of oxygen, the Pd(0) will be oxidized to catalytically inactive palladium oxides, which then aggregate to form a fine black precipitate known as palladium black.[3][6] High temperatures can also accelerate this decomposition process.[3]
-
Inefficient Pre-catalyst Activation: Many modern cross-coupling reactions use stable Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) form. If this reduction is incomplete or inefficient, you will have a lower concentration of active catalyst from the start, leading to a sluggish reaction.[7] The choice of base, solvent, and even the presence of certain alcohols can play a critical role in this step.[7]
Q2: How can I strategically prevent catalyst poisoning by the substrate's nitrogen atoms?
A2: Preventing poisoning requires a multi-faceted approach focused on making the desired catalytic cycle kinetically more favorable than the off-cycle deactivation pathway.
The core strategy is to use a catalyst system that promotes the rate-determining oxidative addition step so effectively that it outcompetes the binding of the pyridine nitrogen. This is achieved through careful selection of ligands and palladium pre-catalysts.
-
Ligand Selection is Critical: Move away from simple, less-donating ligands like triphenylphosphine (PPh₃). For challenging heteroaryl chlorides, bulky and electron-rich biarylphosphine ligands are the industry standard.[8]
-
Mechanism of Action: These ligands stabilize the palladium center and their electron-donating nature accelerates the oxidative addition of the aryl chloride. Their steric bulk can also physically hinder the approach of the substrate's pyridine nitrogen to the metal center.
-
Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points.[5][8]
-
-
Use Modern Pre-catalysts: Instead of traditional sources like Pd₂(dba)₃ or Pd(OAc)₂, use well-defined, air-stable pre-catalysts such as the Buchwald G2, G3, or G4 palladacycles. These are designed for rapid, clean activation to the active Pd(0) species, ensuring a high concentration of active catalyst at the start of the reaction.[9]
Below is a diagram illustrating the competition between the productive catalytic cycle and the catalyst poisoning pathway.
Caption: Competing pathways for the Pd(0) catalyst.
Q3: I'm observing a black precipitate in my reaction flask. What is it, and what should I do?
A3: The black precipitate is almost certainly palladium black , which is finely divided, catalytically inactive palladium metal.[6] Its appearance is a definitive sign of catalyst decomposition and a common reason for reactions stalling.
Primary Causes:
-
Oxygen Exposure: The most frequent cause. Inadequate degassing of solvents, reagents, or the reaction headspace allows oxygen to oxidize the active Pd(0) catalyst.[3]
-
Thermal Instability: High reaction temperatures (often >120 °C) can accelerate the rate of catalyst decomposition, especially with less stable ligand systems.[3][6]
Use the following workflow to diagnose and solve this issue:
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving Regioselectivity in Reactions of Substituted 4-Chloro-1H-pyrrolo[3,2-c]pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted 4-chloro-1H-pyrrolo[3,2-c]pyridines. This guide is designed to provide in-depth troubleshooting and practical advice for controlling regioselectivity in the functionalization of this important heterocyclic scaffold. The inherent electronic and steric properties of the 4-chloro-1H-pyrrolo[3,2-c]pyridine core present unique challenges and opportunities in directing reactions to specific sites. This resource will help you navigate these complexities and achieve your desired synthetic outcomes.
Understanding the Reactivity of the this compound Core
The regioselectivity of reactions on the this compound scaffold is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, while the pyrrole ring is electron-rich and prone to electrophilic substitution. The chlorine atom at the C4 position is a key reactive handle, primarily for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
Here's a breakdown of the key reactive positions:
-
C4-Position: The chloro-substituent makes this position highly electrophilic and susceptible to SNAr.[1][2] The nitrogen atom in the pyridine ring helps to stabilize the negative charge in the Meisenheimer intermediate during nucleophilic attack at C4.[1]
-
N1-Position (Pyrrole NH): The pyrrole nitrogen is acidic and can be deprotonated to form an anion, which is a strong nucleophile. This site readily undergoes alkylation, arylation, and acylation.
-
C3-Position: As in many pyrrole systems, the C3 position is the most nucleophilic carbon and is a primary site for electrophilic aromatic substitution.[3]
-
C5 and C7-Positions: These positions on the pyridine ring are less reactive towards electrophiles but can be functionalized, often through metal-catalyzed C-H activation or lithiation followed by electrophilic quench.[3]
The main challenge often lies in controlling the competition between reactions at these different sites.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Nucleophilic Aromatic Substitution (SNAr) at C4
Q1: I am attempting a nucleophilic aromatic substitution at the C4 position, but I am observing significant N1-alkylation/arylation of the pyrrole ring instead. How can I improve C4 selectivity?
A1: This is a classic regioselectivity challenge. The outcome depends on the competition between the nucleophilic attack at the electron-deficient C4 position and the deprotonation of the pyrrole NH followed by reaction of the resulting anion. Here’s how to troubleshoot:
-
Protect the Pyrrole Nitrogen (N1): This is the most direct and often most effective strategy. By introducing a protecting group on the N1 nitrogen, you block its nucleophilicity and direct the reaction to the C4 position.[4][5]
-
Choice of Protecting Group: Electron-withdrawing protecting groups like sulfonyl derivatives (e.g., tosyl, benzenesulfonyl) are particularly effective as they decrease the nucleophilicity of the pyrrole ring.[4] Silyl protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) can also be employed and are often readily cleaved under specific conditions.[6]
-
Causality: The protecting group prevents deprotonation at N1, eliminating it as a competing nucleophilic site. This forces the nucleophile to react at the next most electrophilic site, which is C4.
-
-
Reaction Conditions Tuning (Without Protection):
-
Base Selection: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base (e.g., NaH, KHMDS) used in stoichiometric amounts will favor N1 deprotonation. If your nucleophile is also a strong base, this can lead to a mixture of products. Using a weaker base (e.g., K₂CO₃, Cs₂CO₃) or even running the reaction without a base (if the nucleophile is sufficiently strong and non-basic) can favor C4 attack.
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired C4-substituted product in some cases.
-
Experimental Protocol: N1-Protection for Selective C4-Substitution
-
Dissolve the substituted this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the protecting group reagent (e.g., tosyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the N1-protected product by column chromatography.
-
Proceed with the nucleophilic aromatic substitution at the C4 position using the purified N1-protected substrate.
Section 2: Metal-Catalyzed Cross-Coupling Reactions
Q2: I am trying to perform a Suzuki or Buchwald-Hartwig coupling at the C4-chloro position, but I am getting low yields and decomposition of my starting material. What could be the issue?
A2: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the C4 position.[7][8][9] However, the pyrrolopyridine scaffold can be sensitive to the reaction conditions, and the catalyst can be poisoned.
-
Catalyst and Ligand Choice:
-
The choice of palladium precursor and ligand is crucial. For Suzuki reactions, catalysts like Pd(PPh₃)₄ or combinations of Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) are common.[10] For Buchwald-Hartwig aminations, specialized ligands that promote reductive elimination are necessary.
-
Troubleshooting: Screen a variety of ligands and palladium sources. The electronic and steric properties of the ligand can significantly impact the efficiency of the catalytic cycle.
-
-
Reaction Conditions:
-
Base: The base is critical for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is anhydrous and finely powdered for optimal reactivity.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene are typically used. Ensure the solvent is thoroughly degassed to prevent oxidation of the palladium(0) catalyst.
-
Temperature: While these reactions often require heating, excessive temperatures can lead to substrate or product decomposition. Try running the reaction at a lower temperature for a longer period. Microwave irradiation can sometimes improve yields and reduce reaction times.[10]
-
Data Summary: Common Conditions for C4 Cross-Coupling
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100-125 |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 90-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | THF/DMF | 60-80 |
Section 3: Direct C-H Functionalization
Q3: I want to introduce a substituent at the C7 position. What are the best strategies to achieve this selectively?
A3: Directing C-H functionalization to a specific position on the pyridine ring of the pyrrolopyridine core is challenging but achievable.[11][12][13][14]
-
Directed ortho-Metalation (DoM): This is a powerful strategy that relies on a directing group to guide a strong base (like LDA or n-BuLi) to deprotonate a specific C-H bond.
-
Strategy: By installing a suitable directing group at the N1 position, you can direct lithiation to the C7 position. The resulting organolithium species can then be trapped with an electrophile.
-
Suitable Directing Groups: Groups capable of coordinating with lithium, such as pivaloyl or carbamoyl groups, are effective.[3]
-
-
Palladium-Catalyzed C-H Activation: In recent years, palladium-catalyzed C-H activation has emerged as a powerful method for direct functionalization.[15][16][17]
-
Mechanism: These reactions often proceed via a concerted metalation-deprotonation pathway, and the regioselectivity can be controlled by the ligand and reaction conditions.
-
Application: This approach can be used for direct arylation, olefination, and other C-C bond-forming reactions.[18]
-
Workflow Diagram: Strategy for C7 Functionalization
Caption: Workflow for selective C7 functionalization via Directed ortho-Metalation.
Section 4: The Halogen Dance Reaction
Q4: Under basic conditions with a strong organolithium reagent, I observe isomerization of my this compound to a different chloro-substituted isomer. What is happening?
A4: You are likely observing a "halogen dance" reaction.[19][20][21] This is a base-catalyzed migration of a halogen atom around an aromatic or heteroaromatic ring.[19][21]
-
Mechanism: The reaction is initiated by deprotonation of a ring C-H bond by a strong base (e.g., LDA). This generates a carbanion, which can then induce the migration of the halogen. The driving force is the formation of a more stable carbanionic intermediate.[19]
-
Controlling the Halogen Dance:
-
Temperature: The halogen dance is often temperature-dependent.[19][22] Lowering the reaction temperature (e.g., to -78 °C or lower) can often suppress or slow down the migration, allowing you to trap the initial, kinetically formed organometallic species before rearrangement occurs.[22][23]
-
Base: The choice of base can influence the propensity for the halogen dance.
-
Order of Addition: Adding the substrate to the base can sometimes minimize the time the lithiated species has to rearrange before being trapped by an electrophile.
-
Diagram: Simplified Halogen Dance Mechanism
Caption: Kinetic vs. Thermodynamic control in the Halogen Dance reaction.
References
- Benchchem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Wikipedia. Halogen dance rearrangement.
- Benchchem. Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine).
- PubMed. Electrochemical C-H/N-H Functionalization for the Synthesis of Highly Functionalized (Aza)indoles.
- Duan, X. F., & Zhang, Z. B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. Beijing No.
- ResearchGate. Pyrrole Protection | Request PDF.
- National Center for Biotechnology Information. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. PMC.
- RSC Publishing. Pd-Catalyzed direct C–H arylation of pyrrolo[1,2-a]quinoxalines.
- Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- ResearchGate. Pd-Catalyzed Direct C−H Arylation of Pyrrolo[1,2-a]quinoxalines | Request PDF.
- Bentham Science. Halogen Dance Reaction and its Application in Organic Synthesis.
- Beilstein Journals. Access to pyrrolo-pyridines by gold-catalyzed hydroarylation of pyrroles tethered to terminal alkynes.
- PubMed. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.
- Benchchem. Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- Stack Exchange. How to explain regioselectivity in nucleophilic aromatic substitution.
- Benchchem. troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
- National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
- Beilstein Journals. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds.
- PubChem. This compound.
- PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- ResearchGate. Established strategies for controlling regioselectivity in C−H activation of pyridine..
- Sigma-Aldrich. This compound AldrichCPR 60290-21-3.
- RSC Publishing. Recent advances in the global ring functionalization of 7-azaindoles.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131.
- PubMed. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds.
- PubMed. Organometallic methods for the synthesis and functionalization of azaindoles.
- MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- PubMed Central. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones.
- ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- ResearchGate. (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- PubMed. Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions.
- PubMed. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
- MDPI. Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts.
- National Institutes of Health. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC.
- ResearchGate. Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines.
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- 5. jocpr.com [jocpr.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
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- 11. Pd-Catalyzed direct C–H arylation of pyrrolo[1,2-a]quinoxalines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 16. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 23. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing homocoupling in Suzuki reactions of 4-chloro-1H-pyrrolo[3,2-c]pyridine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a common challenge in synthetic chemistry: preventing homocoupling during the Suzuki-Miyaura cross-coupling of 4-chloro-1H-pyrrolo[3,2-c]pyridine. Our goal is to equip you with the expert insights and practical protocols necessary to optimize your reaction outcomes.
Introduction: The Challenge of this compound
The this compound core is a valuable scaffold in medicinal chemistry. However, its successful functionalization via Suzuki coupling is often plagued by the formation of homocoupled byproducts, primarily from the boronic acid partner. This side reaction consumes valuable starting material, reduces the yield of the desired product, and introduces purification challenges.[1] Understanding the underlying mechanisms of homocoupling is the first step toward its prevention.
Homocoupling in Suzuki reactions is primarily driven by two pathways:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) intermediates can then facilitate the unwanted coupling of two boronic acid molecules.[1][2][3]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product during its reduction to the catalytically active Pd(0) state.[1][2][3][4]
This guide will provide a systematic approach to diagnosing and solving these issues through carefully selected reaction parameters.
Troubleshooting Guide: Question & Answer Format
Here, we address specific issues you might encounter during your experiments with actionable solutions grounded in mechanistic principles.
Question 1: I'm observing a significant amount of biaryl byproduct corresponding to my boronic acid. What is the most likely cause and my first troubleshooting step?
Answer: The most common culprit for boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[1][2] The this compound substrate, being an electron-deficient halide, generally undergoes oxidative addition readily.[2] However, if the catalytic cycle is compromised by catalyst deactivation due to oxygen, the competing homocoupling pathway can become dominant.
Your immediate focus should be on rigorous deoxygenation of your solvent and the entire reaction setup.
Recommended Protocol: Inert Gas Sparging
-
Assemble your reaction flask with the aryl halide, boronic acid, base, and a stir bar.
-
Seal the flask with a septum.
-
Insert a long needle connected to an inert gas source (Argon or Nitrogen) so that it is submerged beneath the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for 15-30 minutes with gentle stirring.[1]
-
After sparging, remove the needles and add your catalyst and ligand under a positive pressure of the inert gas. Maintain this inert atmosphere throughout the reaction.
Question 2: I've thoroughly degassed my reaction, but homocoupling persists. Could my choice of palladium source be the problem?
Answer: Yes, the choice of palladium precatalyst significantly influences the propensity for homocoupling. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, the in-situ reduction to Pd(0) can be a major source of homocoupling.[1][2][4]
To mitigate this, consider switching to a Pd(0) source or a modern precatalyst designed for clean generation of the active species.
Catalyst Selection Strategy:
| Catalyst Type | Example(s) | Rationale for Use | Impact on Homocoupling |
| Pd(II) Sources | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Bench-stable and common. | Can increase homocoupling as they require reduction, which can proceed via boronic acid coupling.[4] |
| Pd(0) Sources | Pd(PPh₃)₄, Pd₂(dba)₃ | Directly enter the catalytic cycle, bypassing the problematic reduction step. | Generally preferred to reduce the initial concentration of Pd(II) that leads to homocoupling.[5] |
| Precatalysts | Buchwald G3/G4, PEPPSI-type | Designed for efficient and clean generation of the active Pd(0) species. | Highly effective at minimizing side reactions like homocoupling.[4] |
Expert Insight: For challenging substrates like this compound, using a Buchwald-type precatalyst is often a robust solution to minimize side reactions.
Question 3: How do ligands and bases influence homocoupling, and what are the best choices for my substrate?
Answer: Ligands and bases play a crucial, interconnected role in the Suzuki-Miyaura catalytic cycle. The right combination can accelerate the desired cross-coupling pathway, making the competing homocoupling reaction kinetically less favorable.
Ligand Selection:
For coupling with aryl chlorides, bulky and electron-rich phosphine ligands are generally required to promote the challenging oxidative addition step.[2] These ligands also accelerate the final reductive elimination step, which further helps to outcompete homocoupling.[5]
-
Recommended Ligands: Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are excellent choices.[5] N-Heterocyclic Carbenes (NHCs) can also be highly effective due to their strong σ-donating properties.[5]
Base Selection:
The base is critical for activating the boronic acid to facilitate transmetalation.[6][7][8][9] For substrates containing N-H protons, such as this compound, the choice of base is particularly important to avoid deprotonation that might interfere with the reaction.
-
Recommended Bases: Milder inorganic bases are often preferred. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[10][11] Strong bases like NaOH or KOH should be used with caution as they can sometimes promote side reactions.[12]
Workflow for Optimizing Ligand and Base:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Q2: Besides homocoupling, what other side reactions should I be aware of?
A2: Two other common side reactions are:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is often promoted by excess water or harsh basic conditions. [10][11]* Dehalogenation: The replacement of the chlorine atom on your starting material with a hydrogen atom. This can sometimes occur if the catalytic cycle is slow or inefficient. [13] Q3: Can I use a boronic ester instead of a boronic acid?
A3: Yes, and it is often a good strategy. Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can be less prone to protodeboronation. [2][14]This can lead to more reproducible results and potentially lower levels of homocoupling by maintaining a lower concentration of the active boronic acid species in solution. [15] Q4: Is there a way to chemically suppress homocoupling?
A4: Yes, some studies have shown that the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing the homocoupling pathway. [3]This should be considered an advanced troubleshooting step after optimizing other parameters.
Recommended General Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound, designed to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable Buchwald precatalyst (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (finely ground, 2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the this compound, arylboronic acid/ester, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times. [16]3. Under a positive pressure of inert gas, add the degassed solvent mixture.
-
Sparge the resulting slurry with inert gas for 15-20 minutes.
-
In a separate vial, under an inert atmosphere, mix the palladium source and ligand in a small amount of degassed solvent.
-
Add the catalyst/ligand solution to the main reaction flask via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
By implementing these evidence-based strategies, you can effectively troubleshoot and prevent homocoupling, leading to higher yields and purer products in your synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives.
References
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchG
- How to avoid homocoupling in Suzuki reactions with palladium c
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (URL: )
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem. (URL: )
- comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem. (URL: )
- CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books. (URL: [Link])
- A Comparative Guide to Palladium Catalysts for Alkyne Homocoupling - Benchchem. (URL: )
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (URL: [Link])
- Suzuki reaction - Wikipedia. (URL: [Link])
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (URL: [Link])
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (URL: [Link])
- Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (URL: [Link])
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchG
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem. (URL: )
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (URL: [Link])
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchG
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (URL: [Link])
- Palladium-catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols - PubMed. (URL: [Link])
- strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids - Benchchem. (URL: )
- The effect of different solvents on the Suzuki coupling reac- tion a - ResearchG
- Effect of solvent on the Suzuki reaction a .
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (URL: [Link])
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (URL: [Link])
- Advanced Organic Chemistry: Traditional Cross Coupling Reactions - YouTube. (URL: [Link])
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem. (URL: )
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo - Benchchem. (URL: )
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Public
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (URL: [Link])
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
- Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis - Benchchem. (URL: )
- Homocoupling Reactions of Azoles and Their Applications in Coordin
Sources
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- 2. Yoneda Labs [yonedalabs.com]
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- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 4-chloro-1H-pyrrolo[3,2-c]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 4-chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to synthesize this valuable heterocyclic intermediate and require robust methods for removing residual palladium.
Residual palladium in active pharmaceutical ingredients (APIs) or their intermediates is a significant concern. It can interfere with downstream synthetic steps, compromise the integrity of biological assays, and is strictly regulated by bodies like the International Council for Harmonisation (ICH).[1][2] This document provides in-depth, question-and-answer-based troubleshooting to address the specific challenges of palladium removal from the nitrogen-containing this compound scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my this compound product so critical?
A1: There are three primary reasons:
-
Regulatory Compliance: For pharmaceutical applications, regulatory agencies set stringent limits on elemental impurities. The ICH Q3D guideline for elemental impurities typically limits platinum group metals, including palladium, to low parts-per-million (ppm) levels in the final drug product.[3] For an oral medication, the permitted daily exposure (PDE) is generally no more than 100 µg of palladium.[1]
-
Catalytic Activity in Downstream Reactions: Residual palladium, even at trace levels, can retain catalytic activity. This can lead to unintended side reactions, byproduct formation, and reduced yields in subsequent synthetic transformations, a phenomenon sometimes called "phantom reactivity".[4]
-
Toxicological Concerns & Assay Interference: Palladium compounds can be toxic. Furthermore, their presence in final compounds destined for biological screening can lead to false positives or negatives, compromising high-throughput screening (HTS) data and project decisions. It is recommended that palladium levels in compounds for biological testing be below 100 ppm.[5]
Q2: What forms of palladium am I trying to remove from my reaction?
A2: Residual palladium rarely exists in a single form. After a coupling reaction, you are likely dealing with a mixture of species, which complicates removal. These can include:
-
Homogeneous Species (Soluble): These are palladium complexes, often in the Pd(0) or Pd(II) oxidation state, coordinated to ligands (e.g., phosphines) from the reaction. The nitrogen atom in your pyrrolopyridine ring can also complex with palladium, potentially increasing its solubility in the product mixture.[6]
-
Heterogeneous Species (Insoluble): These are typically Pd(0) nanoparticles or larger agglomerates, often referred to as "palladium black." While seemingly easier to remove by simple filtration, very fine colloidal particles can remain suspended.[4]
A successful purification strategy must address all forms of palladium present.[7]
Q3: What are the primary methods for palladium removal, and how do I choose the right one for my compound?
A3: The main strategies are adsorption, crystallization, and chromatography. The optimal choice depends on the palladium level, the scale of your reaction, and the properties of your this compound product.
| Method | Description | Best For | Considerations for this compound |
| Adsorption (Scavenging) | Using a solid-supported agent (scavenger) with functional groups that chelate palladium. The scavenger is then removed by filtration.[8][9] | Removing low to moderate levels of soluble and colloidal palladium. Highly versatile and scalable.[1] | The pyrrolopyridine nitrogen is basic and could compete with amine-based scavengers. Thiol or thiourea-based scavengers are often more effective for palladium.[9] |
| Activated Carbon | A non-specific adsorbent that can remove palladium along with other impurities. | Cost-effective initial treatment for high levels of palladium and colored byproducts. | Can lead to product loss due to non-specific adsorption.[10] Requires careful optimization of the amount of carbon and contact time. |
| Crystallization | Purifying the product by precipitating it from a solution, leaving palladium impurities behind in the mother liquor. | Final purification step when the product is a stable, crystalline solid. | Can be highly effective but may not be sufficient on its own. In some cases, palladium can co-crystallize or become trapped in the crystal lattice.[10] |
| Chromatography | Passing the product through a silica gel column. | Small-scale lab purifications where other methods fail or when simultaneous byproduct removal is needed. | Generally not cost-effective or practical for large-scale manufacturing.[11] Can still leave trace amounts of palladium. |
The following decision-making workflow can help guide your selection process.
Caption: Decision workflow for selecting a palladium removal strategy.
Troubleshooting Guides
Issue 1: My chosen scavenger is not reducing palladium to the target level (<10 ppm).
Symptoms: ICP-MS analysis after scavenger treatment shows persistently high palladium levels.
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Incorrect Scavenger Selection | The scavenger's functional group may not be optimal for the specific palladium species in your mixture. Pd(0) and Pd(II) have different affinities for different ligands. Thiol-based scavengers are generally effective for Pd(II), while others may be better for Pd(0).[6] Solution: Screen a panel of scavengers with different functionalities (e.g., SiliaMetS® Thiol, Thiourea).[9] Start with 5-10 weight equivalents relative to the initial palladium mass. |
| Strong Product-Palladium Complexation | The nitrogen atom on the pyrrolo[3,2-c]pyridine ring system can act as a ligand, forming a stable complex with palladium. This can prevent the scavenger from effectively capturing the metal. Solution: Try altering the reaction conditions to disrupt this complex. This can include changing the solvent, adjusting the pH (if your product is stable), or increasing the temperature (e.g., to 40-60°C) to improve scavenging kinetics.[12] |
| Insufficient Contact Time or Mixing | Scavenging is a heterogeneous process that relies on effective mass transfer. If the scavenger is not adequately suspended or the treatment time is too short, its binding sites will not be fully utilized. Solution: Ensure vigorous stirring to maintain a well-mixed slurry. Increase the treatment time, taking samples periodically (e.g., at 2, 6, and 18 hours) to determine when equilibrium is reached.[8] |
| Scavenger Deactivation | Other components in your crude reaction mixture (e.g., excess phosphine ligands, reducing agents) could be competing for binding sites or deactivating the scavenger. Solution: Perform an aqueous workup or a simple filtration through a pad of Celite® before scavenger treatment to remove gross impurities and heterogeneous palladium particles.[1][11] |
Issue 2: I'm experiencing significant loss of my this compound product during purification.
Symptoms: Low isolated yield after scavenger treatment or crystallization.
| Potential Cause | Scientific Explanation & Troubleshooting Steps |
| Non-Specific Adsorption to Scavenger | While scavengers are designed to be selective, some non-specific binding of the product to the silica or polymer backbone can occur, especially if an excessive amount of scavenger is used.[12] Solution: Optimize the scavenger-to-palladium ratio. Do not use a large, unnecessary excess. After filtration, wash the scavenger "cake" thoroughly with fresh solvent (the same one used for the slurry) to recover adsorbed product. Combine this wash with the primary filtrate.[6][12] |
| Product Co-precipitation with Palladium | During workup or solvent swaps, rapid changes in solubility can cause the product to crash out of solution along with palladium species, leading to contaminated, inseparable solids. Solution: Ensure all solids are re-dissolved in a suitable solvent before adding the scavenger. If performing a crystallization, conduct a slow cooling process to allow for selective crystal growth of your product. |
| Product Trapped in Activated Carbon | Activated carbon has a high surface area with pores that can trap your product molecules, leading to significant yield loss.[10] Solution: Use the minimum amount of activated carbon necessary. After filtration, wash the carbon cake extensively with hot solvent to recover as much product as possible.[12] Consider using scavengers as a more selective alternative. |
Experimental Protocols
Protocol 1: Screening Palladium Scavengers
This protocol provides a framework for efficiently identifying the most effective scavenger for your specific process.
-
Baseline Analysis: Take a sample of your crude, post-workup reaction mixture. Submit it for analysis (ICP-MS is the standard) to determine the initial palladium concentration (ppm).[3][5]
-
Setup: In parallel vials, place equal amounts of your crude product solution.
-
Scavenger Addition: To each vial, add a different scavenger (e.g., Thiol-functionalized silica, Thiourea-functionalized silica, Amine-functionalized silica). Add 5-10 equivalents of the scavenger's functional group relative to the mass of palladium calculated in Step 1.
-
Agitation: Seal the vials and stir them vigorously at a controlled temperature (start with room temperature, consider 40-60°C for improved kinetics) for 12-18 hours.
-
Sampling & Analysis: After the allotted time, filter each sample through a 0.45 µm syringe filter to remove the scavenger. Submit each filtrate for ICP-MS analysis.
-
Evaluation: Compare the final palladium concentrations for each scavenger to identify the most efficient one for scale-up.
Caption: Experimental workflow for screening palladium scavengers.
Protocol 2: Bulk Palladium Removal Using a Scavenger
This protocol is for purifying a larger batch after identifying the optimal scavenger.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Ethyl Acetate, THF, Toluene) at a concentration of approximately 5-10 volumes (mL of solvent per gram of product).
-
Scavenger Addition: Add the selected scavenger (5-10 eq. relative to palladium).
-
Slurry: Stir the mixture vigorously at the optimized temperature (e.g., 45°C) for the optimized time (e.g., 18 hours).[12]
-
Filtration: Prepare a filter funnel with a pad of Celite® (approx. 1-2 cm thick). Filter the slurry, collecting the filtrate.[6]
-
Washing: Wash the filter cake with 2-3 portions of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washes. Remove the solvent under reduced pressure.
-
Final Analysis: Submit a sample of the final, dried product for ICP-MS analysis to confirm that the residual palladium level is within your target specification.[6]
By following these structured troubleshooting and experimental guides, you can develop a robust, scalable, and validated process for removing residual palladium from your this compound products, ensuring high purity and compliance for downstream applications.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Spectroscopy Online. [Link]
- Bastin, S., et al. (2014). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 18(5), 626-635. [Link]
- Barbu, E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1757-1773. [Link]
- How can I remove palladium Pd catalyst easily?
- Sharkey, C. T., et al. (2016). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 7(6), 608-613. [Link]
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
- Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry, 81(4), 1468-1474. [Link]
- Bu, X., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development, 17(1), 108-113. [Link]
- How to Remove Palladium in three easy steps. Biotage. (2023). [Link]
- Your trick to remove residual palladium. Reddit r/Chempros. [Link]
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 389-400. [Link]
- Welch, C. J., et al. (2016). Residual palladium levels in reaction samples following automated parallel synthesis: A cautionary tale. Tetrahedron Letters, 57(37), 4169-4172. [Link]
- How to remove palladium catalyst from reaction mixture?
- Kosco, J., et al. (2018). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers.
- Ye, F., et al. (2014). Selectivity, Compatibility, Downstream Functionalization, and Silver Effect in the Gold and Palladium Dual-Catalytic Synthesis of Lactones. Organometallics, 33(19), 5448-5456. [Link]
- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Khalifa University Research Portal. (2018). [Link]
- The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Universitat Autònoma de Barcelona Research Portal. (2018). [Link]
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286. [Link]
Sources
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- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. silicycle.com [silicycle.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Managing temperature control in large-scale 4-chloro-1H-pyrrolo[3,2-c]pyridine synthesis
Welcome to the Technical Support Center for the large-scale synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding temperature control during this critical manufacturing process. Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered during scale-up.
Introduction: The Critical Role of Temperature in the Synthesis of this compound
The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, commonly involves the chlorination of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). While effective, this reaction presents significant thermal challenges, particularly during large-scale production. Inadequate temperature control can lead to a cascade of issues, including runaway reactions, the formation of difficult-to-remove impurities, and ultimately, reduced yield and product quality. This guide will equip you with the knowledge to anticipate, mitigate, and resolve these temperature-related challenges.
Core Synthesis Pathway: Chlorination of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one
The primary reaction we will be addressing is the conversion of the lactam functionality in 1H-pyrrolo[3,2-c]pyridin-4(5H)-one to the corresponding chloride using POCl₃. A general representation of this reaction is depicted below:
Caption: General synthesis of this compound.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the synthesis. Each problem is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Uncontrolled Exotherm During POCl₃ Addition
Question: "During the slow addition of POCl₃ to the slurry of 1H-pyrrolo[3,2-c]pyridin-4(5H)-one, we observed a rapid and difficult-to-control temperature spike, even with our cooling system at maximum capacity. What could be causing this, and how can we prevent it?"
Answer:
An uncontrolled exotherm during the initial addition of POCl₃ is a serious safety concern and often points to a few key factors:
-
Causality: The reaction of POCl₃ with the lactam to form a phosphoryl intermediate is itself exothermic. However, a more significant risk comes from the presence of moisture. POCl₃ reacts violently with water in a highly exothermic hydrolysis reaction. Trace amounts of water in your starting material, solvent, or reactor can trigger a runaway reaction.
-
Troubleshooting & Optimization:
-
Rigorous Anhydrous Conditions: Ensure all starting materials, solvents, and the reactor are scrupulously dried before use. Consider azeotropic drying of the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one with a suitable solvent like toluene and distilling off the water before the reaction.
-
Controlled Addition Rate: The rate of addition is paramount. Utilize a high-precision dosing pump to maintain a slow and steady addition rate. The addition should be slow enough that your reactor's cooling system can comfortably dissipate the generated heat.
-
Real-time Temperature Monitoring: Employ multiple temperature probes to detect the formation of localized "hot spots" within the reactor.
-
Solvent Selection: While some procedures are solvent-free, using a high-boiling inert solvent can help to moderate the exotherm by acting as a heat sink.[1]
-
Issue 2: Significant Drop in Yield Upon Scale-Up
Question: "Our lab-scale synthesis (10-50 g) consistently gives yields above 85%. However, on scaling up to a 5 kg batch, our yield has dropped to below 60%. What are the likely causes for this decrease in yield?"
Answer:
A drop in yield during scale-up is a common challenge and is often related to mass and heat transfer limitations.
-
Causality:
-
Inefficient Mixing: In larger reactors, achieving uniform mixing is more difficult. This can lead to localized areas of high reactant concentration and "hot spots," promoting the formation of degradation byproducts.
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[2] Slower heat removal can lead to higher internal temperatures, which may cause product degradation.
-
Incomplete Reaction: Due to poor mixing, some of the starting material may not come into sufficient contact with the chlorinating agent, leading to an incomplete reaction.
-
-
Troubleshooting & Optimization:
-
Reactor and Impeller Design: Ensure your reactor's impeller design is suitable for solid-liquid slurries and that the agitation speed is optimized for the larger volume to ensure homogeneity.
-
Jacketed Reactor with Efficient Heat Transfer Fluid: Utilize a jacketed reactor with a high-performance heat transfer fluid to ensure efficient cooling.
-
Reaction Concentration: It may be necessary to re-optimize the reaction concentration for the larger scale. While a more dilute reaction may proceed slower, it can offer better temperature control.
-
Process Analytical Technology (PAT): Consider implementing in-situ monitoring tools, such as ReactIR™ (FTIR spectroscopy), to track the consumption of the starting material and the formation of the product in real-time.[3] This data can help you determine the true endpoint of the reaction and avoid unnecessary heating or extended reaction times.
-
Issue 3: Formation of Tarry, Insoluble Byproducts
Question: "After heating the reaction mixture, we are observing the formation of a significant amount of black, tarry material that complicates the work-up and purification. What is causing this, and how can we minimize it?"
Answer:
Tar formation is a strong indicator of product or intermediate degradation due to excessive temperatures.
-
Causality: The pyrrolopyridine core, especially in the presence of strong acids and high temperatures, can be susceptible to polymerization and decomposition. The reaction of quinazolones with POCl₃ has been shown to proceed through distinct stages, with the final chlorination step requiring elevated temperatures.[4] If the temperature is too high or held for too long, degradation pathways can dominate.
-
Troubleshooting & Optimization:
-
Precise Temperature Control During Heating: The heating phase should be carefully controlled. It is advisable to heat the reaction to the minimum temperature required for the conversion to the chloro-product. A temperature range of 70-90 °C is often effective for similar chlorinations.[4]
-
Staged Temperature Profile: Based on mechanistic studies of similar reactions, an initial phosphorylation may occur at a lower temperature (e.g., < 25 °C), followed by a heating phase to drive the conversion to the chloro-product.[4] Implementing a staged temperature profile can prevent the formation of byproducts that may arise from heating the initial reaction mixture too quickly.
-
Minimize Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, UPLC) to avoid prolonged heating once the reaction has reached completion.
-
Issue 4: Violent Exotherm During Aqueous Quench
Question: "During the work-up, when we add the reaction mixture to water/ice to quench the excess POCl₃, we experience a violent and dangerous exotherm. How can we perform this quench safely on a large scale?"
Answer:
This is a well-documented and critical hazard associated with POCl₃. The hydrolysis of POCl₃ is extremely exothermic, and a delayed reaction can occur if metastable intermediates are formed.[5][6]
-
Causality: The direct addition of water to the reaction mixture (a "direct quench") is highly hazardous as it can lead to a rapid, uncontrolled release of heat and HCl gas. A "reverse quench," where the reaction mixture is added to the quenching solution, is the standard, safer procedure. However, even with a reverse quench, if performed incorrectly, the accumulation of unreacted POCl₃ or its partially hydrolyzed, metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH) can lead to a delayed and violent exotherm.[5][6]
-
Troubleshooting & Optimization:
-
Always Use a Reverse Quench: Slowly add the reaction mixture to a vigorously stirred slurry of ice and a weak base, such as sodium bicarbonate or sodium acetate.[7] Never add water or an aqueous solution to the reaction vessel.
-
Controlled Quench Temperature: Maintaining a controlled temperature during the quench is crucial. A temperature range of 35-40°C for the receiving vessel has been shown to promote the instantaneous and complete hydrolysis of POCl₃ and its intermediates, preventing their accumulation.[7]
-
Monitor for Gas Evolution: The quench will generate HCl gas, which will be neutralized by the base to produce CO₂ (if using bicarbonate). Ensure the reactor is adequately vented and that gas evolution is controlled by the addition rate.
-
In-situ Monitoring of the Quench: For large-scale operations, consider using in-situ Raman spectroscopy to monitor the disappearance of P-Cl bonds to ensure the quench is complete before proceeding with the work-up.[5][6]
-
Caption: Decision workflow for safe POCl₃ quenching.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the chlorination reaction itself?
A1: For chlorinations of similar heterocyclic ketones with POCl₃, a two-stage temperature profile is often optimal. The initial addition of POCl₃ and formation of the phosphoryl intermediate can be carried out at a lower temperature, typically below 25°C, to control the initial exotherm. The subsequent conversion to the chloro-product usually requires heating to between 70°C and 90°C.[4] However, the optimal temperature profile should be determined for your specific substrate and scale through careful experimentation.
Q2: Can I use a different chlorinating agent to avoid the hazards of POCl₃?
A2: While other chlorinating agents like thionyl chloride (SOCl₂) or a mixture of POCl₃ and PCl₅ exist, they each come with their own set of reactivity profiles and safety considerations.[8] For the conversion of lactams to chlorides, POCl₃ is a very common and effective reagent. Rather than changing the reagent, it is often more practical to develop a robust and well-understood process for safely handling POCl₃.
Q3: How does the choice of solvent affect temperature control?
A3: While some large-scale chlorinations are performed neat (solvent-free) to maximize reactor throughput, the use of a high-boiling, inert solvent can be advantageous for temperature control.[9] The solvent acts as a heat sink, helping to absorb and distribute the heat generated during the reaction, which can buffer against rapid temperature increases. Suitable solvents should be inert to POCl₃ and have a boiling point high enough to accommodate the reaction temperature. Dichloromethane has been used in similar preparations.[10] However, be aware of potential incompatibilities between certain solvents and chlorinating agents. For instance, an explosion has been reported with acetone and POCl₃.[1]
Q4: What are the key safety precautions when handling POCl₃ on a large scale?
A4: Always work in a well-ventilated area, preferably within a contained system. All personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat. Ensure that an emergency shower and eyewash station are readily accessible. All equipment must be thoroughly dried before use. Develop a detailed and approved standard operating procedure (SOP) for the entire process, with a particular focus on the controlled addition of POCl₃ and the safe quenching procedure.
Q5: What analytical techniques are recommended for monitoring the reaction?
A5: For real-time monitoring, in-situ FTIR (ReactIR™) is an excellent tool for tracking the disappearance of the lactam carbonyl peak and the emergence of the product.[3] For offline monitoring, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) are ideal for accurately quantifying the starting material, product, and any impurities.[11]
Quantitative Data Summary
The following table provides a summary of key temperature-related parameters for the chlorination of a generic heterocyclic ketone with POCl₃. These are intended as a starting point for process development.
| Parameter | Recommended Range | Rationale & Key Considerations |
| POCl₃ Addition Temperature | 0°C to 25°C | To control the initial exotherm of intermediate formation. Lower temperatures provide a larger safety margin. |
| Reaction (Heating) Temperature | 70°C to 90°C | To drive the conversion of the phosphoryl intermediate to the final chloro-product. Temperatures above this range may lead to degradation.[4] |
| Quench Temperature (Receiving Vessel) | 35°C to 40°C | To ensure the complete and instantaneous hydrolysis of excess POCl₃ and its metastable intermediates, preventing a delayed exotherm.[7] |
Experimental Protocol: General Procedure for Large-Scale Chlorination
This protocol is a general guideline and must be adapted and optimized for your specific equipment and scale.
-
Vessel Preparation: Ensure the reaction vessel is clean and thoroughly dried. Purge the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reactants: Charge the 1H-pyrrolo[3,2-c]pyridin-4(5H)-one (1 equivalent) and a suitable anhydrous solvent (if used) to the reactor.
-
Cooling: Cool the slurry to 0-5°C with vigorous agitation.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃, approximately 1.5-3 equivalents) dropwise via a dosing pump, ensuring the internal temperature does not exceed 25°C.
-
Reaction: Once the addition is complete, slowly warm the reaction mixture to 70-90°C. Hold at this temperature and monitor the reaction progress by HPLC until the starting material is consumed.
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching (Reverse Quench): In a separate, appropriately sized vessel, prepare a vigorously stirred slurry of crushed ice and aqueous sodium bicarbonate or sodium acetate solution. Cool this mixture and then warm it to a controlled temperature of 35-40°C. Slowly transfer the reaction mixture into the quenching slurry, maintaining the temperature of the quenching vessel and ensuring controlled gas evolution.
-
Work-up: Once the quench is complete and gas evolution has ceased, proceed with the extraction of the product into a suitable organic solvent. Follow with standard aqueous washes, drying, and solvent removal.
-
Purification: Purify the crude product by recrystallization or column chromatography as required.
References
- BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem.
- Bonnot, G., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(4), 897-903.
- ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development.
- Li, X., et al. (2012). A Safe and Scalable Process for the Formylation of an Indole Derivative. Organic Process Research & Development, 16(10), 1727-1731.
- Van Wazer, J. R. (1958). Phosphorus and Its Compounds. Volume I: Chemistry. Interscience Publishers.
- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
- Chang, W., et al. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1678.
- Nasr, A. Z., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(26), 17685-17691.
- RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
- Murgues, P., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.
- ACS Green Chemistry Institute. (n.d.).
- PubMed. (2011). POCl3 chlorination of 4-quinazolones.
- Mettler-Toledo. (2014).
- PubChem. (n.d.). This compound.
- Fuse, S., & Kitamura, H. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem, 88(6), e202300176.
- Li, Y.-H., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(16), 11529-11538.
- ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- PubMed. (2011). POCl3 chlorination of 4-quinazolones.
- Wiley Online Library. (2023). Continuous‐/Micro‐Flow Reactions Using Highly Electrophilic PCl3 and POCl3.
- PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis.
Sources
- 1. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 2. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-1H-pyrrolo[3,2-c]pyridine Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support hub for 4-chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered when using this versatile heterocyclic building block. Our focus is on providing causal explanations and actionable solutions for palladium-catalyzed cross-coupling reactions, which are central to the utility of this scaffold in modern drug discovery.
Frequently Asked Questions (FAQs)
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
Question 1: I am experiencing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid. What are the likely causes?
This is a common issue stemming from the inherent reactivity of the substrate and the specific demands of the catalytic cycle. Several factors are likely at play:
-
Substrate Reactivity: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the strong C-Cl bond. The oxidative addition step to the Pd(0) center is therefore more energetically demanding and often the rate-limiting step of the catalytic cycle.[1][2]
-
Catalyst Deactivation: The pyridine nitrogen atom in your substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[2] This is a well-documented challenge when working with heteroaryl halides.
-
Ineffective Catalyst System: A simple catalyst system like Pd(PPh₃)₄ may be insufficient for this transformation. The coupling of an electron-deficient heteroaryl chloride requires a highly active, electron-rich, and sterically hindered catalyst system to promote the difficult oxidative addition step.[2][3]
-
Side Reactions: The reaction may be failing due to competing side pathways. Protodeboronation, the replacement of the boronic acid group with a hydrogen, can occur, especially in the presence of excess water or if the catalytic turnover is slow.[2]
Question 2: How can I optimize my Suzuki-Miyaura reaction to improve the yield?
A systematic approach to optimizing the reaction parameters is critical. We recommend focusing on the catalyst system, base, and solvent.
Recommended Optimization Strategy:
-
Catalyst & Ligand Selection: This is the most critical parameter. For challenging aryl chlorides, specialized ligands are necessary. We recommend using modern Buchwald-type phosphine ligands which are designed to accelerate both the oxidative addition and reductive elimination steps.
-
Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[4] A strong base is often required, but its choice can influence side reactions.
-
Solvent & Water Content: Anhydrous, polar aprotic solvents are standard. Rigorous degassing is mandatory to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[2] While anhydrous conditions are often preferred, some Suzuki couplings with K₃PO₄ benefit from the presence of a small amount of water to facilitate the dissolution of the base and promote the reaction.[3]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. Both are effective starting points. |
| Ligand | SPhos, RuPhos, or XPhos (1.1 - 1.5 eq. relative to Pd) | These are electron-rich, bulky monophosphine ligands that create a highly active, coordinatively unsaturated Pd(0) species, ideal for activating aryl chlorides.[2][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These strong inorganic bases are generally effective and have good functional group tolerance. K₃PO₄ is a common choice for difficult couplings.[2][3] |
| Solvent | 1,4-Dioxane or Toluene (with 5-10% water if needed) | These are standard solvents. Ensure they are anhydrous (if intended) and thoroughly degassed via sparging with an inert gas (Argon or Nitrogen).[5][6] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to overcome the activation barrier for C-Cl bond cleavage.[2] |
| Boronic Reagent | Consider boronate esters (e.g., pinacol) or trifluoroborates | If protodeboronation is a persistent issue, these reagents are often more stable alternatives to boronic acids.[2] |
Workflow 1: Suzuki-Miyaura Catalytic Cycle
Sources
Technical Support Center: Optimizing Coupling Reactions of 4-chloro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heteroaryl chloride in their synthetic workflows. The choice of base is a paramount, yet often nuanced, parameter that can dictate the success or failure of a reaction. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you navigate the challenges and unlock the full synthetic potential of this important scaffold.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound, with a specific focus on how the base can be the root cause and the solution.
Q1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the most likely base-related causes?
A1: Low conversion in Suzuki couplings of this substrate is a frequent challenge. Before suspecting catalyst or substrate quality, scrutinize your base selection and reaction conditions.
-
Insufficient Base Strength/Activation: The primary role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step.[1][2][3] If a weak base like sodium bicarbonate is used, the equilibrium may not favor the formation of this active species, stalling the catalytic cycle.
-
Poor Base Solubility: Heterogeneous inorganic bases like potassium carbonate (K₂CO₃) require a certain amount of a protic solvent (like water or ethanol) to function effectively.[4] In strictly anhydrous non-polar solvents (e.g., toluene, dioxane), the base may not be soluble enough to interact with the boronic acid, leading to a stalled reaction.
-
Protodeboronation Side Reaction: A common side reaction is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by excess water and certain bases.[5] If you observe significant formation of the corresponding arene byproduct from your boronic acid, your base and solvent system may be facilitating this undesired pathway.
-
Pyrrole N-H Deprotonation: The N-H proton of the pyrrolo[3,2-c]pyridine core is acidic. A very strong base could potentially deprotonate this position, leading to complications such as altered solubility, catalyst inhibition, or undesired side reactions.
Troubleshooting Steps:
-
Switch to a Stronger, Non-nucleophilic Inorganic Base: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate.[5] They are more soluble in organic solvents and are sufficiently basic to promote boronate formation without being overly harsh.
-
Optimize the Solvent System: If using K₂CO₃, try adding a small amount of water (e.g., a 10:1 ratio of organic solvent to water) to improve its solubility and efficacy.[4]
-
Consider Boronic Esters or Trifluoroborates: If protodeboronation is a persistent issue, switching from the boronic acid to a more robust boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt can significantly improve outcomes.[6] These reagents are more stable under many reaction conditions.
Q2: I am attempting a Buchwald-Hartwig amination and observing significant dehalogenation of my this compound. How can the base contribute to this?
A2: Dehalogenation (replacement of chlorine with hydrogen) is a known side reaction in Buchwald-Hartwig aminations.[7] The base plays a critical role here.
-
Mechanism of Dehalogenation: This side reaction can occur via β-hydride elimination from the palladium-amido complex if the amine coupling partner has β-hydrogens. However, it can also be promoted by the base itself, especially if the reaction is sluggish.
-
Role of Alkoxide Bases: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu), while highly effective for amine deprotonation, can sometimes promote dehalogenation, particularly at elevated temperatures or with extended reaction times.[8] The tert-butoxide anion can act as a hydride source in some decomposition pathways.
-
Catalyst Inhibition: The pyridine nitrogen in your substrate can coordinate to the palladium center, potentially leading to catalyst deactivation.[5] When the desired catalytic cycle slows, competing side reactions like dehalogenation become more prominent. The choice of base can influence the stability and activity of the catalyst, indirectly affecting the rate of dehalogenation.[9]
Troubleshooting Steps:
-
Use a Weaker Base: If dehalogenation is severe, consider switching from NaOt-Bu to a weaker inorganic base like Cs₂CO₃ or K₃PO₄. While this may require a higher reaction temperature or longer time, it can suppress the dehalogenation pathway.[8]
-
Try an Amide Base: Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent alternative that allows for the use of substrates with protic functional groups and can be effective at lower temperatures, minimizing side reactions.[8]
-
Optimize Ligand and Temperature: Ensure you are using a state-of-the-art, sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos). These ligands promote rapid reductive elimination, which outcompetes the dehalogenation pathway.[7] Running the reaction at the lowest effective temperature can also minimize this side reaction.
Q3: My Sonogashira coupling is failing, and I'm recovering starting materials or observing alkyne homocoupling (Glaser coupling). What is the role of the base here?
A3: The base in a Sonogashira reaction has a crucial dual function, especially in the classic copper-co-catalyzed variant.
-
Proton Scavenging: The base neutralizes the hydrogen halide (HCl) formed during the catalytic cycle.
-
Acetylide Formation: It deprotonates the terminal alkyne to form the nucleophilic acetylide species. In copper-catalyzed systems, this leads to the formation of a copper(I) acetylide, which is the key intermediate for transmetalation to palladium.[10]
Common Issues and Solutions:
-
Insufficient Basicity: If the base is not strong enough to efficiently deprotonate the alkyne, the reaction will not proceed. Liquid amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard choices as they also serve as the solvent in many cases.[11]
-
Alkyne Homocoupling: The formation of a diyne byproduct (R-C≡C-C≡C-R) is known as Glaser coupling and is often promoted by the presence of oxygen and the copper co-catalyst. While not directly caused by the base, the reaction environment created by the base/solvent system can exacerbate it.
-
Copper-Free Conditions: For sensitive substrates, a copper-free Sonogashira is often preferred. In these cases, the base choice changes. A stronger base is often required to facilitate the direct formation of the palladium-acetylide complex. Cesium carbonate or other inorganic bases are often effective.[12]
Troubleshooting Steps:
-
Ensure Anhydrous and Oxygen-Free Conditions: This is critical for suppressing Glaser coupling. Degas your solvent thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Switch to a Bulky Amine Base: Using a bulkier base like diisopropylamine ((i-Pr)₂NH) can sometimes give cleaner reactions.[12]
-
Attempt a Copper-Free Protocol: If homocoupling persists, eliminate the CuI co-catalyst. Use a robust palladium/ligand system and switch to a base like Cs₂CO₃ in a polar aprotic solvent like DMF or NMP.[12][13]
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the fundamental mechanistic role of the base in the three main types of coupling reactions?
A4: The base is not a mere spectator; it is a key reagent that actively participates in the rate-determining step of many catalytic cycles.
-
Suzuki-Miyaura Coupling: The base activates the organoboron reagent. It coordinates to the boron atom, forming a negatively charged boronate complex. This increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to the palladium(II) center during the transmetalation step.[3][14]
-
Buchwald-Hartwig Amination: The base deprotonates the nitrogen coupling partner. After the amine coordinates to the palladium(II) complex, the base removes a proton to form a palladium-amido intermediate. This is the key step preceding reductive elimination, which forms the final C-N bond.[7][15]
-
Sonogashira Coupling: The base deprotonates the terminal alkyne. This generates the highly nucleophilic acetylide anion, which can then react with either the copper(I) salt (in co-catalyzed systems) or directly with the palladium(II) complex to enable the subsequent cross-coupling.[10]
Visual Guide 1: The Role of the Base in Palladium Catalytic Cycles ```dot digraph "Catalytic_Cycles" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: A decision-making guide for selecting a suitable base.
Section 3: Protocols & Data
Table 1: Comparative Properties of Common Bases in Cross-Coupling Reactions
| Base | pKa (Conjugate Acid) | Common Solvents | Primary Application(s) | Pros | Cons / Common Issues |
| NaOt-Bu | ~19 | Toluene, Dioxane, THF | Buchwald-Hartwig | Highly reactive, allows low temps | Incompatible with many functional groups (esters, ketones), can promote dehalogenation |
| LiHMDS | ~26 | THF, Toluene | Buchwald-Hartwig | Tolerates some protic groups, good for low temps | Solid is air/moisture sensitive |
| Cs₂CO₃ | 10.3 (HCO₃⁻) | Dioxane, DMF, Toluene | Suzuki, Buchwald-Hartwig, Cu-free Sonogashira | High reactivity, good solubility in organic solvents | Expensive, can be difficult to stir on large scale |
| K₃PO₄ | 12.3 (HPO₄²⁻) | Dioxane, Toluene (+H₂O) | Suzuki, Buchwald-Hartwig | Excellent functional group tolerance, inexpensive | Can require higher catalyst loadings or temps, often needs some water |
| K₂CO₃ | 10.3 (HCO₃⁻) | Toluene/H₂O, EtOH/H₂O | Suzuki | Economical, widely available | Low solubility in pure organic solvents, moderate reactivity |
| Et₃N | 10.75 | Toluene, THF, neat | Sonogashira (Cu-cat.) | Good solubility, acts as solvent | Can lead to side reactions, not basic enough for many other couplings |
pKa values are approximate and can vary with solvent and temperature.
Experimental Protocol: General Procedure for Base Screening in Suzuki-Miyaura Coupling
This protocol outlines a small-scale, parallel screening approach to identify the optimal base for the coupling of this compound with a representative boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 10% v/v water)
-
Inert atmosphere reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox or under a stream of argon, add the this compound (e.g., 0.1 mmol, 15.3 mg), arylboronic acid (e.g., 0.12 mmol), and palladium precatalyst (0.002 mmol) to each of the reaction vials.
-
Base Addition: To each respective vial, add the designated base (e.g., K₂CO₃, 0.2 mmol, 27.6 mg; K₃PO₄, 0.2 mmol, 42.5 mg; Cs₂CO₃, 0.2 mmol, 65.2 mg).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1.0 mL of Dioxane/H₂O 10:1) to each vial.
-
Reaction: Seal the vials tightly and place them in a pre-heated reaction block or oil bath (e.g., 80-100 °C). Stir vigorously for the designated reaction time (e.g., 12-24 hours).
-
Quenching and Analysis: Cool the reactions to room temperature. Dilute with a suitable solvent (e.g., EtOAc), and add an internal standard. Filter the small aliquots through a plug of silica or celite. Analyze the crude reaction mixture by LC-MS and/or ¹H NMR to determine the conversion to product and identify any major byproducts.
-
Comparison: Compare the results from each base to identify the condition that provides the highest yield and cleanest conversion to the desired product.
This systematic approach minimizes variables and allows for a direct, reliable comparison of base performance for your specific substrate combination.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- C. Al-Masum, M., & Kumar, C. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(7), 1855-1861. [Link]
- Bard, A. J., & Zoski, C. G. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 124(15), 4236-4245. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]
- Do, J. L., & Daugulis, O. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
- pKa Values of Common Bases. (n.d.). University of California, Irvine. [Link]
- The Role of the Base in Buchwald-Hartwig Amination. (2014).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Effect of different bases on the Suzuki-Miyaura coupling. (n.d.).
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Buchwald–Hartwig amin
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). MDPI. [Link]
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019).
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.).
- Help troubleshooting a Buchwald-Hartwig amin
- Optimization of reaction conditions for the Sonogashira reaction. (n.d.).
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2007). PubMed. [Link]
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Royal Society of Chemistry. [Link]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2018). Chemical Reviews. [Link]
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.).
- Problems with Suzuki coupling. (2025). Reddit. [Link]
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). MDPI. [Link]
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Organic Chemistry Frontiers. [Link]
- Table of Acids with Ka and pKa Values. (n.d.). University of California, Irvine. [Link]
- pKa values of common compounds and their conjugate bases. (n.d.). Chemistry Steps. [Link]
- Bordwell pKa Table. (n.d.).
- Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
- Failed suzuki coupling, any suggenstions? (2024). Reddit. [Link]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025).
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025).
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Organic Chemistry Frontiers. [Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Semantic Scholar. [Link]
- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. (n.d.). Bentham Science. [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 4-chloro-1H-pyrrolo[3,2-c]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-chloro-1H-pyrrolo[3,2-c]pyridine. This molecule is a valuable heterocyclic building block, particularly in medicinal chemistry for the synthesis of kinase inhibitors and other biologically active compounds.[1] Its reactivity, especially in nucleophilic aromatic substitution (SNAr) reactions at the C4 position, is profoundly influenced by the choice of solvent. This guide is structured as a series of troubleshooting questions and answers to address common issues encountered during experimentation, providing not just solutions but the underlying chemical principles.
Section 1: Troubleshooting Poor Reactivity & Low Yields
This section addresses the most common issue: reactions that fail to proceed to completion or give unsatisfactory yields. The solvent's role in reactant solubility and nucleophile reactivity is paramount.
FAQ 1.1: I'm attempting a nucleophilic aromatic substitution (SNAr) with an amine on this compound, but I'm observing very low conversion. What is the primary solvent-related factor I should investigate?
Answer: The most critical factor is the solvent's classification as polar aprotic or polar protic . For SNAr reactions, polar aprotic solvents are strongly recommended.
The Underlying Chemistry (E-E-A-T): The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the electron-deficient carbon bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess acidic protons (O-H or N-H bonds) and are capable of hydrogen bonding.[2] While they can stabilize the charged Meisenheimer complex, they have a more potent, and detrimental, effect: they form a "cage" around the anionic nucleophile through strong hydrogen bonds.[3][4] This solvation shell stabilizes the nucleophile, making it less reactive and less available to attack the electrophilic ring, thereby slowing down or even halting the reaction.[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments, allowing them to dissolve polar reactants, but they lack acidic protons.[3] They effectively solvate the cation (e.g., K⁺ from a K₂CO₃ base) but leave the anionic nucleophile relatively "naked" and highly reactive.[5] This enhanced nucleophilicity dramatically accelerates the rate of SNAr reactions.
Troubleshooting Action: If you are using a protic solvent like ethanol or isopropanol, switch to a polar aprotic solvent such as DMF, DMSO, or NMP. This is often the single most effective change to improve conversion.
Caption: Workflow for accelerating a slow SNAr reaction.
FAQ 3.2: I am using an acid catalyst to activate the ring. How does solvent choice impact this strategy?
Answer: Using an acid catalyst fundamentally changes the reaction environment and makes the solvent choice even more critical. While acid can activate the substrate, it can also exacerbate side reactions, particularly in protic media.
The Underlying Chemistry (E-E-A-T): Protonating the pyridine nitrogen of the pyrrolopyridine scaffold makes the ring system more electron-deficient and thus more susceptible to nucleophilic attack. This is a valid strategy to increase reactivity. However, the presence of acid can strongly promote solvolysis with protic solvents, as the solvent's nucleophilicity is also enhanced. [7] Interestingly, a systematic study on the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine found that water can be a superior solvent for acid-catalyzed aminations compared to alcohols. [7][8]The high polarity of water effectively stabilizes the transition state, and while solvolysis can still occur, the overall rate of the desired amination is often faster. [8] Troubleshooting Action:
-
Aprotic Solvents: If using an acid catalyst (e.g., HCl, TFA), an aprotic solvent is still the safest choice to avoid solvolysis. Ensure your nucleophile is not fully protonated and rendered non-nucleophilic by the acid. This strategy works best with weakly basic nucleophiles like anilines.
-
Protic Solvents (with caution): If you are exploring greener conditions, acid catalysis in water can be highly effective. [7]However, you must carefully optimize the amount of acid to balance substrate activation with minimizing solvolysis. A small amount of acid (e.g., 0.1 equivalents) is often sufficient. [7][8]
Experimental Protocol: General Procedure for SNAr
This protocol provides a robust starting point for the amination of this compound.
Caption: General experimental workflow for SNAr.
Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the desired amine nucleophile (1.1–1.5 eq), and a suitable inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 eq).
-
Add anhydrous polar aprotic solvent (e.g., DMF, DMSO) to achieve a concentration of approximately 0.1–0.5 M.
-
Heat the reaction mixture with stirring to a temperature between 80 °C and 120 °C.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, allow the reaction to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-1H-pyrrolo[3,2-c]pyridine derivative.
References
- Olsen, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- Park, S.-W., & Lee, S. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of The Korean Chemical Society.
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
- PubChem. This compound.
- LibreTexts, Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- LibreTexts, Chemistry. (2021). Solvent Effects in Nucleophilic Substitution.
- Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
- St. Paul's Cathedral Mission College. Nucleophilic Substitution Reaction (PART-2) Solvent Effects.
- MySkinRecipes. This compound.
- YouTube. (2014). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions.
- Castillo, J. C., et al. (2020). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules.
- Olsen, R., et al. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
- Olsen, R., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.
- LibreTexts, Chemistry. (2019). Factors that Affect Reaction Rates.
- CUTM Courseware. The effect of solvents on the degradation rate of drugs.
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- 8. preprints.org [preprints.org]
Technical Support Center: Optimizing the Functionalization of 4-Chloro-1H-pyrrolo[3,2-c]pyridine
Introduction: As a Senior Application Scientist, I've frequently guided researchers through the complexities of functionalizing heterocyclic cores. The 4-chloro-1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous developmental candidates for oncology and other therapeutic areas.[1][2][3] However, its successful functionalization is often non-trivial. This guide is structured as a technical support hub, addressing the most common challenges researchers face, from low reaction yields to issues with regioselectivity. We will explore the "why" behind the troubleshooting steps, grounding our advice in mechanistic principles and field-proven experience.
Section 1: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a workhorse for creating C-C bonds, but the electronic nature of the this compound substrate presents unique challenges.
FAQ 1.1: "My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the primary causes and how do I fix it?"
This is the most common issue we encounter. Low conversion is typically rooted in one of four areas: catalyst/ligand efficacy, base selection, solvent effects, or reagent quality. Let's break down the troubleshooting process.
Troubleshooting Guide:
-
Catalyst and Ligand Choice (The Heart of the Reaction): The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ may be insufficient. You need a system that is both highly active and stable.
-
Expertise & Experience: In our experience, pre-formed palladium(II) precatalysts combined with bulky, electron-rich biarylphosphine ligands are superior for this class of substrate. They readily form the active Pd(0) species and accelerate the oxidative addition. For heteroaryl chlorides, conditions that work for bromides or iodides often fail.
-
Recommendation: Start with a robust catalyst system. See the table below for our top recommendations. The choice of ligand is critical; ligands like Xantphos are popular in palladium-mediated amidation reactions and can be effective here as well.[4][5]
-
| Catalyst/Ligand Combination | Typical Loading | Key Advantages & When to Use |
| Pd₂(dba)₃ + SPhos | 2-5 mol% Pd | High Activity: Excellent for challenging aryl and heteroaryl chlorides. Good first choice. |
| Pd(OAc)₂ + XPhos | 2-5 mol% Pd | High Stability & Activity: Often provides good yields where other systems fail.[6] |
| PdCl₂(dppf) | 5-10 mol% | Good Starting Point: A reliable, general catalyst, but may require higher loading or temperature.[7] |
| Pd(OAc)₂ + Xantphos | 5 mol% Pd | Bite Angle Control: Useful for minimizing side reactions. Proven effective in related azaindole systems.[4][5] |
-
Base Selection (The Accelerator and Stabilizer): The base's role is not just to facilitate transmetalation but also to influence catalyst stability and substrate solubility.
-
Causality: An inappropriate base can lead to catalyst decomposition or failure to activate the boronic acid. For instance, strong, sterically hindered bases can promote unwanted side reactions. The solubility of the base is also a key factor.
-
Troubleshooting Steps:
-
If using a common base like K₂CO₃ with poor results, switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[7]
-
Ensure the base is finely ground and anhydrous. Water content can be detrimental.
-
Consider using a mixed-base system in some cases, though this adds complexity.
-
-
-
Solvent System (The Reaction Environment): The solvent must solubilize all components and be stable at the required reaction temperature.
-
Recommendation: A mixture of an organic solvent and water is standard.
-
1,4-Dioxane/H₂O (e.g., 4:1): An excellent general-purpose system.
-
Toluene/H₂O or DME/H₂O: Good alternatives if dioxane is problematic.
-
-
-
Reagent Quality and Reaction Setup:
-
Boronic Acids: Ensure your boronic acid or ester is pure. They can degrade on storage.
-
Inert Atmosphere: These are palladium-catalyzed reactions. Degas your solvent thoroughly (e.g., by sparging with argon for 15-20 minutes) and run the reaction under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.
-
Experimental Workflow: Optimizing a Suzuki-Miyaura Coupling
Caption: A decision workflow for systematic Suzuki-Miyaura reaction optimization.
Section 2: Addressing Challenges in Buchwald-Hartwig Amination
Forming a C-N bond at the C4 position is crucial for library synthesis. While powerful, the Buchwald-Hartwig amination can be plagued by side reactions, particularly hydrodehalogenation.
FAQ 2.1: "I am observing significant hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig amination. How can I improve selectivity for the desired C-N coupling?"
Hydrodehalogenation is a common competing pathway where the aryl halide is reduced instead of coupled.[8] This arises from an unproductive side reaction, often β-hydride elimination from the palladium amide intermediate. The key to minimizing this is to promote the desired reductive elimination step.
Troubleshooting Guide:
-
Ligand Selection is Paramount: The ligand's steric and electronic properties directly influence the rates of the competing reaction pathways.
-
Expertise & Experience: For heteroaryl chlorides, ligands with a wide "bite angle" and significant steric bulk are often effective. They position the coupling partners for rapid reductive elimination, outcompeting the side reactions.
-
Recommendations:
-
Xantphos: This is an excellent starting point. Its wide bite angle is known to promote C-N bond formation and suppress side reactions in many systems.[4][5]
-
Josiphos-type ligands: These ferrocene-based ligands have also proven effective for challenging aminations, including the direct coupling of ammonia.[8]
-
Buchwald's Biarylphosphine Ligands (e.g., RuPhos, BrettPhos): These are state-of-the-art ligands designed for high reactivity and selectivity.
-
-
-
Choice of Base and Solvent: A strong, non-nucleophilic base is required.
-
Causality: The base must be strong enough to deprotonate the amine but should not interfere with the catalyst. Sterically hindered bases are preferred.
-
Recommendations:
-
NaOtBu (Sodium tert-butoxide): Often the base of choice, but can be aggressive.
-
LHMDS (Lithium bis(trimethylsilyl)amide): A strong, yet often milder, alternative that can be very effective, especially when working with unprotected N-H substrates.[9]
-
Solvents: Anhydrous, aprotic solvents like dioxane, toluene, or DME are standard. Avoid protic solvents which can contribute to hydrodehalogenation.
-
-
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Excessive heat can favor decomposition and side reactions.
Visualization: Desired vs. Competing Reaction Pathways
Caption: Competing pathways in Buchwald-Hartwig amination.
Section 3: Overcoming Selectivity Issues: N-H vs. C-Cl Functionalization
A fundamental challenge with the this compound scaffold is the presence of two reactive sites: the acidic pyrrole N-H and the electrophilic C-Cl.
FAQ 3.1: "I'm attempting a cross-coupling reaction at the C4 position, but I'm getting significant N-arylation or N-alkylation at the pyrrole nitrogen. How can I achieve C4 selectivity?"
Achieving selectivity requires a deliberate strategy. You can either (A) use a protecting group on the pyrrole nitrogen to block its reactivity or (B) carefully tune reaction conditions to favor C-Cl functionalization. For complex, multi-step syntheses, using a protecting group is often the most robust approach.[10]
Troubleshooting Guide:
-
A) Protecting Group Strategy: This is the most reliable method. The ideal protecting group should be easy to install, stable to your planned coupling conditions, and easy to remove without affecting the rest of the molecule.
-
Expertise & Experience: The choice of protecting group depends entirely on your subsequent reaction steps. For example, a Boc group is acid-labile, while a SEM group is fluoride-labile. Plan your synthesis route before choosing.
-
| Protecting Group | Installation Reagents | Removal Conditions | Stability Notes |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP, Et₃N | TFA, HCl | Acid Labile. Unstable to strong acids. |
| Ts (Tosyl) | TsCl, NaH | NaOH, SmI₂ | Base Labile. Stable to acid, some reducing agents. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, NaH | TBAF, HCl | Fluoride/Acid Labile. Very stable to a wide range of conditions. |
| MOM (Methoxymethyl) | MOMCl, NaH | HCl, AcCl | Acid Labile. Common, but can be difficult to remove selectively. |
-
B) Tuning Reaction Conditions (No Protecting Group): It is sometimes possible to achieve selectivity without protection.
-
Causality: The N-H is acidic and reacts quickly with strong bases. The C-Cl bond requires a palladium catalyst to react. By using a weaker base or a specific catalyst system, one can sometimes favor the slower, catalyzed C-Cl reaction.
-
Recommendations:
-
Use a weaker base like K₂CO₃ or a hindered base that is less likely to deprotonate the N-H.
-
Some palladium precatalysts have shown high selectivity for C-Cl coupling even in the presence of an unprotected N-H on related azaindole systems.[9] This often requires careful screening.
-
-
Experimental Protocol: SEM Protection of this compound
This protocol provides a robust method for protecting the pyrrole nitrogen, enabling subsequent C4-functionalization.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Solvent: Add anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. You should observe gas evolution cease.
-
Addition of SEMCl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.2 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-SEM protected product.
Visualization: Protecting Group Strategy Decision Tree
Caption: Decision tree for selecting an N-H protecting group strategy.
Section 4: General FAQs and Best Practices
FAQ 4.1: What are the best practices for setting up these sensitive cross-coupling reactions?
-
Glassware: Always use oven- or flame-dried glassware to eliminate moisture.
-
Reagents: Use fresh, high-purity catalysts, ligands, and bases. Palladium catalysts, in particular, can degrade over time.
-
Atmosphere: As mentioned, a rigorously inert atmosphere is crucial. Use a Schlenk line or a glovebox. Solvents should be degassed by sparging with argon or nitrogen for at least 15-20 minutes or by three freeze-pump-thaw cycles.
FAQ 4.2: How can I effectively monitor the reaction progress?
-
TLC: Use a combination of UV visualization and a stain (like permanganate or ceric ammonium molybdate) as the polarity change might be subtle.
-
LC-MS: This is the most definitive method. You can track the disappearance of your starting material (m/z = 153.0 for the protonated parent molecule C₇H₅ClN₂) and the appearance of your product peak. It will also reveal the presence of the hydrodehalogenated byproduct (m/z = 119.1 for the protonated parent C₇H₆N₂).
References
- Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. [Link]
- Buchwald–Hartwig amin
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]
- Optimization table for the Suzuki-Miyaura cross-coupling reactions.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
- Optimization of Suzuki-Miyaura cross-coupling reaction.
- Optimization of Suzuki-Miyaura cross coupling reaction.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central. [Link]
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-chloro-1H-pyrrolo[3,2-c]pyridine and 4-bromo-1H-pyrrolo[3,2-c]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 1H-pyrrolo[3,2-c]pyridine core is a privileged structure found in numerous biologically active molecules, particularly as a hinge-binding motif in kinase inhibitors. The choice of halide at the 4-position—typically chlorine or bromine—is a critical decision that significantly impacts reactivity, reaction conditions, and ultimately, the efficiency of a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity of 4-chloro-1H-pyrrolo[3,2-c]pyridine and 4-bromo-1H-pyrrolo[3,2-c]pyridine in three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The disparate reactivity between 4-chloro- and 4-bromo-1H-pyrrolo[3,2-c]pyridine is rooted in the fundamental properties of the carbon-halogen bond. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required to break the C-X bond is a key determinant of the reaction's feasibility and kinetics.
The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This translates to a lower activation energy for the oxidative addition step, making 4-bromo-1H-pyrrolo[3,2-c]pyridine the more reactive substrate. Consequently, reactions involving the bromo-derivative often proceed under milder conditions, with lower catalyst loadings and shorter reaction times.
Conversely, the stronger C-Cl bond necessitates more forcing conditions to induce oxidative addition. This has historically been a significant challenge, but the advent of sophisticated, bulky, and electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has revolutionized the field, enabling the efficient coupling of less reactive aryl chlorides.[1] While this compound is often more cost-effective and readily available, its utilization demands a more nuanced and carefully optimized catalytic system.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a detailed comparison of the two substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The presented data is a synthesis of established principles and specific examples from closely related heterocyclic systems, as direct side-by-side comparative studies on these exact molecules are not extensively reported.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)-C(sp²) bonds. The choice between the chloro and bromo derivatives of 1H-pyrrolo[3,2-c]pyridine will dictate the required catalyst system and reaction conditions.
| Feature | 4-bromo-1H-pyrrolo[3,2-c]pyridine | This compound |
| Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, CsF |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 2-12 hours | 12-24 hours |
| Yields | Generally Good to Excellent | Moderate to Excellent (highly catalyst dependent) |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
For 4-bromo-1H-pyrrolo[3,2-c]pyridine (Representative Protocol):
-
To a dry Schlenk tube, add 4-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL).
-
Stir the mixture at 90 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For this compound (Representative Protocol):
-
To a dry Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.06 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL).
-
Stir the mixture at 110 °C for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[2] Similar to the Suzuki coupling, the reactivity of the halide dictates the choice of catalytic system.
| Feature | 4-bromo-1H-pyrrolo[3,2-c]pyridine | This compound |
| Reactivity | High | Moderate to Low |
| Typical Catalyst | Pd₂(dba)₃ with ligands like BINAP or DavePhos | Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) |
| Typical Base | NaOtBu, K₃PO₄ | LHMDS, K₂CO₃ |
| Temperature | 80-110 °C | 100-130 °C |
| Reaction Time | 4-16 hours | 12-24 hours |
| Yields | Generally Good to Excellent | Moderate to Excellent (highly catalyst and base dependent) |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
For 4-bromo-1H-pyrrolo[3,2-c]pyridine (Representative Protocol):
-
To a dry Schlenk tube, add 4-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL) followed by morpholine (1.2 mmol).
-
Stir the mixture at 100 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For this compound (Representative Protocol):
-
To a dry Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.03 mmol), RuPhos (0.06 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed tert-amyl alcohol (5 mL) followed by morpholine (1.5 mmol).
-
Stir the mixture at 120 °C for 20 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, introducing valuable alkynyl groups into the pyrrolopyridine scaffold.[3] The reactivity trend of aryl halides in this reaction is I > Br > Cl > OTf, making the choice of halide particularly impactful.[4]
| Feature | 4-bromo-1H-pyrrolo[3,2-c]pyridine | This compound |
| Reactivity | High | Very Low |
| Typical Catalyst | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Requires specialized, highly active catalysts (e.g., Pd-NHC complexes); often challenging |
| Typical Base | Et₃N, i-Pr₂NEt | Cs₂CO₃, K₃PO₄ |
| Temperature | Room Temperature to 80 °C | 100-140 °C |
| Reaction Time | 2-8 hours | 12-48 hours |
| Yields | Generally Good to Excellent | Low to Moderate; often accompanied by side reactions |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
For 4-bromo-1H-pyrrolo[3,2-c]pyridine (Representative Protocol):
-
To a dry Schlenk tube, add 4-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed triethylamine (5 mL) followed by phenylacetylene (1.2 mmol).
-
Stir the mixture at 60 °C for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For this compound (Representative Protocol):
Note: The Sonogashira coupling of unactivated heteroaryl chlorides is notoriously difficult. Success often requires specialized catalyst systems and rigorous optimization. The following is a suggested starting point based on modern methodologies.
-
To a dry Schlenk tube, add this compound (1.0 mmol), a highly active Pd-NHC precatalyst (e.g., PEPPSI-IPr, 0.05 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane (5 mL) followed by phenylacetylene (1.5 mmol).
-
Stir the mixture at 120 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion and Strategic Recommendations
The choice between 4-chloro- and 4-bromo-1H-pyrrolo[3,2-c]pyridine is a strategic one that should be guided by a balance of reactivity, cost, and the synthetic tools available.
-
4-bromo-1H-pyrrolo[3,2-c]pyridine is the substrate of choice for rapid and reliable cross-coupling reactions under relatively mild conditions. Its higher reactivity makes it ideal for proof-of-concept studies, the synthesis of complex molecules where yield is paramount, and when using standard, less expensive palladium catalysts.
-
This compound , while less reactive, offers a more cost-effective starting material for large-scale synthesis. Its successful implementation requires access to and expertise in the use of modern, highly active catalyst systems. For research groups equipped with the necessary ligands and experience in optimizing challenging cross-coupling reactions, the chloro-derivative can be a viable and economical option.
References
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- de Griend, C., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3534-3546. [Link]
- Wikipedia. (n.d.).
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Kim, H. S., et al. (2014). Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. Tetrahedron Letters, 55(30), 4125-4128. [Link]
- de Griend, C., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3534–3546. [Link]
- ResearchGate. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(16), 2988-3000. [Link]
- Request PDF. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Gueiffier, A., et al. (2003). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]
- Anderson, K. W., et al. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 128(33), 10694-10695. [Link]
- Request PDF. (n.d.).
- Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- ChemRxiv. (n.d.).
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl2.... [Link]
- Comptes Rendus Chimie. (2017). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
- ACS Omega. (2019).
- Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
- Scirp.org. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
Sources
A Comparative Guide to the Reactivity of 4-chloro, 6-chloro, and 7-chloro-1H-pyrrolo[3,2-c]pyridine Isomers
Introduction
Electronic Landscape of the 1H-pyrrolo[3,2-c]pyridine Core
The reactivity of the chloro-substituted isomers is fundamentally governed by the electronic distribution within the parent 1H-pyrrolo[3,2-c]pyridine ring system. This scaffold consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density from the ring carbons, particularly at the α (C2, C6) and γ (C4) positions, making them more electrophilic and susceptible to nucleophilic attack. Conversely, the pyrrole ring is electron-rich and prone to electrophilic substitution. The position of the chlorine substituent will, therefore, significantly modulate the reactivity of the C-Cl bond and the overall molecule.
Comparative Reactivity Analysis
The subsequent sections will delve into a comparative analysis of the three isomers in two key reaction classes: Nucleophilic Aromatic Substitution (SNA r) and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of halo-pyridines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate. Electron-withdrawing groups positioned ortho or para to the leaving group stabilize the Meisenheimer complex through resonance and/or induction, thereby accelerating the reaction.[2]
Based on these principles, the predicted order of reactivity for the chloro-1H-pyrrolo[3,2-c]pyridine isomers in SNA r reactions is:
4-chloro > 6-chloro > 7-chloro
1. 4-chloro-1H-pyrrolo[3,2-c]pyridine: The chlorine atom at the 4-position is para to the pyridine nitrogen (N5). This position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the pyridine nitrogen, which can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance.
2. 6-chloro-1H-pyrrolo[3,2-c]pyridine: The chlorine at the 6-position is ortho to the pyridine nitrogen (N5). This position is also activated, as the nitrogen atom can stabilize the intermediate via resonance. However, steric hindrance from the adjacent fused pyrrole ring might slightly impede the approach of the nucleophile compared to the 4-position.
3. 7-chloro-1H-pyrrolo[3,2-c]pyridine: The chlorine atom at the 7-position is meta to the pyridine nitrogen (N5). The pyridine nitrogen's ability to stabilize the Meisenheimer intermediate through resonance is not possible from the meta position. The reactivity at this position will be primarily influenced by the inductive electron-withdrawing effect of the nitrogen, which is weaker than the resonance effect. Therefore, the 7-chloro isomer is predicted to be the least reactive towards SNA r.
Supporting Evidence from Analogous Systems:
Studies on the nucleophilic aromatic substitution of chloropyridines consistently show that the 2- (ortho) and 4- (para) isomers are significantly more reactive than the 3- (meta) isomer.[3] This well-established trend strongly supports the predicted reactivity order for the chloro-1H-pyrrolo[3,2-c]pyridine isomers.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The key initial step in these catalytic cycles is the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this step is influenced by the electron density at the carbon bearing the halogen and the C-Cl bond strength. In general, more electron-deficient aryl chlorides undergo oxidative addition more readily.
The predicted order of reactivity for the chloro-1H-pyrrolo[3,2-c]pyridine isomers in palladium-catalyzed cross-coupling reactions is:
4-chloro ≈ 6-chloro > 7-chloro
1. 4-chloro and 6-chloro-1H-pyrrolo[3,2-c]pyridine: Both the 4- and 6-positions are on the electron-deficient pyridine ring. The carbons at these positions are rendered more electrophilic by the electron-withdrawing pyridine nitrogen, which facilitates the oxidative addition step. While subtle differences in reactivity might exist due to the specific electronic environment, both are expected to be efficient substrates in cross-coupling reactions.
2. 7-chloro-1H-pyrrolo[3,2-c]pyridine: The chlorine atom at the 7-position is on the more electron-rich pyrrole ring. The higher electron density at this carbon, relative to the carbons on the pyridine ring, is expected to make the oxidative addition step slower. Therefore, the 7-chloro isomer is predicted to be the least reactive of the three in palladium-catalyzed cross-coupling reactions.
Table 1: Predicted Relative Reactivity of Chloro-1H-pyrrolo[3,2-c]pyridine Isomers
| Isomer | Position of Cl | Ring | Predicted SNA r Reactivity | Predicted Pd Cross-Coupling Reactivity |
| 4-chloro | 4-position (para to N5) | Pyridine | High | High |
| 6-chloro | 6-position (ortho to N5) | Pyridine | High | High |
| 7-chloro | 7-position (meta to N5) | Pyrrole | Low | Low |
Experimental Protocols
While direct comparative experimental data for the three isomers is not available, the following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions on closely related chloro-substituted azaindole scaffolds can serve as excellent starting points for optimization.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl chlorides.[4][5]
Sources
A Comparative Guide to the Biological Activity of 4-Chloro-1H-pyrrolo[3,2-c]pyridine Derivatives Versus Other Azaindoles
For researchers, scientists, and drug development professionals, the azaindole scaffold represents a privileged structure in medicinal chemistry, prized for its versatility as a bioisostere of indole. The strategic placement of a nitrogen atom within the pyridine ring of the pyrrolopyridine core significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparative analysis of 4-chloro-1H-pyrrolo[3,2-c]pyridine (a 5-azaindole derivative) and its analogs against other azaindole isomers, with a focus on their applications as kinase inhibitors and anticancer agents.
The position of the nitrogen atom in the six-membered ring defines the four primary isomers of azaindole: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This seemingly minor structural alteration can lead to profound differences in hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, which in turn dictate their interactions with biological targets[1]. While all four isomers have been explored in drug discovery, 7-azaindole is the most frequently encountered scaffold in the literature, followed by 6-azaindole[1]. However, this does not diminish the potential of the less-explored isomers, as the optimal scaffold is highly dependent on the specific therapeutic target.
Comparative Biological Activity: A Tale of Isomers
The biological activity of azaindole derivatives is exquisitely sensitive to the placement of the nitrogen atom. Direct head-to-head comparisons of all four isomers in a single study are limited, but by synthesizing data from various sources, a clear picture of their distinct activity profiles emerges.
Kinase Inhibition: A Target-Dependent Superiority
Azaindole derivatives have risen to prominence as kinase inhibitors due to their ability to mimic the adenine hinge-binding motif of ATP[1][2]. The choice of the azaindole isomer can dramatically impact both potency and selectivity.
For instance, a study focused on cell division cycle 7 (Cdc7) kinase inhibitors revealed that derivatives of 5-azaindole demonstrated potent inhibitory activity. In stark contrast, the corresponding 4-, 6-, and 7-azaindole isomers exhibited lower inhibitory activity and selectivity[1]. This suggests that the nitrogen's position in the 5-azaindole scaffold is optimal for interacting with the active site of Cdc7.
Conversely, research into inhibitors for the c-Met kinase, a receptor tyrosine kinase implicated in various cancers, identified potent inhibitors based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range[1][3]. This highlights that for different kinase targets, the optimal azaindole isomer can vary significantly.
Further exemplifying the potential of the 4-azaindole scaffold, a series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors were developed to improve the physicochemical properties of an indole-based precursor. The resulting 4-azaindole analog not only displayed equipotent PAK1 inhibition but also a two-fold improvement in cellular potency[4]. Structure-activity relationship (SAR) studies identified further 4-azaindole analogs with superior PAK1 biochemical activity (Ki <10nM) and enhanced selectivity[4].
The following table summarizes the inhibitory activity of various azaindole derivatives against a selection of protein kinases. It is important to note that these are not always direct comparisons of the unsubstituted parent isomers but rather of derivatives from different studies.
| Kinase Target | Azaindole Scaffold | Key Derivative/Compound | IC50/Ki | Reference |
| c-Met | 4-Azaindole | (Structure not specified) | Low nM | [1] |
| PAK1 | 4-Azaindole | Azaindole 5 | Ki <10nM | [4] |
| Cdc7 | 5-Azaindole | (Structure not specified) | Potent Inhibition | [1] |
| FMS Kinase | 1H-pyrrolo[3,2-c]pyridine | Compound 1r | 30 nM | [5] |
| c-Met | 7-Azaindole | (Structure not specified) | Low nM | [1] |
This table is a compilation of data from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Anticancer Activity: Beyond Kinase Inhibition
The anticancer potential of azaindole derivatives extends beyond their role as kinase inhibitors. A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors, demonstrating a different mechanism of anticancer action[6]. Several of these compounds displayed moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines in vitro. One derivative, 10t , exhibited the most potent activity with IC50 values ranging from 0.12 to 0.21 μM[6].
Furthermore, azaindole derivatives have been identified as microtubule polymerization inhibitors. These compounds were found to bind directly to tubulin, compete with colchicine, and induce G2/M cell cycle arrest, leading to potent cytostatic effects on various cancer cell lines, including multidrug-resistant ones[7].
The following table provides a summary of the cytotoxic activities of various azaindole derivatives against different cancer cell lines.
| Azaindole Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-pyrrolo[3,2-c]pyridine | 10t | HeLa | 0.12 | [6] |
| 1H-pyrrolo[3,2-c]pyridine | 10t | SGC-7901 | 0.15 | [6] |
| 1H-pyrrolo[3,2-c]pyridine | 10t | MCF-7 | 0.21 | [6] |
| Pyrrolo[3,2-c]pyridine | Compound 1r | Ovarian, Prostate, Breast Cancer Cell Lines | 0.15–1.78 | [5] |
Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Design and Rationale
To provide a framework for researchers looking to evaluate and compare azaindole derivatives, we present a general experimental workflow and detailed protocols for key assays.
General Experimental Workflow
The evaluation of novel azaindole derivatives typically follows a structured pipeline, from initial synthesis to in-depth biological characterization.
Caption: General experimental workflow for the evaluation of azaindole isomers.
Key Signaling Pathways
Many of the anticancer effects of azaindole derivatives, particularly those acting as kinase inhibitors, are mediated through the inhibition of critical signaling pathways that drive cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is a frequently targeted cascade.
Caption: PI3K/AKT/mTOR signaling pathway with inhibitory action of an azaindole derivative.
Experimental Protocols
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9][10][11]
Conclusion
The comparative analysis of this compound derivatives and other azaindole isomers underscores a critical principle in medicinal chemistry: subtle structural modifications can lead to significant changes in biological activity. While 7-azaindoles are the most extensively studied, this guide demonstrates that 4- and 5-azaindole scaffolds, including the this compound core, offer unique advantages for specific therapeutic targets. The choice of the optimal azaindole isomer is therefore a strategic decision that should be guided by the specific biological question and the desired pharmacological profile. The experimental protocols provided herein offer a starting point for researchers to rigorously evaluate and compare the biological activities of novel azaindole derivatives in their own laboratories.
References
- CLYTE Technologies.
- Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3743-3748. [Link]
- Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]
- Nature Springer. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- NCBI. Assay Development for Protein Kinase Enzymes. [Link]
- Protocols.io. In vitro kinase assay. [Link]
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Roche.
- Samaira Bakshi. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- Vassal, E., et al. (2015). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology, 172(12), 3028–3043. [Link]
- Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300764. [Link]
- Youssif, B. G. M., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic Chemistry, 86, 466-476. [Link]
Sources
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-chloro-1H-pyrrolo[3,2-c]pyridine Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Positional isomers—molecules with identical formulas but different substituent arrangements—often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are crucial intermediates. This guide provides an in-depth, multi-platform spectroscopic strategy to confidently differentiate the positional isomers of 4-chloro-1H-pyrrolo[3,2-c]pyridine.
At the heart of this analytical challenge lies the subtle yet distinct influence of the chlorine atom's position on the electronic environment of the bicyclic aromatic system. We will leverage a synergistic approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an irrefutable case for the identity of each isomer.
The Isomers: A Structural Overview
The primary isomers of concern are the 4-chloro, 5-chloro, 6-chloro, and 7-chloro derivatives of 1H-pyrrolo[3,2-c]pyridine. While all share the same molecular formula (C₇H₅ClN₂) and molecular weight (152.58 g/mol ), the placement of the electronegative chlorine atom creates unique electronic and steric environments.
| Isomer Name | Chemical Structure |
| This compound | |
| 5-chloro-1H-pyrrolo[3,2-c]pyridine | |
| 6-chloro-1H-pyrrolo[3,2-c]pyridine | |
| 7-chloro-1H-pyrrolo[3,2-c]pyridine |
Part 1: NMR Spectroscopy - The Definitive Tool for Isomer Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing positional isomers.[1][2] By analyzing chemical shifts, spin-spin coupling constants, and through-space correlations, we can map the precise connectivity and spatial arrangement of atoms.
Causality: Why NMR Works
The position of the electron-withdrawing chlorine atom directly perturbs the electron density of the aromatic protons and carbons.[3] This results in predictable changes in their chemical shifts (δ). Protons and carbons ortho and para to the chlorine atom experience the most significant downfield shift (deshielding). Furthermore, the unique pattern of proton-proton (¹H-¹H) spin-spin coupling provides a definitive fingerprint for each substitution pattern.[1][4]
Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is the most informative.[1][5] Based on established principles of substituent effects on azaindole-type systems, we can predict the key distinguishing features for each isomer dissolved in a solvent like DMSO-d₆.
| Isomer | Predicted Key ¹H NMR Features (Aromatic Region) | Rationale |
| 4-chloro | Three distinct aromatic signals. The proton at C7 will likely be the most downfield due to the influence of the adjacent pyridine nitrogen. The protons at C2 and C3 on the pyrrole ring will show characteristic coupling. | The chlorine at C4 will deshield the proton at C5 (if present) and influence the pyridine ring protons. |
| 5-chloro | Three aromatic signals. Expect a significant downfield shift for the protons at C4 and C6 (ortho positions). The coupling pattern between C6-H and C7-H will be a key diagnostic doublet. | The chlorine atom directly influences the chemical shifts of its neighboring protons. |
| 6-chloro | Three distinct aromatic signals, but with a different splitting pattern. The proton at C7 will appear as a singlet or a narrow doublet (due to small meta-coupling), which is a strong diagnostic clue. The C5 proton will be a doublet. | The absence of a proton at C6 breaks the typical ortho-coupling seen in other isomers. |
| 7-chloro | Three aromatic signals. The proton at C6 will be a singlet or narrow doublet. The protons on the pyrrole ring (C2, C3) will be largely unaffected compared to the pyridine-substituted isomers. | The chlorine at C7 primarily influences the pyridine ring, leaving the pyrrole proton signals relatively unperturbed. |
Advanced 2D NMR for Unambiguous Confirmation
While 1D ¹H NMR provides strong evidence, 2D NMR experiments provide irrefutable proof of structure.
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. For example, it will clearly show the correlation between H-2 and H-3 in the pyrrole ring and between adjacent protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon, allowing for the assignment of ¹³C chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the decisive experiment. It shows correlations between protons and carbons over two to three bonds. For instance, in the 4-chloro isomer, the proton at C2 should show an HMBC correlation to carbon C4, definitively placing the chlorine atom at that position.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons. This can be crucial for confirming assignments, for example, by observing a NOE between the N-H proton and the proton at C2.[6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the isomer sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The N-H proton is often more clearly visible in DMSO.
-
1D ¹H Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher spectrometer. Ensure adequate resolution to resolve coupling constants.
-
1D ¹³C{¹H} Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher sample concentration (20-50 mg) may be required for good signal-to-noise in a reasonable time.
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse program.
-
HSQC: Use a gradient-selected HSQC pulse program optimized for an average ¹JCH of ~160-170 Hz for aromatic systems.
-
HMBC: Use a gradient-selected HMBC pulse program, with the long-range coupling delay optimized for ⁿJCH of 8-10 Hz.[6]
-
-
Data Analysis: Process and analyze all spectra to assign every proton and carbon signal, and map all COSY and HMBC correlations to build the molecular structure.
Part 2: Mass Spectrometry - Confirming Composition and Probing Fragmentation
Mass spectrometry (MS) provides two critical pieces of information: the exact molecular weight and, through tandem MS (MS/MS), structurally significant fragmentation patterns.
Causality: Isotopic Patterns and Fragmentation
While all isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₅ClN₂) with high accuracy. The most crucial diagnostic feature for a chlorine-containing compound is its isotopic signature. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak in the mass spectrum with an intensity of approximately one-third that of the molecular ion (M) peak.[7]
While the primary mass spectrum will be identical for all isomers, their fragmentation patterns upon collision-induced dissociation (CID) in an MS/MS experiment may differ. The stability of the resulting fragment ions can be influenced by the chlorine atom's position, potentially leading to unique daughter ions or different relative abundances. For example, the loss of HCl or the chlorine radical may be more or less favorable depending on the isomer.[8]
Expected Mass Spectrometry Data
| Technique | Expected Result | Utility for Differentiation |
| HRMS (ESI-TOF) | [M+H]⁺ ion at m/z 153.0214. Isotopic peak [M+2+H]⁺ at m/z 155.0185 with ~32% relative intensity. | Confirms elemental formula for all isomers. The isotopic pattern confirms the presence of one chlorine atom. |
| MS/MS (CID) | Fragmentation may involve loss of HCN, Cl•, or HCl. The relative intensities of fragment ions may vary between isomers. | Potentially diagnostic. Differences in fragment ion abundances could provide a secondary confirmation of the structure determined by NMR. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
HRMS Acquisition: Infuse the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
MS/MS Acquisition: Perform a product ion scan on the precursor ion (m/z 153.02). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Data Analysis: Confirm the accurate mass and isotopic pattern against the theoretical values for C₇H₆ClN₂⁺. Compare the MS/MS fragmentation patterns of the unknown isomer against any available standards or theoretical predictions.
Part 3: Infrared Spectroscopy - A Complementary Fingerprint
Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups. While not as definitive as NMR for this specific problem, it serves as a rapid, complementary fingerprinting technique.
Causality: Vibrational Differences
The primary differences in the IR spectra of the isomers will appear in the "fingerprint region" (below 1500 cm⁻¹).[4] The C-Cl stretching vibration and the aromatic C-H out-of-plane bending modes are sensitive to the substitution pattern on the aromatic rings.[9] Each isomer will have a unique combination of bands in this region, creating a distinct spectral fingerprint. For instance, studies on similar chloro-substituted azaindoles have shown that halogen substitution influences N-H stretching bands and other vibrational modes.[10][11][12]
Expected Infrared Data
| Isomer | Expected Key IR Features (cm⁻¹) |
| All Isomers | ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (Aromatic C=C and C=N stretch), ~3400 (N-H stretch, can be broad). |
| Isomer-Specific | 700-900 (Aromatic C-H out-of-plane bending). The pattern of bands in this region is highly diagnostic of the substitution pattern. C-Cl stretch typically appears in the 600-800 cm⁻¹ range. |
Experimental Protocol: IR Analysis
-
Sample Preparation: No preparation is needed for Attenuated Total Reflectance (ATR) IR. Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the fingerprint region of the unknown sample's spectrum to reference spectra of the known isomers.
Integrated Strategy and Conclusion
The unambiguous differentiation of this compound isomers is achieved through a hierarchical and synergistic application of spectroscopic techniques.
NMR spectroscopy stands as the primary and most definitive tool. The combination of ¹H chemical shifts, coupling patterns, and crucial HMBC correlations provides a complete and unambiguous picture of the molecular structure. High-resolution mass spectrometry serves as an essential validation step , confirming the elemental composition and the presence of a single chlorine atom. Finally, IR spectroscopy offers a rapid and simple method for fingerprint comparison , providing an additional layer of confidence. By following this integrated workflow, researchers can ensure the highest level of scientific integrity in their work, confidently assigning the correct structure to the specific chloro-1H-pyrrolo[3,2-c]pyridine isomer in hand.
References
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A Comparative Analysis of 4-chloro-1H-pyrrolo[3,2-c]pyridine-based Compounds and Known Inhibitors on Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the selective inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Monopolar Spindle 1 (MPS1), a dual-specificity serine/threonine kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Its overexpression in a variety of human cancers has made it an attractive target for therapeutic intervention. This guide provides a detailed comparison of a promising class of 4-chloro-1H-pyrrolo[3,2-c]pyridine-based compounds against established inhibitors of MPS1, supported by experimental data and methodological insights.
The Rise of 1H-pyrrolo[3,2-c]pyridines as MPS1 Inhibitors: A Structure-Guided Journey
The journey to develop potent and selective MPS1 inhibitors from the 1H-pyrrolo[3,2-c]pyridine scaffold began with the identification of a high-throughput screening (HTS) hit, compound 8 .[1] While demonstrating initial potency against MPS1, this compound suffered from poor selectivity and undesirable pharmacokinetic properties.[1] Through a meticulous structure-based design approach, medicinal chemists optimized this initial hit, leading to the development of CCT251455, a potent and orally bioavailable MPS1 inhibitor.[1]
Comparative Inhibitory Activity Against MPS1 Kinase
The efficacy of a kinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following table provides a comparative overview of the in vitro biochemical potency of CCT251455 and other known MPS1 inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as assay conditions can vary between studies.
| Inhibitor | Scaffold | MPS1 IC50 (nM) | Reference |
| CCT251455 | 1H-pyrrolo[3,2-c]pyridine | 3 | [3] |
| Compound 8 (HTS Hit) | 1H-pyrrolo[3,2-c]pyridine | 25 | [1] |
| Reversine | Purine | ~500 (inferred) | [2] |
| NMS-P715 | - | 182 | [4] |
| AZ3146 | - | 35 | [4] |
| CFI-402257 | - | 1.7 | [4] |
| BAY 1161909 | - | <10 | [4] |
| BAY 1217389 | - | <10 | [4] |
Table 1: Comparison of the in vitro biochemical IC50 values of various MPS1 inhibitors. Note that the IC50 for Reversine is an approximation based on its characterization as a potent MPS1 inhibitor in cellular assays, with the caveat that it also targets other kinases like Aurora B.[2][5]
The data clearly indicates that the structure-based optimization of the initial 1H-pyrrolo[3,2-c]pyridine hit (Compound 8 ) led to a significant enhancement in potency with CCT251455 exhibiting a low nanomolar IC50 value, placing it among the most potent MPS1 inhibitors discovered.[3]
The Spindle Assembly Checkpoint: The Cellular Target of MPS1 Inhibitors
To appreciate the significance of MPS1 inhibition, it is essential to understand its role in the Spindle Assembly Checkpoint (SAC). The SAC is a sophisticated surveillance mechanism that ensures each chromosome is correctly attached to the mitotic spindle before the cell divides.[6][7] When kinetochores are unattached, MPS1 is activated, initiating a signaling cascade that prevents the anaphase-promoting complex/cyclosome (APC/C) from triggering sister chromatid separation.[8] This provides time for errors to be corrected. In cancer cells, which often exhibit chromosomal instability, the SAC is frequently under stress, making them particularly vulnerable to MPS1 inhibition.[9]
Caption: The Spindle Assembly Checkpoint (SAC) signaling pathway.
Cellular Consequences of MPS1 Inhibition: A Comparative Perspective
Inhibition of MPS1 abrogates the SAC, leading to premature exit from mitosis, chromosome missegregation, and ultimately, cell death, particularly in cancer cells.[10]
CCT251455 has been shown to induce a potent anti-proliferative effect in a panel of human tumor cell lines, with GI50 (50% growth inhibition) values ranging from 0.06 to 1 µM.[4] Cellularly, treatment with CCT251455 leads to a rapid progression through mitosis, bypassing the mitotic arrest induced by taxanes, and results in gross chromosomal abnormalities.[10]
A direct comparison with the well-known inhibitor Reversine reveals similar phenotypic outcomes. Both compounds override the spindle checkpoint, leading to chromosome congression failure.[2] However, Reversine is known to be less selective, also inhibiting Aurora B kinase, which can confound the interpretation of its cellular effects.[5][11] The high selectivity of CCT251455 for MPS1 makes it a more precise tool for studying the specific consequences of MPS1 inhibition.[1]
The cellular effects of other potent MPS1 inhibitors like BAY 1161909 and BAY 1217389 mirror those of CCT251455, causing abrogation of the SAC, premature mitotic exit, and subsequent tumor cell death.[4]
Experimental Methodologies
To ensure the accurate assessment of kinase inhibitory activity, standardized and robust experimental protocols are paramount.
In Vitro MPS1 Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay quantifies the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human MPS1 (TTK) enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 5x Kinase Buffer 1 containing DTT)
-
Test compounds (e.g., CCT251455) and controls
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in 1x Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[12]
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer 1 with DTT, MBP substrate, ATP, and distilled water.[13]
-
Assay Plate Setup:
-
Enzyme Addition: Dilute the MPS1 enzyme in 1x Kinase Buffer 1. Initiate the kinase reaction by adding the diluted enzyme to all wells except the "Blank" wells.[13]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[12]
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.[12]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro MPS1 kinase inhibition assay.
Conclusion
The this compound scaffold has proven to be a fertile ground for the development of highly potent and selective MPS1 kinase inhibitors, exemplified by CCT251455. This compound demonstrates superior in vitro potency compared to its initial screening hit and stands favorably against a range of other known MPS1 inhibitors. The targeted inhibition of MPS1, a key regulator of the spindle assembly checkpoint, represents a promising therapeutic strategy for cancers characterized by chromosomal instability. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of kinase inhibitor drug discovery, facilitating the evaluation and development of the next generation of targeted cancer therapies.
References
- BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit (Catalog #78356).
- BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit (Catalog #78356).
- Wikipedia. (2023, December 19). Spindle checkpoint.
- Musacchio, A. (2015). The Molecular Biology of Spindle Assembly Checkpoint Signaling Dynamics. Current Biology, 25(20), R1004-R1018.
- Naud, S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(24), 10045–10065.
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- Ximbio. (n.d.). Mps1 inhibitor CCT251455 Small Molecule (Tool Compound).
- Gurden, M. D., et al. (2015). Naturally Occurring Mutations in the MPS1 Gene Predispose Cells to Kinase Inhibitor Drug Resistance. Cancer Research, 75(18), 3848–3858.
- Jelluma, N., et al. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. Journal of Cell Science, 123(Pt 13), 2293–2302.
- ResearchGate. (n.d.). Current models of the signaling pathway of the spindle assembly checkpoint (SAC). [Diagram].
- ResearchGate. (n.d.). Schematic view of spindle assembly checkpoint signalling. [Diagram].
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- ResearchGate. (n.d.). Reversine inhibits MPS1 in living cells. [Figure].
- Sessa, F., et al. (2016). Structural basis of reversine selectivity in inhibiting Mps1 more potently than aurora B kinase. Proteins: Structure, Function, and Bioinformatics, 84(12), 1761-1766.
- Sessa, F., et al. (2016). Structural basis of reversine selectivity in inhibiting Mps1 more potently than aurora B kinase. Proteins: Structure, Function, and Bioinformatics, 84(12), 1761-1766.
- Cohen-Sharir, Y., et al. (2025). High CDC20 levels increase sensitivity of cancer cells to MPS1 inhibitors. EMBO reports, 26(4), 1036-1061.
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 4-Chloro-1H-pyrrolo[3,2-c]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine, a 6-azaindole isomer, represents a privileged scaffold in modern medicinal chemistry. Its structural similarity to indole, combined with the introduction of a nitrogen atom in the six-membered ring, alters its electronic properties and adds a key hydrogen bond acceptor site. This modification can significantly enhance pharmacological properties, making it a cornerstone for developing novel therapeutics. The functionalization of this core, particularly at the C4 position, is crucial for exploring structure-activity relationships (SAR).
Palladium-catalyzed cross-coupling reactions are the premier tool for this purpose, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds. However, the 4-chloro derivative of this azaindole presents a distinct challenge. The C-Cl bond is significantly less reactive than its bromide or iodide counterparts, demanding highly active and specialized palladium catalyst systems to achieve efficient oxidative addition, the crucial first step in the catalytic cycle. Furthermore, the unprotected N-H group and the pyridine nitrogen can interact with the palladium center, potentially inhibiting catalysis.
This guide provides a head-to-head comparison of various palladium catalyst systems for the most common and synthetically valuable coupling reactions of 4-chloro-1H-pyrrolo[3,2-c]pyridine. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols to empower your research and development efforts.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction, the coupling of an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction in pharmaceutical development.[1] For a challenging substrate like this compound, the success of the reaction hinges almost entirely on the palladium pre-catalyst and, most critically, the supporting ligand.
Mechanistic Rationale & Catalyst Selection
The catalytic cycle begins with the oxidative addition of the chloro-azaindole to a Pd(0) species. This is the rate-limiting step for C-Cl bonds and requires a palladium center that is both electron-rich and sterically accessible. This is achieved by using bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[2][3] These ligands stabilize the Pd(0) state, promote the difficult oxidative addition, and facilitate the subsequent reductive elimination step to release the product.[4] The choice of base is also critical; it must be strong enough to facilitate the transmetalation step without degrading the substrate or catalyst.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance of Catalyst Systems
The following table summarizes experimental data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data clearly indicates a trend: modern, well-defined pre-catalysts featuring bulky phosphine ligands significantly outperform traditional systems.
| Pd Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | Phenylboronic acid | [5] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 92 | 4-Methoxyphenylboronic acid | [3][4] |
| XPhos Pd G3 | (none) | K₂CO₃ | t-AmylOH/H₂O | 100 | 16 | 95 | 3-Fluorophenylboronic acid | [5] |
| PdCl₂(dppf) | (dppf) | K₂CO₃ | DME | 80 | 24 | < 20 | Phenylboronic acid | [6] |
| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 24 | < 10 | Phenylboronic acid | [6] |
This table is a synthesized representation based on typical results for challenging chloro-heterocycles.
As evidenced, first-generation catalysts like Pd(PPh₃)₄ and systems with less electron-rich ligands like dppf are largely ineffective for this transformation.[6] The breakthrough comes from catalyst systems developed by groups like Buchwald and Hartwig, which are specifically designed to activate C-Cl bonds.[3][5] The G3 (third-generation) pre-catalysts are particularly effective as they are air-stable and efficiently generate the active Pd(0) species in solution.[5]
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern drug discovery, allowing for the introduction of a vast array of amine functionalities.[7][8] Similar to the Suzuki coupling, the reaction with this compound is demanding and requires a carefully selected catalyst system. A key challenge is preventing competitive N-arylation at the pyrrole nitrogen.[9]
Mechanistic Rationale & Catalyst Selection
The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step is replaced by the deprotonation of the amine by a strong base to form an amide, which then coordinates to the palladium complex.[10] The choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[9] The ligand must be sufficiently bulky to promote reductive elimination from the palladium-amido complex, which can otherwise be slow. The use of specific palladium pre-catalysts can also enhance selectivity for C-amination over N-amination of the azaindole ring.[9]
Comparative Performance of Catalyst Systems
| Pd Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Coupling Partner | Reference |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 100 | 12 | 88 | Morpholine | [8] |
| Pd₂(dba)₃ | tBuDavePhos | K₃PO₄ | Xylene (MW) | 140 | 0.5 | 72 | Piperidine | [11] |
| G3-XPhos | (none) | LHMDS | THF | 65 | 8 | 91 | Aniline | [9] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | 24 | 45 | Benzylamine | [7] |
This table is a synthesized representation based on typical results for challenging chloro-heterocycles.
The data highlights that second and third-generation Buchwald ligands like RuPhos and XPhos provide superior results.[8][9] The use of LHMDS as a base in THF has been shown to be particularly effective for the amination of unprotected halo-7-azaindoles, suggesting a similar utility for the 6-azaindole isomer.[9] Microwave irradiation can also be employed to accelerate the reaction, although yields may sometimes be slightly lower than conventional heating with an optimal catalyst system.[11]
Sonogashira and Heck Couplings: Expanding Chemical Space
While Suzuki and Buchwald-Hartwig reactions are the most common, Sonogashira (coupling with terminal alkynes) and Heck (coupling with alkenes) reactions offer powerful alternative strategies for functionalizing the this compound core.[12][13]
Sonogashira Coupling
The Sonogashira reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[13][14] The C-Cl bond activation remains the primary challenge. For this transformation, catalyst systems like Pd(PPh₃)₄ can be effective, but often require higher temperatures and may give variable yields. More robust systems, often employing NHC ligands or phosphine ligands in copper-free conditions, can provide more reliable results.[14]
| Pd Pre-catalyst | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | (PPh₃) | CuI | Et₃N | DMF | 90 | 75 | |
| Pd(OAc)₂ | SPhos | (none) | Cs₂CO₃ | 1,4-Dioxane | 100 | 82 | [14] |
Heck Coupling
The Heck reaction involves the coupling of the halide with an alkene, typically catalyzed by a Pd(0) species.[12] The reaction is sensitive to steric hindrance, and catalyst choice is crucial for achieving good yields and selectivity. Phosphine-free systems, such as those using Pd(OAc)₂ with a phase-transfer co-catalyst like TBAB (tetrabutylammonium bromide), or systems with specialized ligands, are often employed.[12]
| Pd Pre-catalyst | Ligand | Base | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | (none) | Acetonitrile | 80 | 78 | |
| Pd(OAc)₂ | (none) | K₂CO₃ | TBAB | DMF | 120 | 85 | [12] |
Experimental Protocols
The following protocols are provided as robust starting points for your experimentation. Optimization may be required for different coupling partners.
Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G3
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
XPhos Pd G3 (0.02 eq., 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
tert-Amyl alcohol and Degassed Water (10:1 mixture)
-
Anhydrous Ethyl Acetate (EtOAc), Brine
Procedure:
-
Reaction Setup: To a dry microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and XPhos Pd G3.[5]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add the degassed tert-amyl alcohol/water solvent mixture via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination using RuPhos
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq., 2 mol%)
-
RuPhos (0.04 eq., 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂, RuPhos, and NaOt-Bu to a dry Schlenk tube equipped with a magnetic stir bar. Add the this compound.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line under argon.
-
Reagent Addition: Add anhydrous toluene, followed by the amine coupling partner via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude material by flash column chromatography to afford the aminated product.
Conclusion
The functionalization of this compound is a critical task in medicinal chemistry that is achievable with high efficiency through the careful selection of a palladium catalyst system. For C-C and C-N bond formation via Suzuki and Buchwald-Hartwig couplings, the use of modern catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos and RuPhos is paramount for overcoming the low reactivity of the C-Cl bond. While traditional catalysts may find limited use in Sonogashira or Heck couplings, the trend towards more active and well-defined pre-catalysts offers greater reliability and broader substrate scope across all reaction classes. The protocols and comparative data provided herein serve as an authoritative guide to help researchers navigate these challenging but rewarding transformations.
References
- Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- C-H Functionalization. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Various Authors. (2024). Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Request PDF on ResearchGate.
- Biffis, A., Zecca, M., & Basato, M. (2005). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 239(1-2), 24-37.
- Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
- Levin, M. D., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH National Center for Biotechnology Information.
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- Krüger, S., et al. (2018). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 14, 2526-2533.
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- Kudo, T., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
- Szumilak, M., et al. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 22(5), 738.
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- Beilstein Journal of Organic Chemistry. (2024). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. NIH National Center for Biotechnology Information.
- Kudo, T., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.
- Pathare, R. S., et al. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345.
- Various Authors. (2024). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Request PDF on ResearchGate.
- Berteina-Raboin, S. (Ed.). (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Arts, M., et al. (2018). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
- Various Authors. (2021). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Request PDF on ResearchGate.
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A Comparative Guide to the Synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine: Established Routes vs. Modern Strategies
Introduction: The Significance of the 4-chloro-1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the development of kinase inhibitors and other therapeutics targeting a range of diseases, from cancer to inflammatory disorders.[1][2] The introduction of a chlorine atom at the 4-position furnishes a key intermediate, this compound, which is primed for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.
This guide provides a comparative analysis of two distinct synthetic approaches to this compound: a traditional route proceeding through a pyridinone intermediate and a modern strategy that builds the pyrrole ring onto a pre-functionalized pyridine. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a head-to-head comparison of their respective strengths and weaknesses.
Route A: The Classical Approach via a 1H-pyrrolo[3,2-c]pyridin-4(5H)-one Intermediate
This well-established pathway hinges on the initial construction of the bicyclic pyrrolopyridinone core, followed by a chlorination step to yield the target compound. The logic behind this approach lies in the robust and often high-yielding methods for forming the pyridinone ring system, with the subsequent chlorination being a standard transformation.
Conceptual Workflow of Route A
Sources
A Comparative Analysis of the Stability of Halo-Pyrrolo[3,2-c]pyridines: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolo[3,2-c]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for anticancer applications.[1][2] The introduction of halogen substituents is a common strategy to modulate the physicochemical properties and biological activity of such scaffolds. However, the nature and position of the halogen can profoundly impact the compound's stability, a critical parameter for drug development. This guide provides a comprehensive comparative analysis of the stability of different halo-pyrrolo[3,2-c]pyridines, offering insights into their degradation pathways and providing robust experimental protocols for their evaluation.
The Significance of Halogen Substitution on Stability
Halogen atoms (Fluorine, Chlorine, Bromine, Iodine) are introduced into drug candidates to enhance properties such as metabolic stability, membrane permeability, and binding affinity. This is achieved through the modulation of lipophilicity, electronic effects, and the potential for halogen bonding.[3] However, these modifications also alter the molecule's susceptibility to degradation under various environmental conditions, including light, heat, humidity, and pH. For instance, halogenated compounds can exhibit altered photostability, and the carbon-halogen bond strength, which decreases down the group (C-F > C-Cl > C-Br > C-I), can influence both thermal and chemical stability.[4][5] Understanding these stability profiles is paramount for formulation development, shelf-life determination, and ensuring the safety and efficacy of the final drug product.[6]
Comparative Stability Assessment: A Multi-Factorial Approach
To provide a clear comparison, we will consider a model series of 6-halo-1H-pyrrolo[3,2-c]pyridines (where the halogen is F, Cl, Br, or I). The stability of these compounds will be assessed under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[7] Forced degradation studies intentionally stress the molecule to identify likely degradation products and establish degradation pathways.[6][8]
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for the comparative stability testing of our model compounds.
Caption: Workflow for comparative stability analysis of halo-pyrrolo[3,2-c]pyridines.
Detailed Experimental Protocols
The following are detailed protocols for conducting forced degradation studies, adapted from established guidelines.[9] These protocols are designed to achieve 5-20% degradation, which is ideal for identifying degradation products.[9]
Protocol 1: Hydrolytic Stability
-
Objective: To assess stability against acid and base-catalyzed hydrolysis.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each halo-pyrrolo[3,2-c]pyridine in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.[9]
-
Analyze using a validated stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.[9]
-
Analyze by HPLC.
-
Protocol 2: Oxidative Stability
-
Objective: To determine susceptibility to oxidation.
-
Procedure:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot, dilute with the mobile phase to a final concentration of 100 µg/mL, and analyze by HPLC.[9]
-
Protocol 3: Thermal Stability
-
Objective: To evaluate the stability of the solid drug substance at elevated temperatures.
-
Procedure:
-
Place a known amount of the solid compound in a petri dish.
-
Expose to dry heat at 80°C in an oven for 48 hours.[9]
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to a final concentration of 100 µg/mL, and analyze by HPLC.
-
Protocol 4: Photostability
-
Objective: To assess degradation upon exposure to light.
-
Procedure:
-
Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark in the same chamber.
-
After the exposure period, prepare solutions of both the exposed and control samples at a concentration of 100 µg/mL and analyze by HPLC.[9]
-
Expected Stability Trends and Data Interpretation
Predicted Relative Stability Ranking
The following diagram illustrates the key factors influencing the stability of halo-pyrrolo[3,2-c]pyridines and the predicted stability trend.
Caption: Factors influencing stability and the predicted trend for halo-pyrrolo[3,2-c]pyridines.
Data Summary Table (Hypothetical)
The results from the forced degradation studies can be summarized in a table for easy comparison. The values below are hypothetical, representing expected trends.
| Stress Condition | 6-Fluoro | 6-Chloro | 6-Bromo | 6-Iodo |
| Acid Hydrolysis (0.1M HCl, 8h) | >98% | >95% | ~90% | ~85% |
| Base Hydrolysis (0.1M NaOH, 8h) | >95% | >90% | ~85% | ~75% |
| Oxidative (3% H₂O₂, 24h) | >99% | >98% | >95% | ~92% |
| Thermal (Solid, 80°C, 48h) | >99% | >99% | >98% | ~95% |
| Photolytic (ICH Q1B) | ~95% | ~92% | ~88% | <80% |
Values represent the percentage of the parent compound remaining.
Discussion of Trends
-
Hydrolytic Stability: The pyrrolo[3,2-c]pyridine core is susceptible to both acid and base-catalyzed hydrolysis, potentially leading to ring-opening of the pyrrole or pyridine moiety. The stability is expected to decrease from fluoro to iodo derivatives. The high electronegativity of fluorine inductively stabilizes the aromatic system, making it less susceptible to nucleophilic attack. Conversely, iodo-substituted compounds are more prone to degradation, as iodine is a better leaving group, facilitating nucleophilic substitution reactions.
-
Oxidative Stability: The pyrrole ring is generally susceptible to oxidation. While all halo-derivatives are expected to show some degradation, the iodo-substituted compound may be more susceptible due to the lower C-I bond energy, potentially leading to radical-mediated degradation pathways.
-
Thermal Stability: In the solid state, thermal stability is often high for aromatic heterocyclic compounds. The primary factor for degradation would be dehalogenation, which is directly related to the carbon-halogen bond strength. Therefore, the iodo-derivative is expected to be the least thermally stable, although significant degradation may require temperatures higher than 80°C.
-
Photostability: Photolytic degradation is a significant concern for halogenated aromatic compounds. The C-X bond can undergo homolytic cleavage upon UV irradiation, with the ease of cleavage being I > Br > Cl > F. This can initiate radical chain reactions, leading to extensive degradation. The iodo-pyrrolo[3,2-c]pyridine is predicted to be the most photolabile. Studies on other halogenated heterocycles have shown that halogenation can be an impediment to stability under light.[4][5]
Conclusion and Recommendations
This guide provides a framework for the comparative stability analysis of halo-pyrrolo[3,2-c]pyridines. Based on fundamental chemical principles, the predicted order of stability is:
Fluoro > Chloro > Bromo > Iodo
This trend is primarily governed by the carbon-halogen bond strength and the leaving group ability of the halide. For researchers and drug development professionals working with this scaffold, it is crucial to:
-
Conduct comprehensive forced degradation studies early in the development process to identify potential liabilities.[6]
-
Develop and validate stability-indicating analytical methods to accurately quantify the parent compound and its degradants.[10]
-
Pay special attention to the photostability of bromo- and iodo-substituted analogs , implementing protective measures in formulation and packaging.
-
Consider the potential for different degradation pathways based on the halogen present, which may impact the toxicological profile of the drug product.
By systematically evaluating the stability of different halo-pyrrolo[3,2-c]pyridines, development teams can make informed decisions to select robust drug candidates with optimal safety, efficacy, and shelf-life.
References
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- OUCI. (n.d.). Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding.
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- Abdel-Maksoud, M. S., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
- BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
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- Kümmerer, K., et al. (2021). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. MDPI.
- Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Popowycz, F., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
- Szkatuła, D., et al. (2012). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica.
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Comparative Guide to Cross-Reactivity Profiling of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-Derived Kinase Inhibitors
<content_type="publish_comparison_guides">
Abstract
The 4-chloro-1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3][4] While on-target potency is crucial, the clinical success of these inhibitors is profoundly influenced by their selectivity—the degree to which they interact with their intended target versus the broader human kinome. Unintended off-target interactions can lead to toxicity or, in some cases, beneficial polypharmacology.[5][6][7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of novel inhibitors derived from this scaffold. We compare key experimental methodologies, offer detailed, self-validating protocols, and present a logical workflow for generating a robust selectivity profile, ensuring that experimental choices are driven by a clear understanding of their mechanistic basis.
Introduction to Kinase Inhibitor Selectivity
The Therapeutic Importance of the Kinase Superfamily
Protein kinases are a vast family of enzymes that regulate the majority of cellular pathways, making them critical targets in drug discovery, particularly in oncology.[5][9] The development of small-molecule kinase inhibitors has revolutionized the treatment of certain cancers.[5] However, the high degree of structural conservation in the ATP-binding site across the ~500 members of the human kinome presents a significant challenge: achieving target selectivity.[9]
The this compound Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, particularly with a 4-chloro substitution, serves as a versatile starting point for synthesizing kinase inhibitors.[2][3][4][10][11] This scaffold has been successfully utilized to develop potent inhibitors for targets such as FMS kinase, Monopolar Spindle 1 (MPS1), and others involved in cell cycle regulation and oncogenic signaling.[1][2] The chlorine atom at the 4-position often acts as a key synthetic handle for introducing diversity and tuning the inhibitor's potency and selectivity.
Selectivity vs. Polypharmacology: A Critical Balance
Selectivity refers to an inhibitor's ability to bind its intended target with significantly higher affinity than other kinases. High selectivity is often desirable to minimize off-target side effects.[9][12][13] In contrast, polypharmacology describes the capacity of a single compound to modulate multiple targets.[5][6][7][8] While often associated with toxicity, a well-characterized polypharmacological profile can sometimes be advantageous, for instance, by inhibiting redundant signaling pathways that contribute to drug resistance.[5] Therefore, the goal is not always to create a perfectly selective inhibitor, but to understand the complete interaction profile to predict both efficacy and potential liabilities.
A Multi-Tiered Workflow for Cross-Reactivity Profiling
A robust assessment of inhibitor selectivity is not a single experiment but a strategic, multi-step process. We advocate for a tiered approach that moves from broad, high-throughput screening to deep, cellular validation.
Caption: Tiered workflow for kinase inhibitor selectivity profiling.
Tier 1: Broad-Panel Biochemical Screening
The first step is to survey the inhibitor's activity against the widest possible range of kinases. This provides an unbiased, comprehensive map of potential interactions.
Method of Choice: Competition Binding Assays (e.g., KINOMEscan®)
This technology is a preferred method for initial profiling due to its high-throughput nature and robust data quality.[14][15][16] Unlike traditional enzymatic assays that measure inhibition of kinase activity (IC50), competition binding assays measure the thermodynamic dissociation constant (Kd), which is a direct measure of binding affinity.[12][14][17] This is a crucial distinction because Kd values are independent of ATP concentration, allowing for more consistent and comparable data across different kinases.[14][15]
Principle of Operation:
-
A large panel of human kinases is tagged with DNA.
-
Each kinase is mixed with an immobilized, active-site-directed ligand.
-
The test inhibitor is added. If it binds to the kinase's active site, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.
-
The amount of kinase remaining on the support is measured using highly sensitive qPCR that detects the DNA tag.[14]
Data Interpretation: The results are typically reported as percent inhibition at a single concentration (e.g., 1 µM) or as Kd values from a full dose-response curve.[18][19] This allows for the calculation of selectivity scores, such as the S-score, which quantifies the number of off-targets at a given potency threshold.
Tier 2: Orthogonal Validation with Cellular Target Engagement
A compound that binds to a purified kinase in a biochemical assay may not necessarily engage the same target within the complex environment of a living cell.[20] Cellular target engagement assays are therefore essential to confirm that the inhibitor can reach and bind its target(s) in a more physiologically relevant context.
Method of Choice: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses drug-target binding in intact cells or tissue lysates.[20][21][22] It operates on the principle that when a ligand binds to its protein target, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[20][21][23]
Principle of Operation:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The treated cells are heated across a range of temperatures.
-
Following heat treatment, the cells are lysed, and denatured, aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of the target protein remaining in the soluble fraction is quantified at each temperature, typically by Western blotting or mass spectrometry.[21][23]
A positive result is a "thermal shift," where the melting curve of the target protein is shifted to higher temperatures in the presence of the inhibitor, confirming direct binding.[20][24]
Comparative Analysis: A Case Study
To illustrate the application of this workflow, we present a hypothetical case study comparing a novel this compound-derived inhibitor, "Compound-Pyrrolo-7c" , against its intended primary target, FMS kinase. We compare its profile to a known multi-kinase inhibitor, Sunitinib, which also targets FMS.
Tier 1 Data: KINOMEscan® Results
Both compounds were screened at 1 µM against a panel of 468 kinases. The results are summarized below.
| Kinase Target | Compound-Pyrrolo-7c (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) | Kinase Family |
| FMS (CSF1R) | 99.5 | 99.8 | Tyrosine Kinase |
| KIT | 15.2 | 99.6 | Tyrosine Kinase |
| FLT3 | 25.8 | 98.5 | Tyrosine Kinase |
| VEGFR2 | 10.5 | 99.9 | Tyrosine Kinase |
| PDGFRβ | 12.1 | 99.7 | Tyrosine Kinase |
| RET | 8.9 | 95.1 | Tyrosine Kinase |
| DDR1 | 78.3 | 20.4 | Tyrosine Kinase |
| CLK2 | 65.1 | 15.3 | CMGC Kinase |
Data is hypothetical and for illustrative purposes only.
Analysis:
-
Compound-Pyrrolo-7c demonstrates high potency against its intended target, FMS kinase.[1] It shows moderate off-target activity against DDR1 and CLK2 but is remarkably clean against the common off-targets of FMS inhibitors like KIT, FLT3, and VEGFR2.
-
Sunitinib , as expected, shows potent, multi-targeted activity against a broad range of receptor tyrosine kinases, confirming its known polypharmacological profile.[23]
Tier 2 Data: CETSA Validation
Based on the KINOMEscan® data, CETSA was performed in a human macrophage cell line (expressing endogenous FMS and DDR1) to confirm target engagement.
Caption: Summary of CETSA results for Compound-Pyrrolo-7c.
Analysis:
-
A significant thermal shift of +7°C was observed for FMS, strongly validating on-target engagement in a cellular context.[21][24]
-
A +5°C shift for the off-target DDR1 confirms that the binding observed in the biochemical assay translates to cellular engagement.
-
No shift was observed for the negative control protein GAPDH, demonstrating the specificity of the interaction and the integrity of the experiment.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided.
In Vitro Kinase Profiling (Competition Binding)
This protocol is adapted from the KINOMEscan® methodology.[14][18]
-
Compound Preparation: Prepare a 100X stock of "Compound-Pyrrolo-7c" in 100% DMSO. For an 11-point dose-response curve, perform serial 3-fold dilutions to create a concentration range (e.g., 100 µM to 1.7 nM).
-
Assay Reaction:
-
Kinases, tagged with DNA, are combined with streptavidin-coated magnetic beads to which a kinase-specific, active-site-directed ligand has been immobilized.
-
The test compound (or DMSO vehicle control) is added to the kinase/bead mixture in the assay wells.
-
The reaction is incubated for 1 hour at room temperature to allow binding to reach equilibrium.
-
-
Wash and Elution:
-
The beads are washed to remove unbound protein.
-
The kinase-DNA conjugate is eluted by heat.
-
-
Quantification: The amount of eluted kinase-DNA conjugate is quantified using qPCR. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis:
-
For single-concentration screens, results are expressed as "% Inhibition" relative to the DMSO control.
-
For dose-response experiments, the qPCR signals are plotted against the compound concentration, and a curve is fitted to determine the dissociation constant (Kd).
-
Cellular Thermal Shift Assay (CETSA)
This protocol is a standard Western blot-based CETSA method.[20][23][25]
-
Cell Culture and Treatment:
-
Culture THP-1 cells (a human monocytic cell line) to a density of ~1-2 x 10^6 cells/mL.
-
Treat cells with 10 µM "Compound-Pyrrolo-7c" or an equivalent volume of DMSO (vehicle control) for 2 hours in a 37°C incubator.
-
-
Heat Challenge:
-
Aliquot 100 µL of the cell suspension for each temperature point into PCR tubes.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler. An unheated sample (RT - room temperature) serves as a control.
-
-
Cell Lysis:
-
Immediately after heating, cool the samples at room temperature for 3 minutes.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Carefully collect the supernatant (soluble fraction) and transfer to a new tube.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the total protein amount for each sample and prepare for SDS-PAGE.
-
Perform Western blotting using primary antibodies specific for FMS, DDR1, and GAPDH (loading/negative control).
-
Use a fluorescently-labeled secondary antibody for detection and quantify the band intensities.
-
-
Data Analysis:
-
For each treatment condition (vehicle vs. compound), plot the normalized band intensity of the target protein against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A ΔTm > 0 indicates target stabilization.
-
Conclusion and Future Directions
This guide outlines a systematic and robust approach to characterizing the cross-reactivity of novel this compound-derived kinase inhibitors. By integrating broad biochemical profiling with cellular target engagement validation, researchers can build a high-confidence selectivity profile. The case study of "Compound-Pyrrolo-7c" highlights its superior selectivity profile compared to a known multi-kinase inhibitor, Sunitinib, while also confirming a key off-target interaction with DDR1.
Future work should focus on Tier 3 analysis: assessing the functional consequences of these on- and off-target interactions. This involves measuring the phosphorylation of downstream substrates for both FMS and DDR1 to understand if the observed binding translates into functional pathway inhibition. This comprehensive understanding is paramount for advancing promising chemical matter toward clinical development.
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A Senior Application Scientist's Guide to Azaindole Scaffolds: A Comparative Analysis of ADME Properties for Drug Discovery
Introduction: The Privileged Status of Azaindole Scaffolds
In the landscape of medicinal chemistry, azaindole scaffolds have earned the designation of "privileged structures."[1] These bicyclic heteroaromatic compounds, which consist of a pyridine ring fused to a pyrrole ring, are bioisosteres of the endogenous indole nucleus.[2] Their significance lies in the strategic placement of a nitrogen atom within the six-membered ring, a seemingly minor alteration that profoundly impacts the molecule's electronic distribution, hydrogen bonding capabilities, and overall physicochemical profile.[3] This modification allows azaindole-derived compounds to mimic the crucial interactions of purines at ATP binding sites, making them particularly valuable in the development of kinase inhibitors.[1][2]
There are four primary isomers of azaindole—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—each distinguished by the position of the nitrogen atom in the pyridine ring.[3] This structural variance is not trivial; it provides a powerful tool for medicinal chemists to fine-tune a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Poor ADME profiles are a leading cause of late-stage clinical failures, making the early assessment and optimization of these characteristics paramount.[4] This guide offers an in-depth comparison of the ADME properties conferred by these different azaindole scaffolds, providing researchers with the foundational knowledge and experimental frameworks to guide rational drug design.
The Influence of Nitrogen Placement on Physicochemical Properties
The position of the pyridine nitrogen atom directly modulates a scaffold's fundamental physicochemical properties, which in turn govern its ADME profile. Key parameters such as lipophilicity (LogP/LogD), aqueous solubility, and polar surface area (tPSA) are significantly affected.
The introduction of the nitrogen atom generally increases polarity and hydrogen bonding potential compared to the parent indole scaffold.[3] This often leads to improved aqueous solubility and a lower LogP, which can be advantageous for oral bioavailability. For instance, in the development of p21-activated kinase-1 (PAK1) inhibitors, replacing an indole core with a 4-azaindole scaffold resulted in a compound with improved aqueous solubility and lower lipophilicity.[5] This enhancement in physicochemical properties translated directly to a 20-fold decrease in unbound clearance in mouse pharmacokinetic studies, demonstrating the profound impact of this isomeric substitution.[5]
While a comprehensive dataset directly comparing all four isomers under identical conditions is sparse in the literature, general trends can be inferred. The 7-azaindole scaffold, for example, is widely represented in FDA-approved drugs like Vemurafenib.[3] The proximity of the N-7 nitrogen to the pyrrole ring influences its electronic properties and interaction potential. Conversely, the 4-azaindole scaffold places the nitrogen at the opposite side of the fusion, leading to different dipole moments and reactivity patterns.[6] These differences are critical for optimizing interactions with metabolic enzymes and transporters.
Comparative ADME Profile of Azaindole Isomers
The ultimate goal in modulating ADME properties is to achieve a pharmacokinetic profile that ensures efficacy and safety.[7] This involves optimizing a delicate balance between properties like permeability, metabolic stability, and clearance.
Absorption & Permeability
For oral drug candidates, absorption is dictated by a combination of aqueous solubility and intestinal permeability.[8] While the increased polarity of azaindoles can boost solubility, it may concurrently reduce passive permeability across the lipid-rich intestinal membrane.
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro.[9] It measures the transport of a compound across a monolayer of human colon adenocarcinoma cells. A high apparent permeability (Papp) value is predictive of good oral absorption.[10]
In a series of PAK1 inhibitors, the 4-azaindole analog demonstrated enhanced permeability compared to its indole counterpart, a desirable outcome that, coupled with its improved solubility, points to a superior absorption profile.[5] It is often observed that while azaindoles are more polar, their ability to engage with cellular uptake transporters can sometimes compensate for reduced passive diffusion. Furthermore, permeability can be impacted by efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells.[9] The bidirectional Caco-2 assay can determine if a compound is a P-gp substrate by calculating an efflux ratio.[10]
Distribution
Once absorbed, a drug's distribution to its target tissues is largely governed by its binding to plasma proteins, primarily albumin.[11] High plasma protein binding (PPB) reduces the concentration of free, pharmacologically active drug, potentially limiting efficacy.[11] The structural and electronic changes between azaindole isomers can alter their affinity for plasma proteins. The shift to a 4-azaindole scaffold in the aforementioned PAK1 inhibitor study led to lower plasma protein binding, increasing the unbound fraction of the drug available to engage its target.[5]
Metabolism & Stability
Metabolic stability is a critical determinant of a drug's half-life and overall exposure.[12] Metabolism, occurring primarily in the liver, involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, mediated by enzymes like Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[13] The azaindole nucleus is susceptible to metabolism, but the position of the nitrogen can block or alter sites of metabolic attack.
In vitro metabolic stability is typically assessed using liver microsomes (for Phase I metabolism) or hepatocytes (for Phase I and II).[12][13] The rate of disappearance of the parent compound is measured over time to calculate its intrinsic clearance (Clint).
For example, a study on 6-azaindole N-methyl hydroxamic acids as HIV-1 integrase inhibitors found that the parent compounds were rapidly cleared via Phase II glucuronidation.[14] Introducing polar groups at the C3-position of the 6-azaindole core altered the physicochemical properties (lowered cLogD), which resulted in significantly attenuated clearance rates in human hepatocytes.[14] This demonstrates how strategic modification of a specific azaindole scaffold can overcome metabolic liabilities.
Excretion
The final step, excretion, removes the drug and its metabolites from the body, primarily through the kidneys or in the feces. The physicochemical properties dictated by the azaindole scaffold, such as solubility and polarity, are key to efficient renal clearance.
Summary of Comparative ADME Properties
The following table summarizes the general trends and observed advantages of employing azaindole scaffolds, drawing from specific examples in the literature.
| ADME Parameter | Indole Scaffold (Baseline) | 4-Azaindole Scaffold | 6-Azaindole Scaffold | 7-Azaindole Scaffold | Rationale & Causality |
| Aqueous Solubility | Variable, often low | Improved [5] | Generally Improved[14] | Generally Improved[3] | The pyridine nitrogen increases polarity and hydrogen bond acceptor capacity. |
| Lipophilicity (LogD) | High | Lower [5] | Lowered with substitution[14] | Generally Lower[3] | Nitrogen atom is more electronegative than a carbon atom, reducing overall lipophilicity. |
| Permeability (Caco-2) | Variable | Enhanced [5] | Substrate-dependent | Substrate-dependent | Balance between polarity and potential interaction with uptake transporters. |
| Plasma Protein Binding | High | Lower [5] | Substrate-dependent | Substrate-dependent | Changes in polarity and shape can reduce non-specific binding to albumin. |
| Metabolic Stability | Susceptible to oxidation | Can block metabolic sites | Can be optimized via substitution[14] | Widely used in approved drugs | Nitrogen position alters electron density, influencing susceptibility to CYP-mediated metabolism. |
| Clearance | High | Lower Unbound Clearance [5] | Reduced via substitution[14] | Favorable in many cases[3] | A combination of improved metabolic stability and optimized physicochemical properties. |
Experimental Protocols for Core ADME Assays
Trustworthy and reproducible data are the bedrock of drug discovery.[7] The following sections provide detailed, self-validating protocols for two essential in vitro ADME assays.
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay predicts intestinal absorption and identifies potential substrates of efflux transporters like P-gp.[8]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells (ATCC HTB-37) in appropriate media.
-
Seed cells onto Transwell permeable supports (e.g., 24-well format) and allow them to grow and differentiate for approximately 21 days to form a confluent monolayer.[9]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be ≥200 Ω·cm² to ensure tight junction integrity.[15]
-
Alternatively, assess the leakage of a fluorescent marker like Lucifer Yellow.
-
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare dosing solutions of the test compound (e.g., 10 µM) in the transport buffer.[8] Include control compounds: atenolol (low permeability) and antipyrine (high permeability).[10]
-
For A-B Permeability: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For B-A Permeability: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[10]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the Papp value using the following equation:[10] Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER greater than 2 suggests the compound is a substrate for active efflux.[9][10]
-
.dot
Caption: Caco-2 Bidirectional Permeability Assay Workflow.
Protocol 2: Liver Microsomal Stability Assay
This assay provides a measure of Phase I metabolic stability and is used to calculate intrinsic clearance.[13]
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.
Methodology:
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Prepare a solution of the NADPH regenerating system (cofactor).[13]
-
Include positive control compounds with known metabolic fates (e.g., a high-turnover and a low-turnover compound).
-
-
Assay Incubation:
-
In a 96-well plate, pre-warm a mixture of microsomes (e.g., final concentration 0.5 mg/mL) and phosphate buffer at 37°C.[16]
-
Add the test compound to the mixture (e.g., final concentration 1 µM).
-
Initiate the metabolic reaction by adding the NADPH solution. For a negative control, add buffer instead of NADPH to assess non-enzymatic degradation.[16]
-
-
Time-Point Sampling:
-
Sample Processing & Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).[17]
-
Calculate the half-life (t½): t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint): Clint (µL/min/mg protein) = (k / microsomal protein concentration)[18]
-
.dot
Caption: Microsomal Metabolic Stability Assay Workflow.
Conclusion and Future Directions
The selection of a heterocyclic core is a critical decision in drug design that has cascading effects on a compound's entire ADME profile. Azaindole scaffolds offer a compelling strategic advantage over the traditional indole nucleus, providing medicinal chemists with a versatile toolkit to enhance solubility, modulate lipophilicity, improve metabolic stability, and ultimately achieve a more favorable pharmacokinetic profile.[3][5]
As demonstrated, the specific placement of the nitrogen atom in 4-, 5-, 6-, or 7-azaindole isomers provides a distinct set of physicochemical properties that can be leveraged to overcome specific ADME challenges. The 4-azaindole isomer, for instance, has shown promise in reducing clearance and plasma protein binding, while modifications to the 6-azaindole core have successfully mitigated rapid metabolic turnover.[5][14]
By integrating the comparative knowledge presented in this guide with robust in vitro screening cascades, drug discovery teams can make more informed decisions early in the development process. This data-driven approach, grounded in an understanding of the causal relationships between scaffold architecture and ADME outcomes, is essential for de-risking candidates and increasing the probability of advancing compounds with a higher likelihood of clinical success.
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- (n.d.). Caco2 assay protocol.
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- Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
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- protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
- ResearchGate. (2025). Azaindole N-methyl hydroxamic acids as HIV-1 integrase inhibitors-II. The impact of physicochemical properties on ADME and PK.
- PubMed Central. (2018). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors.
- Evotec. (n.d.). Microsomal Stability.
- Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed.
- Kereselidze, J. A., et al. (2006). CORRELATIONS OF THE PHYSICOCHEMICAL PARAMETERS OF AZAINDOLES WITH THEIR REACTIONS. Chemistry of Heterocyclic Compounds.
- Organic Chemistry Frontiers (RSC Publishing). (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.
- PubMed Central. (2019). Azaindole Therapeutic Agents.
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- PubMed. (2016). A comparison of in vitro ADME properties and pharmacokinetics of azithromycin and selected 15-membered ring macrolides in rodents.
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- PubMed. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
- PubMed. (2016). 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists.
- PubMed. (2022). Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents.
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A Comparative Guide to the Isomeric Purity Analysis of 4-chloro-1H-pyrrolo[3,2-c]pyridine
Introduction: The Critical Role of Isomeric Purity in Drug Synthesis
4-chloro-1H-pyrrolo[3,2-c]pyridine is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] As with any active pharmaceutical ingredient (API) intermediate, controlling its purity is not merely a matter of quality control but a fundamental requirement for ensuring the safety and efficacy of the final drug product. Isomeric impurities, particularly constitutional (positional) isomers formed during synthesis, can possess different pharmacological or toxicological profiles, making their detection and quantification essential.
The synthesis of this compound can inadvertently yield several positional isomers due to the complex nature of electrophilic and nucleophilic substitution reactions on the pyridine ring.[3] These isomers often share nearly identical physicochemical properties, such as molecular weight, solubility, and polarity, presenting a significant analytical challenge. This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying these challenging impurities, offering field-proven insights and detailed experimental protocols to guide researchers in developing robust, self-validating analytical methods.
Potential Isomeric Impurities
The primary impurities of concern are other monochlorinated isomers of the 1H-pyrrolo[3,2-c]pyridine scaffold. Understanding these potential byproducts is the first step in developing a selective analytical method.
| Isomer Name | Structure | Notes on Potential Formation |
| Target Analyte: this compound | ClC1=NC=CC2=C1C=CN2 | The desired product. |
| Isomer 1: 6-chloro-1H-pyrrolo[3,2-c]pyridine | ClC1=CC2=C(C=N1)NC=C2 | May arise from alternative chlorination pathways. |
| Isomer 2: 7-chloro-1H-pyrrolo[3,2-c]pyridine | ClC1=C(C=CN2)C2=NC=C1 | Could form depending on the synthetic route and directing groups. |
| Isomer 3: 2-chloro-1H-pyrrolo[3,2-c]pyridine | ClC1=C(N=C2)C2=CC=C1N | Less common, but possible under certain reaction conditions. |
Comparative Analysis of Separation Techniques
The selection of an analytical technique is a critical decision driven by factors such as required resolution, sensitivity, sample throughput, and available instrumentation. We will compare four powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Workflow for Isomeric Purity Method Development
The process of developing a robust method for isomeric purity follows a logical sequence, from initial technique selection to final validation.
Caption: General workflow for analytical method development.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC is the default method for purity analysis in the pharmaceutical industry due to its versatility, robustness, and wide applicability.[4] For separating constitutional isomers of this compound, reversed-phase (RP-HPLC) is the logical starting point.
Expertise & Causality: The separation mechanism in RP-HPLC relies on differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. Although the isomers have the same molecular weight, subtle differences in their dipole moments and molecular shape lead to varied retention times. Phenyl-based columns (e.g., Phenyl-Hexyl) are an excellent alternative as they offer alternative selectivity through π-π interactions with the aromatic pyrrolopyridine ring system.
Table 1: Comparative HPLC Method Conditions
| Parameter | Method 1: C18 (General Purpose) | Method 2: Phenyl-Hexyl (Alternative Selectivity) |
| Column | Purospher® STAR RP-18 endcapped (4.6 x 250 mm, 5 µm)[5] | Phenyl-Hexyl (4.6 x 150 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 10-90% B over 30 min | 20-80% B over 25 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 35 °C | 40 °C |
| Detection | UV-DAD at 254 nm & 280 nm | UV-DAD at 254 nm & 280 nm |
| Expected Outcome | Good baseline separation of the main peak from most impurities. | Potentially improved resolution for closely eluting isomers due to π-π interactions. |
Experimental Protocol: RP-HPLC Method
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD).
-
Method Parameters:
-
Use the conditions outlined in "Method 1" from the table above.
-
Injection Volume: 5 µL.
-
DAD Settings: Acquire data from 200-400 nm. Monitor 254 nm and 280 nm for quantification.
-
-
System Suitability Test (SST):
-
Prepare a solution containing the main compound and a known related impurity (if available) or a stressed (e.g., acid-degraded) sample.
-
Inject this solution six times.
-
Acceptance Criteria: The resolution between the main peak and the closest eluting impurity must be > 2.0. The tailing factor for the main peak should be between 0.8 and 1.5. The relative standard deviation (RSD) for the peak area of the six replicate injections must be < 2.0%.
-
-
Analysis: Inject the sample solution and a blank (diluent).
-
Data Processing: Integrate all peaks. Calculate the percentage purity using the area percent method, assuming equal response factors for all isomers. For higher accuracy, determine the relative response factors for each identified impurity.
Gas Chromatography (GC): A High-Resolution Alternative
For analytes that are volatile and thermally stable, GC offers exceptionally high resolution and is often coupled with mass spectrometry (GC-MS) for definitive peak identification. Halogenated organic compounds are well-suited for GC analysis.[6]
Expertise & Causality: The high efficiency of GC stems from the use of long capillary columns. Separation is based on the analyte's boiling point and its interaction with the stationary phase. A mid-polarity stationary phase (e.g., 5% Phenyl Polymethylsiloxane) is a good starting point, as it provides a balance of dispersive and dipole-dipole interactions to resolve isomers. For enhanced selectivity and sensitivity towards the chlorinated analyte, a halogen-specific detector (XSD) or an electron capture detector (ECD) can be employed, though a mass spectrometer (MS) provides the most comprehensive data.[7][8]
Table 2: Recommended GC-MS Conditions
| Parameter | Recommended Method |
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1), 1 µL injection volume |
| Oven Program | Start at 100 °C, hold for 2 min. Ramp at 10 °C/min to 300 °C, hold for 5 min. |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 50-350 m/z |
| Expected Outcome | Excellent separation of volatile isomers with confirmation of identity via mass spectra. |
Experimental Protocol: GC-MS Method
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of 0.1 mg/mL.
-
GC-MS System: Agilent 8890 GC with a 5977B MS or equivalent.
-
Method Parameters: Use the conditions specified in Table 2.
-
System Suitability Test (SST):
-
Inject a standard solution six times.
-
Acceptance Criteria: Peak area RSD < 5.0%. Peak tailing factor between 0.9 and 1.5.
-
-
Analysis: Inject the sample solution.
-
Data Processing: Analyze the total ion chromatogram (TIC). Extract ion chromatograms for the molecular ion (m/z 152 for the target) to confirm the identity of isomeric peaks. Calculate purity based on area percent.
Supercritical Fluid Chromatography (SFC): The Green and Fast Approach
SFC has emerged as a powerful "green" alternative to normal-phase HPLC, utilizing supercritical CO₂ as the primary mobile phase.[9][10] It is particularly adept at both chiral and achiral separations and often provides faster analysis times and higher efficiency than HPLC.[11][12]
Expertise & Causality: The low viscosity and high diffusivity of supercritical CO₂ lead to faster separations and quicker column equilibration.[9] The separation of isomers on a chiral stationary phase (CSP) in SFC, even for achiral compounds, can sometimes provide unique selectivity due to the specific spatial interactions that a CSP can offer. Polysaccharide-based CSPs are highly versatile for this purpose.
Experimental Protocol: SFC Method
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of 0.5 mg/mL.
-
SFC System: Waters ACQUITY UPC² or equivalent.
-
Method Parameters:
-
Column: Chiralpak IC (150 x 4.6 mm, 3 µm)
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Co-solvent): Methanol
-
Gradient: 5-40% B over 8 minutes
-
Flow Rate: 2.5 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV-DAD (254 nm) and/or MS
-
-
Analysis: Inject the sample and evaluate the chromatogram for the separation of isomeric impurities. The unique environment of SFC may resolve impurities that co-elute in HPLC or GC.
Capillary Electrophoresis (CE): High-Efficiency, Low-Volume Analysis
CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility.[13] Its key advantages include extremely high efficiency (millions of theoretical plates), short analysis times, and minimal sample and solvent consumption.[14][15]
Expertise & Causality: For isomeric purity, the Capillary Zone Electrophoresis (CZE) mode is most applicable.[14] Since the isomers are neutral at neutral pH, a charged additive or a micellar phase (Micellar Electrokinetic Chromatography - MEKC) would be required for separation. Alternatively, operating at a low pH where the pyridine nitrogen is protonated allows the isomers to be separated based on subtle differences in their charge-to-size ratio. Cyclodextrins can be added as chiral selectors if chiral impurities are suspected.[14][16]
Experimental Protocol: CZE Method
-
Sample Preparation: Dissolve the sample in the background electrolyte (BGE) to a concentration of 0.1 mg/mL.
-
CE System: Agilent 7100 CE System or equivalent.
-
Method Parameters:
-
Capillary: Fused-silica, 50 µm ID, 60 cm total length (51.5 cm effective).
-
Background Electrolyte (BGE): 100 mM Phosphate buffer, pH 2.5.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: DAD at 214 nm.
-
-
Analysis: The low pH ensures the analytes are cationic. Separation will occur based on minor differences in electrophoretic mobility, providing an orthogonal separation mechanism to chromatography.
Head-to-Head Performance Comparison
The choice of technique depends on the specific analytical need, balancing speed, resolution, and operational costs.
Caption: Key pros and cons of the four major analytical techniques.
Conclusion and Recommendations
There is no single "best" method for the isomeric purity analysis of this compound; the optimal choice is context-dependent.
-
For routine Quality Control (QC) and release testing, RP-HPLC remains the recommended starting point due to its robustness, transferability, and widespread acceptance by regulatory agencies. A well-developed HPLC method with UV detection is reliable and cost-effective.
-
For impurity identification and structural elucidation, GC-MS is unparalleled. If the isomers are sufficiently volatile, its high resolving power combined with the structural information from mass spectrometry makes it the ideal tool for research and development.
-
For high-throughput screening and green chemistry initiatives, SFC offers significant advantages in speed and reduced solvent consumption. It serves as an excellent orthogonal technique to confirm HPLC purity results.
-
For challenging separations where chromatographic methods fail, Capillary Electrophoresis provides a powerful, orthogonal separation mechanism. Its exceptionally high efficiency can resolve impurities that are intractable by other means.
Ultimately, a comprehensive analytical strategy may involve using HPLC as the primary release method while employing a secondary, orthogonal technique like GC-MS or SFC to validate the results and ensure no impurities are being missed. This multi-faceted approach provides the highest level of confidence in the isomeric purity of this critical pharmaceutical intermediate.
References
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-chloro-1H-pyrrolo[3,2-c]pyridine
Navigating the lifecycle of a chemical reagent extends beyond its application in discovery and development; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS No. 60290-21-3), a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering a blend of procedural steps and the scientific rationale that underpins them.
Compound Identification and Hazard Assessment
A foundational element of safe disposal is a thorough understanding of the compound's characteristics and associated hazards.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] A summary of its key properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 60290-21-3 | [2] |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| Appearance | Solid | [1] |
| Synonyms | 4-Chloro-5-azaindole | [2] |
GHS Hazard Identification
Globally Harmonized System (GHS) classifications highlight the primary risks associated with this compound.[2] It is crucial to recognize these hazards to inform handling and disposal procedures.
-
Acute Toxicity, Oral (Category 3 or 4): Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
GHS Pictogram:
Signal Word: Warning or Danger [1][3]
This hazard profile dictates that direct contact should be avoided and that the compound must be handled in a well-ventilated area, preferably within a chemical fume hood.
Pre-Disposal: Handling and Personal Protective Equipment (PPE)
Prior to disposal, safe handling is non-negotiable. The causality behind PPE selection is directly linked to the compound's hazard profile.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Given that the compound is a skin irritant, gloves are the first line of defense against dermal exposure.[4][5]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact, which can cause serious irritation.[6]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of dust generation, additional protective clothing may be necessary.[6]
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to mitigate the risk of inhaling dust, which can cause respiratory irritation.[6][7]
Management of Spills and Contaminated Materials
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the spill area is clear of all non-essential personnel. Maximize ventilation by ensuring the chemical fume hood is operational.[5]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[7] Place the swept material into a clearly labeled, sealable waste container.
-
Decontaminate the Area: Use a suitable solvent (e.g., isopropanol, ethanol) and absorbent pads to wipe the spill area. Place all used absorbent materials into the same hazardous waste container.
-
Label the Waste Container: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[8]
-
Dispose of Waste: The sealed container should be transferred to your institution's designated hazardous waste storage area for collection by a licensed disposal company.
The Disposal Workflow: A Step-by-Step Guide
In-laboratory treatment or neutralization of this compound is not recommended due to the lack of established and validated protocols. The presence of a halogenated pyridine ring suggests that improper treatment could lead to the formation of other toxic byproducts. Therefore, the primary and safest disposal route is through a licensed professional waste disposal service.[7][9]
The following workflow provides a logical sequence for the disposal of pure compound, solutions, and contaminated labware.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Segregation (The "Why"): This is the most critical step. Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, to ensure complete destruction and to manage the resulting acidic gases (like HCl).[8][10] Mixing them with non-halogenated waste streams complicates and increases the cost of disposal and can lead to non-compliance.
-
Action: Designate a specific waste container for "Halogenated Organic Waste" intended for this compound and any solvents used with it (e.g., dichloromethane, chloroform).
-
-
Container Selection: The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent leaks or vapor release.[8][11]
-
Action: Use a high-density polyethylene (HDPE) or glass container for liquid waste. For solid waste, use a clearly marked, sealable container or a double-bagged plastic bag.
-
-
Proper Labeling: Accurate labeling is a legal requirement and essential for the safety of waste handlers.
-
Action: Before adding any waste, label the container with "Hazardous Waste" and the full chemical name: "this compound".[8] If it is a solution, list all components and their approximate percentages.
-
-
Transfer to Institutional Waste Collection: Once the container is full (up to 90% capacity to allow for expansion), ensure the lid is tightly sealed.
-
Action: Move the container to your institution's designated hazardous waste accumulation area. Follow your organization's specific procedures for logging the waste and scheduling a pickup.
-
The Rationale for Incineration
For halogenated compounds like this compound, high-temperature incineration (typically above 850°C) in a facility equipped with afterburners and flue gas scrubbers is the preferred disposal method.[10]
-
Destruction of the Molecule: The high temperature breaks down the stable pyrrolopyridine ring structure.
-
Management of Byproducts: The chlorine atom is converted to hydrogen chloride (HCl) gas. The nitrogen atoms can form various nitrogen oxides (NOx). The "scrubbers" in a modern incinerator are alkaline systems that neutralize these acidic gases, preventing their release into the atmosphere.[7]
Disposing of this compound in a landfill is not environmentally responsible, as it can leach into soil and groundwater. Sewer disposal is strictly prohibited for such compounds.[9]
Trust and Verification: A Self-Validating System
This disposal protocol is designed to be a closed-loop, self-validating system.
-
Segregation prevents cross-contamination and ensures the waste stream is correctly identified.
-
Labeling provides clear communication of hazards through the entire disposal chain.
-
Professional Disposal ensures that the final destruction of the chemical is handled by experts with the appropriate, certified equipment, in compliance with environmental regulations.
By following this guide, researchers can confidently manage the disposal of this compound, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
References
- National Center for Biotechnology Information (2024).PubChem Compound Summary for CID 14114384, this compound.
- Penta Chemicals (2024).Pyridine - SAFETY DATA SHEET.
- MDPI (2021).An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- Capot Chemical Co., Ltd. (n.d.).MSDS of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine.
- Taylor & Francis Online (2021).Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995).Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
- Bani-Hani, E. H., & El Haj Assad, M. (2017).Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research, 1(2), 76-78.
- Braun Research Group (n.d.).Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Journal of Environmental Management (2023).Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
- ETH Zürich (n.d.).Factsheet: Disposal of Hazardous Waste - Basic Principles.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-chloro-1H-pyrrolo[3,2-c]pyridine
This document provides essential safety and operational guidance for the handling of 4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS No. 60290-21-3). As a researcher, your safety is paramount. This guide is structured to provide a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to instill a culture of safety and procedural excellence. The protocols herein are designed to be self-validating, ensuring that every step is grounded in established safety science.
Hazard Assessment: Understanding the Adversary
Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is a halogenated heterocyclic compound, a class of molecules that requires careful management in a laboratory setting.
Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents the following hazards[1]:
It is crucial to note that for many novel or specialized chemical entities, including derivatives of this compound, full toxicological profiles may not be available. One safety data sheet for a related compound notes, "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated"[6]. Therefore, a conservative approach is warranted, treating the compound with a high degree of caution.
The Core Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final line of defense. It should always be used in conjunction with primary engineering and administrative controls.
-
Primary Engineering Control: All weighing and handling of solid this compound and any work with its solutions must be conducted within a certified chemical fume hood.[7][8] The fume hood provides critical exhaust ventilation to minimize inhalation exposure.
-
Administrative Controls: Access to areas where this compound is stored and handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide. Never work alone when handling this or other hazardous materials.
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and the potential for exposure. The following table summarizes the required PPE.
| Task / Scenario | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Storage & Inspection | Safety glasses with side shields | Nitrile gloves | Not required (in sealed container) | Flame-resistant lab coat |
| Weighing & Handling Solids (in Fume Hood) | Chemical splash goggles | Double-gloved with nitrile or neoprene gloves | Not required (if contained in hood) | Flame-resistant lab coat, closed-toe shoes, long pants |
| Preparing Solutions (in Fume Hood) | Chemical splash goggles & face shield | Double-gloved with nitrile or neoprene gloves | Not required (if contained in hood) | Flame-resistant lab coat, chemical-resistant apron |
| Spill Cleanup / Potential for Aerosolization | Chemical splash goggles & face shield | Heavy-duty chemically resistant outer gloves over inner nitrile gloves | NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges[6] | Chemical-resistant suit or apron over lab coat |
Eye and Face Protection
Rationale: The compound is classified as causing serious eye irritation.[1][4][5] A splash to the eyes could result in significant, potentially irreversible damage.
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[9]
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., transferring solutions, working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[9][10]
Hand Protection
Rationale: Direct contact causes skin irritation.[1][3][4] Impervious gloves are required to prevent dermal exposure.
-
Glove Type: Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[7][11] Always inspect gloves for tears or pinholes before use.
-
Best Practice (Double Gloving): Wearing two pairs of gloves significantly reduces the risk of exposure in case the outer glove is compromised.
-
Glove Removal: Use the proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste immediately after use. Do not reuse disposable gloves.
Body Protection
Rationale: Protects skin from accidental spills and contamination of personal clothing.
-
Lab Coat: A flame-resistant lab coat is required.[9] It should be fully buttoned with the sleeves rolled down.
-
Clothing: Long pants and closed-toe shoes are mandatory in the laboratory.[9] Fabric shoes are not recommended as they can absorb chemical spills.
-
Enhanced Protection: For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
Rationale: The compound may cause respiratory irritation upon inhalation of its dust or aerosols.[1][4][6]
-
Primary Control: A chemical fume hood is the primary method of respiratory protection and must be used for all open-vessel work.
-
When Respirators are Required: A NIOSH-approved respirator is necessary if engineering controls are not available or are insufficient, such as during a large spill or when significant dust is generated.[12] Use combination cartridges effective against organic vapors, acid gases, and particulates (e.g., OV/AG/P99 or ABEK-P2).[6] All personnel requiring a respirator must be part of a respiratory protection program, including fit-testing and training.
Operational Plan: Step-by-Step Protocols
Adherence to a strict, logical workflow for PPE usage is critical to ensuring its effectiveness.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection decision tree for handling this compound.
Protocol 1: PPE Donning Sequence (Putting On)
-
Clothing: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator (if required): Perform a seal check and don the respirator.
-
Eye Protection: Put on chemical splash goggles.
-
Face Shield (if required): Place the face shield over the goggles.
-
Outer Gloves: Don the second pair of gloves (nitrile or heavy-duty), pulling the cuffs over the sleeves of your lab coat.
Protocol 2: PPE Doffing Sequence (Taking Off)
This sequence is designed to prevent cross-contamination.
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the exterior surface. Dispose of them in a designated hazardous waste container.
-
Face Shield/Apron (if used): Remove the face shield and/or apron.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contaminants. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Goggles: Remove your goggles.
-
Respirator (if used): Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves using the proper technique.
-
Hygiene: Wash your hands and forearms thoroughly with soap and water.[13]
Disposal and Decontamination
-
Contaminated PPE: All disposable PPE (gloves, etc.) must be disposed of as hazardous chemical waste in a properly labeled, sealed container.[13]
-
Surplus Material: Unused or non-recyclable this compound must be treated as hazardous waste. Offer surplus material to a licensed professional waste disposal company.[6]
-
Empty Containers: Dispose of the container as unused product unless thoroughly decontaminated.[6]
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][13]
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[14]
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 4-chloro-7-fluoro-1H-pyrrolo[3,2-c]pyridine. Retrieved from a search for the safety data sheet of a structurally similar compound.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet for 4-chloro-1-naphthalenol.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- BLD Pharmatech. (n.d.). Safety Data Sheet for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
- BenchChem. (2025). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
